Product packaging for Fmoc-D-Tyr(Bzl)-OH(Cat. No.:CAS No. 138775-48-1)

Fmoc-D-Tyr(Bzl)-OH

Cat. No.: B613473
CAS No.: 138775-48-1
M. Wt: 493,56 g/mole
InChI Key: REHSJSKPWIOKIJ-GDLZYMKVSA-N
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Description

Fmoc-D-Tyr(Bzl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C31H27NO5 and its molecular weight is 493,56 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H27NO5 B613473 Fmoc-D-Tyr(Bzl)-OH CAS No. 138775-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHSJSKPWIOKIJ-GDLZYMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654297
Record name O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138775-48-1
Record name O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-D-Tyr(Bzl)-OH: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-D-Tyr(Bzl)-OH, a crucial building block in modern peptide chemistry. This document details its chemical and physical properties, provides explicit protocols for its incorporation into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS), and explores its application in the development of peptide-based therapeutics, with a focus on opioid receptor modulation.

Core Concepts: The Significance of D-Amino Acids in Peptide Therapeutics

The incorporation of non-natural D-amino acids, such as D-Tyrosine, into peptide sequences is a powerful strategy in drug discovery. Peptides composed exclusively of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. The introduction of D-amino acids confers enhanced stability against enzymatic degradation, leading to a longer biological half-life and improved bioavailability. Furthermore, the stereochemical alteration can modulate the peptide's conformation, potentially leading to enhanced receptor binding affinity and selectivity.

Properties of this compound

This compound, with the systematic name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phenylmethoxy)phenyl]propanoic acid, is a protected form of the D-enantiomer of tyrosine. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino functionality, while the benzyl (Bzl) group protects the hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during peptide synthesis.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 138775-48-1
Molecular Formula C₃₁H₂₇NO₅
Molecular Weight 493.55 g/mol
Appearance White to off-white powder
Melting Point Not consistently reported
Optical Rotation Specific rotation values vary by supplier
Purity (HPLC) Typically ≥98%
Solubility Soluble in DMF, DCM
Storage Temperature 2-8°C

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-based SPPS. The synthesis of a deltorphin I analog, Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂, is used as a representative example. For the purpose of this guide, we will outline the incorporation of this compound as the first amino acid.

General Workflow for Fmoc-SPPS

The iterative process of Fmoc-SPPS involves three main steps: deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-protected amino acid, and washing to remove excess reagents and by-products.

SPPS_Workflow start Start with Resin Support deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for each amino acid in sequence wash2->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) final_deprotection->cleavage precipitation Precipitation and Washing (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Lyophilization and Characterization purification->end

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents
  • Rink Amide resin (or other suitable resin for C-terminal amide)

  • This compound and other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

Step-by-Step Synthesis Protocol

1. Resin Swelling and Initial Fmoc Deprotection:

  • Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

2. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HOBt or Oxyma Pure (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

3. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.

4. Chain Elongation:

  • Repeat the deprotection (Step 1, second and third bullet points), coupling (Step 2), and washing (Step 3) cycles for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid coupling, perform a final Fmoc deprotection as described in Step 1.

6. Cleavage and Side-Chain Deprotection:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

  • Filter the cleavage mixture to separate the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

7. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry.

Application in a Biological Context: Opioid Receptor Signaling

Peptides containing D-amino acids, such as analogs of deltorphins and enkephalins, are potent and selective ligands for opioid receptors. These G-protein coupled receptors (GPCRs) are key targets for pain management. The incorporation of a D-amino acid at a specific position can enhance the peptide's affinity and selectivity for a particular opioid receptor subtype (e.g., delta, mu, or kappa) and increase its resistance to enzymatic degradation, leading to prolonged analgesic effects.

Opioid Receptor Signaling Pathway

The binding of an opioid peptide to its receptor initiates a signaling cascade that ultimately leads to the modulation of neuronal activity and pain perception. A simplified representation of this pathway is shown below.

Opioid_Signaling cluster_membrane Cell Membrane receptor Opioid Receptor (GPCR) g_protein G-Protein (Gi/o) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channels (Ca2+, K+) g_protein->ion_channel Modulates camp cAMP ac->camp Decreased production cellular_response Reduced Neuronal Excitability (Analgesia) ion_channel->cellular_response Leads to ligand Opioid Peptide (e.g., Deltorphin analog) ligand->receptor Binds camp->cellular_response Contributes to

Simplified opioid receptor signaling pathway.

Conclusion

This compound is an indispensable reagent for the synthesis of peptides with enhanced therapeutic potential. Its use allows for the creation of peptide analogs with increased stability and modulated biological activity. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers in the design and synthesis of novel peptide-based therapeutics for a wide range of applications, from pain management to the study of complex cellular signaling pathways. The careful application of these methodologies will continue to drive innovation in the fields of chemical biology and drug discovery.

The Strategic Application of Fmoc-D-Tyr(Bzl)-OH in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-D-Tyr(Bzl)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of peptide-based therapeutics with enhanced stability and unique pharmacological profiles. This in-depth technical guide provides a comprehensive overview of its core applications, physicochemical properties, and detailed experimental protocols for its use. A comparative analysis of the benzyl (Bzl) side-chain protection is presented, alongside a case study on the synthesis of opioid peptide analogues. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their synthetic endeavors.

Introduction: The Role of this compound in Peptide Chemistry

This compound is a protected amino acid derivative meticulously designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The incorporation of a D-amino acid, such as D-Tyrosine, is a well-established strategy in medicinal chemistry to increase the metabolic stability of peptides by making them resistant to enzymatic degradation. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the α-amino group, which can be selectively removed under mild basic conditions, typically with piperidine.[1][2] The benzyl (Bzl) group offers semi-permanent protection for the phenolic hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during peptide elongation.[2] This strategic combination of protecting groups allows for the precise and controlled assembly of complex peptide sequences.

The primary applications of this compound lie in the fields of pharmaceutical research and drug development. It is an essential component in the synthesis of peptide-based therapeutics, including hormones, enzyme inhibitors, and receptor agonists/antagonists.[3] The presence of the D-Tyrosine(Bzl) moiety can significantly influence the conformational properties and biological activity of the resulting peptide.

Physicochemical Properties and Comparative Data

The successful application of this compound in peptide synthesis is contingent on understanding its physicochemical properties and how its protecting groups compare to other commonly used alternatives.

Physicochemical Data
PropertyValue
Molecular Formula C₃₁H₂₇NO₅
Molecular Weight 493.55 g/mol
Appearance White to off-white powder
Melting Point 157-161 °C
Solubility Soluble in DMF, NMP
Storage 2-8°C, desiccated
Comparative Analysis of Tyrosine Side-Chain Protecting Groups

The choice of the side-chain protecting group for tyrosine is a critical decision in Fmoc-SPPS. The following table provides a qualitative comparison of the Benzyl (Bzl) group with the more commonly used tert-Butyl (tBu) group.

Protecting GroupKey AdvantagesKey DisadvantagesPrimary Application
Benzyl (Bzl) - Historically used in peptide synthesis.- Requires strong acid (e.g., HF) for complete removal. - Partially labile to TFA, which can lead to premature deprotection and side reactions.- More common in Boc-based SPPS strategies.
tert-Butyl (tBu) - High stability to the basic conditions of Fmoc deprotection. - Forms the basis of the standard orthogonal Fmoc/tBu strategy. - Readily cleaved with moderate concentrations of TFA.- Can generate tert-butyl cations during cleavage, which may lead to side reactions with sensitive residues (e.g., Trp, Met) if scavengers are not used.- Standard protection for routine Fmoc-SPPS.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS, followed by cleavage, and purification.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, washing, coupling, and washing.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Washing (DMF) deprotection->wash1 coupling Amino Acid Coupling (this compound + Activator) wash1->coupling wash2 Washing (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection No cleavage Final Cleavage and Deprotection (e.g., TFA cocktail) repeat->cleavage Yes purification Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end Opioid_Signaling cluster_membrane Cell Membrane receptor δ-Opioid Receptor (GPCR) g_protein G-Protein (Gi/o) (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac α subunit inhibits ion_channel Ion Channels (Ca²⁺, K⁺) g_protein->ion_channel βγ subunit modulates camp ↓ cAMP ac->camp ca_influx ↓ Ca²⁺ Influx ion_channel->ca_influx k_efflux ↑ K⁺ Efflux ion_channel->k_efflux agonist Deltorphin Analogue (Agonist) agonist->receptor Binds to pka ↓ PKA Activity camp->pka neurotransmitter ↓ Neurotransmitter Release ca_influx->neurotransmitter hyperpolarization Hyperpolarization k_efflux->hyperpolarization hyperpolarization->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

References

Fmoc-D-Tyr(Bzl)-OH molecular weight and structure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties, structure, and applications of (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoic acid, commonly known as Fmoc-D-Tyr(Bzl)-OH. This derivative of D-tyrosine is a critical reagent in synthetic organic chemistry, particularly in the field of peptide synthesis.

Core Molecular Data

This compound is a protected amino acid widely utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amine, while the benzyl (Bzl) group protects the hydroxyl function of the tyrosine side chain. This strategic protection allows for the sequential and controlled addition of amino acids to a growing peptide chain.

PropertyValueReference
Molecular Weight 493.55 g/mol [1][2][3]
Molecular Formula C31H27NO5[1][2][3]
CAS Number 138775-48-1[1][2][3]
Appearance White to off-white powder
Melting Point 157-161 °C[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Storage Temperature 2-8°C[4]

Chemical Structure

The chemical structure of this compound is characterized by a central D-tyrosine core. The alpha-amino group is protected by the Fmoc group, and the phenolic hydroxyl group of the tyrosine side chain is protected by a benzyl ether linkage.

Structural Representations:

  • SMILES: O=C(O)--INVALID-LINK--CC1=CC=C(OCC2=CC=CC=C2)C=C1

  • InChI: InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m1/s1[5]

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. Below is a generalized protocol for the coupling of this compound to a resin-bound peptide chain.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Rink Amide resin) with a free amine group

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Solvent (e.g., DMF, NMP)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (e.g., DMF, DCM)

Protocol for a Single Coupling Cycle:

  • Resin Swelling: The resin is swelled in a suitable solvent like DMF for 30-60 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% piperidine solution in DMF for 5-20 minutes. This step is typically repeated once.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and cleaved Fmoc-adducts.

  • Amino Acid Activation: A solution of this compound (typically 3-5 equivalents relative to the resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF is prepared and allowed to pre-activate for a few minutes.

  • Coupling: The activated amino acid solution is added to the washed, deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

  • Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

  • Optional Capping: To block any unreacted amine groups, the resin can be treated with an acetic anhydride solution.

  • Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

Experimental Workflow

The following diagram illustrates the key steps in a single coupling cycle of this compound during solid-phase peptide synthesis.

SPPS_Cycle Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: This compound HBTU, DIPEA in DMF Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Next_Cycle Ready for Next Cycle Washing2->Next_Cycle

Caption: A single coupling cycle in Fmoc-SPPS.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in biological signaling pathways, the peptides synthesized using this building block can be designed to interact with a multitude of cellular signaling cascades. For instance, a synthetic peptide containing D-tyrosine could be designed as an antagonist for a receptor that normally binds an L-tyrosine-containing endogenous ligand. The D-amino acid would provide resistance to enzymatic degradation, prolonging its biological activity.

The logical relationship in its application is a straightforward synthetic strategy:

Synthetic_Logic Goal Synthesize Peptide with D-Tyr Strategy Fmoc Solid-Phase Peptide Synthesis Goal->Strategy Building_Block This compound Strategy->Building_Block Deprotection_Strategy Base-labile Fmoc removal Acid-labile Bzl removal Strategy->Deprotection_Strategy Protection Orthogonal Protection: Amine (Fmoc) Hydroxyl (Bzl) Building_Block->Protection Final_Peptide Target Peptide Deprotection_Strategy->Final_Peptide

References

Navigating the Orthogonal Landscape: An In-depth Technical Guide to Fmoc and Bzl Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic peptide chemistry, the strategic use of protecting groups is paramount to achieving high-purity, functionally active peptides. This technical guide provides a comprehensive exploration of two cornerstone protecting group strategies: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which forms the basis of the dominant Fmoc/tBu strategy, and the acid-labile Benzyl (Bzl) group, a key component of the classical Boc/Bzl approach to solid-phase peptide synthesis (SPPS). This document delves into the core chemical principles, presents detailed experimental protocols, summarizes quantitative performance data, and visualizes the logical workflows inherent to these methodologies.

Core Principles: A Tale of Two Orthogonalities

The success of stepwise peptide synthesis hinges on the principle of orthogonality, wherein different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others. The Fmoc and Bzl protecting group strategies represent two different approaches to achieving this selectivity.

The Fmoc/tBu Strategy: A Truly Orthogonal System

The Fmoc/tBu strategy is the most widely used method in modern SPPS. It employs the base-labile Fmoc group for the temporary protection of the α-amino group of the growing peptide chain. The side chains of trifunctional amino acids are protected by acid-labile groups, most commonly tert-butyl (tBu) derivatives. This orthogonality allows for the selective removal of the Fmoc group at each cycle of synthesis using a mild base, typically piperidine, while the side-chain protecting groups remain intact until the final cleavage from the solid support with a strong acid like trifluoroacetic acid (TFA).

The Boc/Bzl Strategy: A Quasi-Orthogonal Approach

The Boc/Bzl strategy, pioneered by R.B. Merrifield, is the classical approach to SPPS. It relies on graded acid lability for selective deprotection. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed at each cycle with a moderate acid, such as TFA. The side chains are protected by more acid-stable benzyl (Bzl)-based protecting groups, which require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[1] This difference in lability to acids of varying strengths provides the basis for its "quasi-orthogonal" nature.[2]

Data Presentation: A Quantitative Comparison

The choice between the Fmoc/tBu and Boc/Bzl strategies is often dictated by the specific peptide sequence, the desired scale of synthesis, and the presence of sensitive residues. The following tables summarize key quantitative data to aid in this decision-making process.

Table 1: Comparison of Nα-Protecting Group Properties

PropertyFmoc (9-Fluorenylmethoxycarbonyl)Boc (tert-Butoxycarbonyl)
Lability Base-labile (β-elimination)Acid-labile
Deprotection Reagent 20% Piperidine in DMF25-50% TFA in DCM
Deprotection Time 5-20 minutes30 minutes
Byproducts Dibenzofulvene (DBF)-piperidine adductIsobutylene, CO2, t-butyl cation
Monitoring UV absorbance of DBF adduct at ~301 nmNot readily monitored by UV
Orthogonality to Side Chains Fully orthogonal to acid-labile groups (tBu, Trt)Quasi-orthogonal to acid-labile groups (Bzl)

Table 2: Stability of Common Side-Chain Protecting Groups

Protecting GroupAbbreviationProtected Amino Acid(s)Stability to 20% Piperidine/DMFStability to 50% TFA/DCMCleavage Reagent
tert-ButyltBuSer, Thr, Tyr, Asp, GluStableStable>95% TFA
TritylTrtAsn, Gln, His, CysStableLabile95% TFA with scavengers
BenzylBzlSer, Thr, Tyr, Asp, GluStablePartially labile[3]Anhydrous HF, TFMSA
2,6-Dichlorobenzyl2,6-Cl2BzlTyrStableStable[3]Anhydrous HF
2-Chlorobenzyloxycarbonyl2-Cl-ZLysStableStable[4]Anhydrous HF, TFMSA

Table 3: Racemization Levels with Common Coupling Reagents in Fmoc-SPPS

Coupling ReagentAdditiveModel Peptide Coupling% D-Isomer Formation
HATU-Model Peptide Fragment< 0.5[5]
HBTU-Model Peptide Fragment~1.5[5]
HCTU-Model Peptide Fragment< 0.5[5]
DICHOBtModel Peptide Fragment1-5[5]
DIC-Model Peptide Fragment10-30[5]

Note: Racemization is highly sequence and condition-dependent. The data presented are illustrative for comparative purposes.

Table 4: Common Side Reactions and Their Prevalence

Side ReactionStrategyDescriptionPrevalenceMitigation
Aspartimide Formation Fmoc/tBuCyclization of aspartic acid side chain under basic conditions.High with Asp-Gly, Asp-Asn, Asp-Ser sequences.[6]Use of sterically hindered protecting groups (e.g., OMpe, OBno), backbone protection (e.g., Dmb), or milder deprotection bases.[7]
Diketopiperazine Formation Fmoc/tBuCyclization of the N-terminal dipeptide, leading to chain termination.High with Pro or Gly at the C-terminus.[8][9]Use of 2-chlorotrityl resin, incorporation of dipeptides, or optimized deprotection conditions.[10]
Alkylation of Trp and Met Boc/BzlAlkylation by carbocations generated during Boc deprotection.Can be significant.Addition of scavengers (e.g., DTE, TIS) to the deprotection solution.
Rearrangement of Tyr(Bzl) Boc/BzlMigration of the benzyl group to the 3-position of the tyrosine ring.Occurs with repeated TFA treatment.[3]Use of more stable protecting groups like 2,6-Cl2Bzl.[3]

Experimental Protocols

Detailed and reproducible protocols are essential for successful peptide synthesis.

Protocol 1: Manual Fmoc-SPPS of a Model Peptide (e.g., Ala-Leu-Gly)

1. Resin Preparation and First Amino Acid Loading (Fmoc-Gly-Wang Resin)

  • Swell 1 g of Wang resin (substitution ~1.0 mmol/g) in 10 mL of dichloromethane (DCM) for 1 hour in a peptide synthesis vessel.

  • Drain the DCM.

  • In a separate flask, dissolve Fmoc-Gly-OH (4 eq.), HOBt (4 eq.), and a catalytic amount of DMAP (0.1 eq.) in a minimal amount of N,N-dimethylformamide (DMF).

  • Add the amino acid solution to the resin, followed by N,N'-diisopropylcarbodiimide (DIC) (4 eq.).

  • Agitate the mixture for 4-12 hours at room temperature.

  • Drain the reaction solution and cap any unreacted hydroxyl groups with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

  • Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x), and dry under vacuum.

2. Synthesis Cycle (Addition of Leucine and Alanine)

  • Fmoc Deprotection:

    • Swell the resin in DMF (10 mL) for 30 minutes.

    • Drain the DMF and add 10 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes.

    • Drain the solution. Add a fresh 10 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (Fmoc-Leu-OH):

    • In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.

    • Drain the coupling solution and wash the resin with DMF (3x).

  • Repeat: Repeat the deprotection and coupling steps for the final amino acid (Fmoc-Ala-OH).

3. Final Cleavage and Deprotection

  • After the final coupling, perform an Fmoc deprotection as described above.

  • Wash the resin with DMF (3x), DCM (3x), and methanol (3x), and dry under vacuum.

  • Prepare a cleavage cocktail of TFA:Triisopropylsilane (TIS):Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail (10 mL/g of resin) to the dried resin in a fume hood.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold solution of diethyl ether.

  • A white precipitate of the crude peptide will form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

  • Dry the crude peptide under vacuum.

Protocol 2: Manual Boc-SPPS of a Model Peptide (e.g., Ala-Leu-Gly)

1. Resin Preparation and First Amino Acid Loading (Boc-Gly-Merrifield Resin)

  • Swell 1 g of Merrifield resin (substitution ~1.0 mmol/g) in 10 mL of DCM for 1 hour.

  • Drain the DCM.

  • Prepare the cesium salt of Boc-Gly-OH by reacting it with cesium carbonate.

  • Add the Boc-Gly-OCs (1.5 eq.) to the resin in DMF and heat at 50°C for 12-24 hours.

  • Wash the resin with DMF, DMF/water, DMF, and DCM, then dry under vacuum.

2. Synthesis Cycle (Addition of Leucine and Alanine)

  • Boc Deprotection:

    • Swell the resin in DCM (10 mL) for 30 minutes.

    • Drain the DCM and add 10 mL of 50% (v/v) TFA in DCM. Agitate for 2 minutes (pre-wash).

    • Drain and add a fresh 10 mL of 50% TFA in DCM. Agitate for 30 minutes.

    • Drain and wash the resin with DCM (3x) and isopropanol (2x).

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Add 10 mL of 10% (v/v) DIPEA in DCM and agitate for 2 minutes. Repeat once.

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling (Boc-Leu-OH):

    • In a separate vial, dissolve Boc-Leu-OH (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and pre-activate for 10 minutes.

    • Add the activated amino acid solution to the neutralized resin and agitate for 2-4 hours.

    • Monitor coupling completion with a Kaiser test.

    • Drain and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for Boc-Ala-OH.

3. Final Cleavage and Deprotection ("Low-High" HF Method)

  • Safety Precaution: Anhydrous HF is extremely toxic and corrosive and must be handled in a specialized apparatus within a fume hood with appropriate personal protective equipment.

  • Low HF Step:

    • Place the dried peptide-resin in the HF apparatus reaction vessel with a scavenger mixture (e.g., p-cresol, p-thiocresol).

    • Cool the vessel to -5 to 0°C.

    • Distill a low concentration of HF (e.g., HF/DMS 1:3 v/v) into the vessel.

    • Stir for 2 hours at 0°C. This removes more labile benzyl-based protecting groups.

    • Evaporate the HF and DMS under vacuum.

  • High HF Step:

    • Cool the vessel again and distill neat anhydrous HF into it.

    • Stir for 1 hour at 0°C. This cleaves the peptide from the resin and removes more resistant protecting groups.

    • Evaporate the HF under vacuum.

  • Work-up:

    • Wash the resin with cold diethyl ether to precipitate the peptide.

    • Filter and wash the crude peptide with cold ether.

    • Extract the peptide from the resin with an appropriate solvent (e.g., aqueous acetic acid) and lyophilize.

Mandatory Visualization

The following diagrams, generated using the Graphviz (DOT language), illustrate key logical and experimental workflows in peptide synthesis.

Fmoc_SPPS_Cycle Fmoc Solid-Phase Peptide Synthesis Cycle Resin Peptide-Resin (N-terminus Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Cycle->Deprotection

Caption: A single cycle in the Fmoc solid-phase peptide synthesis workflow.

Boc_SPPS_Cycle Boc Solid-Phase Peptide Synthesis Cycle Resin Peptide-Resin (N-terminus Boc protected) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 DCM/IPA Wash Deprotection->Wash1 Neutralization Neutralization (DIPEA/DCM) Wash1->Neutralization Wash2 DCM Wash Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Wash2->Coupling Wash3 DMF/DCM Wash Coupling->Wash3 Cycle Repeat for next amino acid Wash3->Cycle Cycle->Deprotection

Caption: A single cycle in the Boc solid-phase peptide synthesis workflow.

Protection_Strategy_Decision Decision Tree for SPPS Protection Strategy decision decision strategy strategy Start Start: Peptide Synthesis Project AcidSensitive Acid-sensitive residues or modifications? Start->AcidSensitive AggregationProne Long or aggregation-prone sequence? AcidSensitive->AggregationProne No Fmoc Fmoc/tBu Strategy AcidSensitive->Fmoc Yes Automation Automation required? AggregationProne->Automation No Boc Boc/Bzl Strategy AggregationProne->Boc Yes Automation->Fmoc Yes Automation->Boc No

Caption: Decision tree for selecting a solid-phase peptide synthesis strategy.

Conclusion

The choice between the Fmoc/tBu and Boc/Bzl strategies in solid-phase peptide synthesis is a critical decision that profoundly influences the outcome of a research or drug development project. The Fmoc/tBu strategy has become the method of choice for routine synthesis due to its milder conditions, amenability to automation, and the commercial availability of a wide array of derivatives. However, the classical Boc/Bzl approach remains a powerful tool, particularly for the synthesis of long and difficult sequences where aggregation is a major concern. A thorough understanding of the chemical principles, quantitative performance, and practical considerations of both methodologies, as outlined in this guide, empowers researchers to make informed decisions and successfully navigate the complexities of peptide synthesis.

References

An In-depth Technical Guide to the Safety and Handling of Fmoc-D-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Fmoc-D-Tyr(Bzl)-OH, a derivative of the amino acid tyrosine commonly used in peptide synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

This compound, with the CAS number 138775-48-1, is a white to off-white powder.[1] A summary of its key physical and chemical properties is provided below.

PropertyValueReference
Molecular Formula C31H27NO5[2][3][4]
Molecular Weight 493.55 g/mol [2][3][4]
Melting Point 157-161 °C[5][6][7]
Appearance White to off-white powder[1]
Storage Temperature 2-8°C[5][6][7]
Optical Activity [α]20/D −16.0±2.5°, c = 1% in DMF[5][6][7]

Hazard Identification and Personal Protective Equipment (PPE)

While not classified as a hazardous substance under GHS by all suppliers, it is recommended to handle this compound with care, assuming potential for irritation.[8] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Potential Hazards:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause eye irritation.

Recommended Personal Protective Equipment (PPE):

PPE TypeSpecificationReference
Eye Protection Safety glasses or goggles[5][6][7]
Hand Protection Chemical-resistant gloves[5][6][7]
Respiratory Protection Dust mask (type N95 or P1) for nuisance levels of dust[5][9]
Body Protection Lab coat or full suit as appropriate[9]

Experimental Protocols: Safe Handling and Storage

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the label correctly identifies the contents as this compound and that the CAS number (138775-48-1) matches.

  • Store the unopened container in a designated, cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is between 2-8°C.[5][6][7]

Handling in the Laboratory:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[10]

  • Avoid the formation of dust and aerosols.[2][3]

  • Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[5][6][7]

  • Use non-sparking tools to prevent ignition sources.[3]

  • Avoid contact with skin and eyes.[2][3]

  • Wash hands thoroughly after handling.[10]

Storage of Opened Containers:

  • Keep the container tightly closed when not in use to prevent contamination and degradation.[9]

  • Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[9][11] The recommended storage temperature is 2-8°C.[5][6][7]

  • Store away from incompatible materials.

First Aid Measures

In case of accidental exposure, follow these procedures:

Exposure RouteFirst-Aid ProtocolReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing.[2][3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

Spill and Disposal Procedures

Spill Containment and Cleanup:

  • Small Spills: Use appropriate tools to carefully scoop the spilled solid into a designated waste container. Avoid generating dust.

  • Large Spills: Evacuate the area. Use a shovel to place the spilled material into a convenient waste disposal container.[9] Ensure adequate ventilation.

  • Prevent the spilled material from entering drains.[2]

Waste Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Contaminated materials, such as gloves and weighing paper, should be placed in a sealed container and disposed of as chemical waste.

  • For empty containers, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[12] After thorough rinsing, the container can be disposed of according to institutional guidelines.[12]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Visually Check Store_Initial Store at 2-8°C Inspect->Store_Initial If OK Prep Don PPE Store_Initial->Prep Retrieve for Use Weigh Weigh in Fume Hood Prep->Weigh Use Use in Experiment Weigh->Use Clean Clean Work Area Use->Clean Post-Experiment Store_Final Store Remaining Chemical Use->Store_Final If Unused Doff_PPE Doff & Dispose PPE Clean->Doff_PPE Waste Dispose Chemical Waste Doff_PPE->Waste Store_Final->Prep Future Use

References

An In-depth Technical Guide to the Solubility of Fmoc-D-Tyr(Bzl)-OH in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Fmoc-D-Tyr(Bzl)-OH, a key building block in peptide synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a qualitative understanding, presenting available data, and offering a robust experimental protocol for researchers to determine solubility in their specific laboratory contexts.

Introduction

This compound (Nα-(9-Fluorenylmethoxycarbonyl)-O-benzyl-D-tyrosine) is an essential amino acid derivative used in solid-phase peptide synthesis (SPPS). Its solubility in various organic solvents is a critical factor for efficient coupling reactions and the overall success of peptide synthesis. Factors such as the hydrophobicity of the Fmoc and benzyl protecting groups significantly influence its solubility profile.

Quantitative Solubility Data

Precise, comprehensive quantitative solubility data for this compound across a wide range of common solvents is not extensively documented in publicly available literature. However, some data points and qualitative descriptions can be inferred from product specifications and related literature.

One available data point indicates a solubility of at least 1% in N,N-Dimethylformamide (DMF), as evidenced by optical activity measurements performed at this concentration.[1]

Table 1: Quantitative Solubility of this compound

SolventChemical ClassFormulaSolubility ( g/100 mL)Temperature (°C)
N,N-Dimethylformamide (DMF)AmideC₃H₇NO≥ 1.020

Qualitative Solubility Profile

Based on general knowledge of Fmoc-protected amino acids and information from technical support documents, a qualitative solubility profile for this compound can be summarized. The polarity and solvating power of the solvent are key determinants of solubility.

Table 2: Qualitative Solubility of this compound in Common Solvents

SolventChemical ClassQualitative SolubilityNotes
N,N-Dimethylformamide (DMF)AmideSolubleCommonly used solvent for peptide synthesis; solubility can be affected by solvent purity.[2][3]
N-Methyl-2-pyrrolidone (NMP)LactamSolubleOften a more effective solvent than DMF for solvating peptide resins and can improve coupling yields.[3][4]
Dimethyl sulfoxide (DMSO)SulfoxideSolubleA strong solvent that can be used to enhance the solubility of Fmoc-amino acids, sometimes in combination with other solvents.[2]
Dichloromethane (DCM)Chlorinated HydrocarbonSparingly Soluble to SolubleWhile used in peptide synthesis, its ability to solvate growing peptide chains can be limited.[3]
Methanol (MeOH)AlcoholSparingly SolubleGenerally less effective for dissolving highly protected amino acids.
Acetonitrile (ACN)NitrileSparingly SolubleCan be used with PEG-based resins, but generally not the primary solvent for Fmoc-amino acids.[3]
Tetrahydrofuran (THF)EtherSparingly SolubleReported to be effective with PEG-based resins.[3]
WaterAqueousInsolubleThe hydrophobic nature of the Fmoc and benzyl groups leads to poor solubility in water.

Factors Influencing Solubility

Several factors can impact the solubility of this compound:

  • Solvent Purity: The presence of impurities, such as water or dimethylamine in DMF, can negatively affect solubility.[2][5]

  • Temperature: Gentle heating (e.g., to 37°C) can be employed to increase the solubility of sparingly soluble Fmoc-amino acids.[2][5]

  • Physical Form: The particle size and crystalline structure of the this compound powder can influence the rate of dissolution.

  • Presence of Other Reagents: The composition of the entire solution, including coupling reagents and other additives, can alter solubility.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.

Materials:

  • This compound

  • Solvent of interest (high purity)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is freely soluble (e.g., DMF or DMSO) to create a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a vial. "Excess" means that undissolved solid should be visible.

    • Add a known volume of the solvent to be tested to the vial.

    • Seal the vial and place it in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Saturated Solution:

    • After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

  • Quantification by HPLC:

    • Dilute the aliquot of the supernatant with a suitable solvent to a concentration that falls within the range of the standard solutions.

    • Analyze the standard solutions and the diluted sample solution by HPLC. A typical method would involve a C18 column and a mobile phase of acetonitrile and water with UV detection at an appropriate wavelength (e.g., 265 nm).

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

    • Use the peak area of the diluted sample to determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).

Visualizations

G Experimental Workflow for Solubility Determination prep_standards Prepare Standard Solutions quantify Quantify by HPLC prep_standards->quantify prep_samples Prepare Saturated Samples equilibrate Equilibrate at Constant Temperature prep_samples->equilibrate separate Separate Supernatant equilibrate->separate separate->quantify calculate Calculate Solubility quantify->calculate

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

G Factors Influencing Solubility solubility Solubility of This compound solvent Solvent Properties (Polarity, Purity) solvent->solubility temperature Temperature temperature->solubility physical_form Physical Form (Particle Size, Crystal Structure) physical_form->solubility additives Other Reagents & Additives additives->solubility

References

The Strategic Imperative of Stereochemistry: A Technical Guide to the Theoretical Applications of Fmoc-D-Tyr(Bzl)-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the pursuit of therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is paramount. Peptides and peptidomimetics represent a promising class of therapeutics, yet their development is often hampered by inherent limitations such as enzymatic instability and rapid in vivo clearance. The strategic incorporation of non-natural amino acids, particularly D-enantiomers, has emerged as a powerful tool to overcome these challenges. This technical guide provides an in-depth exploration of the theoretical applications of Fmoc-D-Tyr(Bzl)-OH, a key building block in the synthesis of next-generation peptide-based drugs. We will delve into its role in the design of enzyme inhibitors and receptor ligands, supported by experimental frameworks and quantitative data, to illuminate its potential in advancing drug development pipelines.

The Foundational Role of this compound in Peptide Synthesis

This compound is a protected D-amino acid derivative meticulously designed for use in solid-phase peptide synthesis (SPPS).[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino function, while the benzyl (Bzl) group offers robust protection for the phenolic hydroxyl side chain of D-tyrosine.[1] This orthogonal protection scheme is fundamental to the stepwise and controlled assembly of peptide chains on a solid support.

The primary theoretical advantage of incorporating D-amino acids like D-tyrosine into a peptide sequence lies in the significant enhancement of its proteolytic stability.[3][4][5][6] Endogenous proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[3] By introducing a D-amino acid, the peptide backbone becomes resistant to enzymatic degradation, leading to a longer in vivo half-life and improved bioavailability.[3][4][5]

Beyond stability, the introduction of a D-amino acid can profoundly influence the peptide's three-dimensional conformation. This can lead to altered binding affinities and selectivities for biological targets, a critical aspect in the rational design of potent and specific therapeutics.[3]

Application in Enzyme Inhibition: The Case of Tyrosinase

A compelling theoretical and demonstrated application of D-tyrosine is in the development of enzyme inhibitors. D-tyrosine has been identified as a competitive inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[3][4] By mimicking the natural substrate L-tyrosine, D-tyrosine can bind to the active site of tyrosinase without being productively converted, thereby inhibiting melanin production. This has significant implications for the development of topical agents for hyperpigmentation disorders.

Peptides incorporating a terminal D-tyrosine residue have been shown to possess anti-melanogenic properties.[7][8] This highlights the potential of using this compound to synthesize novel peptide-based tyrosinase inhibitors for cosmetic and therapeutic applications.

Quantitative Data: Tyrosinase Inhibitory Peptides

The following table summarizes the inhibitory concentrations (IC50) of various peptides against tyrosinase, illustrating the potential for designing potent inhibitors. While not all of these were synthesized with this compound, they provide a benchmark for the efficacy of D-tyrosine-containing peptides.

Peptide/CompoundIC50 ValueSource(s)
DWMPHs-IV3.52 mg/mL (monophenolase)[3][4]
DWMPHs-IV2.65 mg/mL (diphenolase)[3][4]
Ergothioneine4.47 mM[3][4]
CSF Tripeptide136.04 µM[6]
CVL Tripeptide261.79 µM[6]
CSN Tripeptide177.74 µM[6]
Kojic Acid (Reference)45.14 µM[6]
Experimental Protocol: Tyrosinase Inhibition Assay

A detailed methodology for assessing the tyrosinase inhibitory activity of a synthesized peptide is as follows:

1. Reagents and Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Synthesized D-tyrosine containing peptide (Test Compound)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare stock solutions of the test peptide and kojic acid in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of the test peptide or kojic acid to respective wells.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well and incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Measure the absorbance at 475 nm at regular intervals for a set period.

  • The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance of the reaction with the test peptide.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Logical Workflow for Tyrosinase Inhibitor Development

Tyrosinase_Inhibitor_Workflow cluster_synthesis Peptide Synthesis cluster_assay Biological Evaluation cluster_optimization Lead Optimization start Design D-Tyr Peptide Sequence spps Fmoc-SPPS using This compound start->spps cleavage Cleavage and Deprotection spps->cleavage purification HPLC Purification cleavage->purification characterization Mass Spectrometry Characterization purification->characterization inhibition_assay Tyrosinase Inhibition Assay characterization->inhibition_assay ic50 Determine IC50 Value inhibition_assay->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design

Workflow for the development of D-tyrosine-based tyrosinase inhibitors.

Application in Receptor Ligand Design: Opioid and Somatostatin Analogs

The incorporation of this compound is a valuable strategy in the design of receptor ligands with improved pharmacological properties. The conformational constraints imposed by the D-amino acid can lead to enhanced receptor selectivity and potency.

Opioid Receptor Ligands

In the realm of opioid peptides, the N-terminal tyrosine residue is crucial for receptor binding and activation. Replacing the natural L-tyrosine with D-amino acid analogs has been shown to convert agonists into potent antagonists. For instance, the substitution of Tyr1 in an enkephalin analog with a 2',6'-dimethyl-D-tyrosine derivative resulted in a potent mu-opioid antagonist. This underscores the potential of using this compound to synthesize novel opioid receptor modulators with therapeutic potential for conditions such as opioid use disorder.

Somatostatin Analogs

Somatostatin is a peptide hormone that regulates a wide range of physiological functions through its interaction with five G-protein coupled receptor subtypes (SSTR1-5).[9] Native somatostatin has a very short half-life, limiting its therapeutic use. The development of stable analogs is therefore a key objective. The incorporation of D-amino acids, such as D-tryptophan, into somatostatin analogs has been shown to dramatically increase their stability in serum. While direct examples of D-tyrosine incorporation are less common, the principle of using D-amino acids to enhance stability is well-established and theoretically applicable to the design of novel somatostatin analogs using this compound. Such analogs could have applications in the treatment of neuroendocrine tumors and acromegaly.

Quantitative Data: Receptor Binding Affinities

The following table presents binding affinity (Ki) and functional activity (IC50) data for various opioid peptidomimetics, demonstrating the high potency that can be achieved through chemical modifications, including the use of D-amino acids.

CompoundReceptorKi (nM)IC50 (nM)
[Dmt]DALDAµ-opioid0.1315.9
Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2µ-opioid-Potent Antagonist
Heterodimer D-2 (VEGFR-2 binder)VEGFR-2-~1
Signaling Pathways

The therapeutic effects of opioid and somatostatin analogs are mediated through complex intracellular signaling cascades initiated by their binding to G-protein coupled receptors (GPCRs).

GPCR_Signaling cluster_opioid Opioid Receptor Signaling (Antagonist) ligand_ant D-Tyr containing Opioid Antagonist receptor_mu µ-Opioid Receptor (GPCR) ligand_ant->receptor_mu Binds g_protein_i Gi/o Protein adenylyl_cyclase Adenylyl Cyclase g_protein_i->adenylyl_cyclase No Inhibition camp cAMP Production adenylyl_cyclase->camp Normal Activity downstream_ant Blockade of Analgesia, etc. camp->downstream_ant

Opioid receptor signaling pathway with a D-Tyr antagonist.

Somatostatin_Signaling cluster_sstr Somatostatin Receptor Signaling ligand_sst D-Amino Acid Somatostatin Analog receptor_sstr Somatostatin Receptor (e.g., SSTR2) ligand_sst->receptor_sstr Binds g_protein_i_sst Gi/o Protein receptor_sstr->g_protein_i_sst Activates adenylyl_cyclase_sst Adenylyl Cyclase g_protein_i_sst->adenylyl_cyclase_sst Inhibits camp_sst ↓ cAMP adenylyl_cyclase_sst->camp_sst downstream_sst Inhibition of Hormone Secretion (e.g., Growth Hormone) camp_sst->downstream_sst

Somatostatin receptor signaling pathway.

Experimental Protocol: Solid-Phase Synthesis of a D-Tyrosine Containing Peptide

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.

1. Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Peptide synthesis vessel

  • Shaker

2. Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (for each amino acid in the sequence):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. For the incorporation of D-tyrosine, use this compound.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

    • After complete coupling, wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described above.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the pellet with cold ether and dry under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Conclusion and Future Directions

This compound is a critical and versatile building block in the arsenal of medicinal chemists. Its strategic incorporation into peptides offers a reliable method to enhance proteolytic stability and modulate biological activity, thereby addressing key liabilities of peptide-based therapeutics. The theoretical applications discussed in this guide, from the development of novel enzyme inhibitors to the fine-tuning of receptor ligand interactions, are supported by a growing body of experimental evidence.

Future research will undoubtedly continue to expand the applications of this compound and other D-amino acids. The development of novel peptidomimetics with improved oral bioavailability and the exploration of D-amino acid-containing peptides for targeting intracellular protein-protein interactions represent exciting frontiers. As our understanding of the structural and functional consequences of stereochemical modifications deepens, the rational design of peptides with precisely tailored therapeutic profiles will become increasingly achievable, paving the way for the next generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, enabling the efficient synthesis of complex peptide sequences. This document provides detailed application notes and protocols for the incorporation of Fmoc-D-Tyr(Bzl)-OH, a critical building block for introducing a D-tyrosine residue with its phenolic hydroxyl group protected by a benzyl ether. The benzyl (Bzl) protecting group is stable to the basic conditions used for Fmoc removal but can be cleaved under strong acidic conditions during the final cleavage from the resin. This orthogonal protection strategy is essential for preventing side reactions and ensuring the synthesis of high-purity peptides.

These protocols are designed to guide researchers through the key steps of Fmoc-SPPS, including resin preparation, Fmoc deprotection, amino acid coupling, and final cleavage and deprotection, with a specific focus on the nuances of incorporating this compound.

Data Presentation

The following tables summarize key quantitative parameters for the successful incorporation of this compound in a typical SPPS workflow. These values are intended as a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.

Table 1: Reagent Stoichiometry for this compound Coupling

Reagent/ComponentEquivalents (relative to resin loading)Purpose
This compound2 - 5Amino acid to be coupled
Coupling Reagents
HBTU/TBTU1.9 - 5Uronium/Aminium salt activator
HATU1.9 - 4.9Uronium/Aminium salt activator (recommended for difficult couplings)
DIC3 - 5.5Carbodiimide activator
Additives
HOBt3 - 5.5Reduces racemization and improves efficiency
HOAt3 - 5Aza-analog of HOBt, enhances coupling speed
Bases
DIPEA4 - 10Tertiary amine base for activation
2,4,6-Collidine4 - 10Weaker base, recommended to minimize racemization

Table 2: Typical Reaction Conditions for Fmoc-SPPS Cycle

StepReagentConcentration/VolumeReaction TimeMonitoring
Fmoc Deprotection 20% Piperidine in DMF10 mL per gram of resin3 minutes, drain, then 10-15 minutesUV-Vis at 301 nm (optional)
Washing DMF10 mL per gram of resin5-7 washes-
Coupling See Table 1-1 - 4 hoursKaiser Test
Capping (Optional) Acetic Anhydride/DIPEA/DMF10:5:85 (v/v/v)2 x 15 minutes-
Final Cleavage TFA/TIS/H₂O95:2.5:2.5 (v/v/v)2 - 4 hoursHPLC, Mass Spectrometry

Experimental Protocols

The following protocols provide a general framework for the manual solid-phase synthesis of a peptide containing this compound. These can be adapted for automated synthesizers. The protocol begins after the initial loading of the first amino acid onto the resin.

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines the iterative steps of deprotection, washing, and coupling.

1. Resin Preparation:

  • Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[1]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes.[2]

  • Drain the piperidine solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[2]

3. Washing:

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]

  • Wash with Dichloromethane (DCM) (3 times) and then DMF (3 times) before proceeding to the coupling step.[4]

Protocol 2: Coupling of this compound using HBTU/DIPEA

This is a robust and widely used method for standard couplings.[5]

1. Activation Mixture Preparation:

  • In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the mixture.

  • Allow the solution to pre-activate for 2-5 minutes.[4]

2. Coupling Reaction:

  • Add the activation mixture to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.[2]

3. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow or colorless beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated with fresh reagents.[4][6]

4. Washing:

  • Once the coupling is complete, drain the coupling solution and wash the resin extensively with DMF (5-7 times).[4]

Protocol 3: Capping (Optional)

Capping is performed to block any unreacted amino groups and prevent the formation of deletion sequences. This is particularly important for long or difficult peptide sequences.

1. Capping Mixture Preparation:

  • Prepare a capping solution of acetic anhydride, DIPEA, and DMF in a 10:5:85 (v/v/v) ratio.

2. Capping Reaction:

  • Add the capping solution to the peptide-resin after the coupling step.

  • Agitate for 15 minutes.

  • Drain and repeat the capping reaction for another 15 minutes.

3. Washing:

  • Wash the resin thoroughly with DMF and DCM.

Protocol 4: Final Cleavage and Deprotection

This protocol cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, including the benzyl group from D-Tyr(Bzl).

1. Resin Preparation:

  • Wash the final peptide-resin with DCM (3-5 times) and dry it under vacuum for at least 4 hours.[2]

2. Cleavage:

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a 95:2.5:2.5 (v/v/v) ratio. TIS acts as a scavenger to trap the reactive benzyl cations generated during cleavage.

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[2]

  • Agitate the mixture at room temperature for 2-4 hours.[2]

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[2]

  • Centrifuge the ether suspension to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.[2]

  • Dry the crude peptide pellet under vacuum.

4. Purification:

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.

Mandatory Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling cluster_final Final Steps start Start with Resin-Bound Peptide swell Swell Resin in DMF start->swell deprotect1 Treat with 20% Piperidine/DMF (3 min) swell->deprotect1 deprotect2 Treat with 20% Piperidine/DMF (10-15 min) deprotect1->deprotect2 wash1 Wash with DMF/DCM deprotect2->wash1 activate Activate this compound (e.g., HBTU/DIPEA) wash1->activate couple Couple to Resin activate->couple kaiser Kaiser Test couple->kaiser kaiser->couple Positive wash2 Wash with DMF kaiser->wash2 Negative next_cycle Next Coupling Cycle wash2->next_cycle More Residues cleave Cleave with TFA Cocktail wash2->cleave Final Residue next_cycle->deprotect1 precipitate Precipitate with Cold Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify end Final Peptide purify->end

Caption: Workflow for Fmoc-SPPS of a peptide containing this compound.

References

Standard Coupling Methods for Fmoc-D-Tyr(Bzl)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Tyr(Bzl)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with enhanced stability against enzymatic degradation and for the design of peptidomimetics and therapeutic peptides. The benzyl (Bzl) ether protecting group on the tyrosine side chain is stable under the basic conditions used for Fmoc deprotection and can be removed during the final acidolytic cleavage from the resin. The selection of an appropriate coupling method for this sterically hindered amino acid derivative is paramount to ensure high coupling efficiency, minimize racemization, and ultimately achieve a high purity of the target peptide.

This document provides a comprehensive overview of standard coupling methods for this compound, including a comparison of common coupling reagents, detailed experimental protocols, and troubleshooting guidelines for challenging couplings.

Comparison of Common Coupling Reagents

The choice of coupling reagent is a critical determinant of success in SPPS. Modern peptide synthesis relies on several classes of reagents, each with distinct advantages and disadvantages in terms of reaction kinetics, cost, and potential for side reactions. For sterically hindered amino acids like this compound, the use of highly efficient activating reagents is often necessary.

Reagent ClassCoupling ReagentCommon AdditivesKey Characteristics & Recommendations
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide)HOBt (Hydroxybenzotriazole), OxymaPure®Cost-effective and widely used. The byproduct of DIC is soluble, facilitating its removal. The addition of HOBt or OxymaPure® is crucial to suppress racemization and accelerate the reaction.[1]
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt, OxymaPure®Historically significant, but the dicyclohexylurea (DCU) byproduct is insoluble and can complicate purification in SPPS.
Phosphonium Salts PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)-Efficient coupling reagent with rapid reaction times.[2] The byproducts are generally less hazardous than those of its predecessor, BOP.
PyAOP® ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)-Often demonstrates higher coupling yields compared to PyBOP, particularly for difficult couplings.[3]
Uronium/Aminium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)-A very popular and efficient coupling reagent with fast reaction kinetics and low racemization when used with an appropriate base.[2][4]
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)-Generally considered more reactive than HBTU, leading to faster couplings and lower racemization levels, making it a preferred choice for sterically hindered amino acids.[3][4][5]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)-Offers similar efficiency to HATU and is sometimes preferred for its stability and reduced potential for side reactions.
COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)-A third-generation uronium salt with coupling efficiencies comparable to HATU. It is considered safer due to the absence of the potentially explosive benzotriazole moiety and has improved solubility.[3][5]
Quantitative Comparison of Racemization Levels

Racemization is a critical side reaction that can compromise the biological activity of the final peptide. The choice of coupling reagent and base significantly influences the extent of epimerization.

Coupling Reagent/Method% D-Isomer (Epimerization)
HBTU1.5 - 5.0%
HATU0.5 - 2.0%
HCTU1.0 - 4.0%
PyBOP®1.0 - 3.5%
COMU®< 1.0%
DIC/HOBt0.5 - 2.5%

Data is based on model peptide syntheses and serves as a general comparison.[4] Actual racemization levels can vary depending on the specific amino acid sequence, reaction conditions, and the base used.

Experimental Protocols

The following are generalized protocols for the manual coupling of this compound in solid-phase peptide synthesis. The equivalents of reagents are based on the initial loading of the resin.

Protocol 1: Standard Coupling using HBTU/DIPEA

This protocol is a widely used method for routine and moderately difficult couplings.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-4 equivalents)

  • HBTU (3-4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vial, dissolve this compound and HBTU in a minimal amount of DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), a second coupling may be necessary.

Protocol 2: High-Efficiency Coupling using HATU/Collidine

This protocol is recommended for sterically hindered couplings where high efficiency and minimal racemization are critical. The use of collidine, a weaker base than DIPEA, can further reduce the risk of racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents)

  • HATU (3-5 equivalents)

  • 2,4,6-Collidine (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling and Deprotection: Follow the standard procedure for resin swelling and Fmoc deprotection.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add collidine to the solution and allow for a brief pre-activation of 1-2 minutes.

  • Coupling: Add the activation solution to the deprotected peptide-resin and agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM.

  • Monitoring: Perform a Kaiser test to assess the completeness of the reaction.

Protocol 3: Cost-Effective Coupling using DIC/OxymaPure®

This method offers a balance between cost and efficiency and is suitable for many standard couplings.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-4 equivalents)

  • DIC (3-4 equivalents)

  • OxymaPure® (3-4 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling and Deprotection: Follow the standard procedure for resin swelling and Fmoc deprotection.

  • Amino Acid Activation: In a separate vial, dissolve this compound and OxymaPure® in DMF. Add DIC to the solution and allow the activation to proceed for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF and DCM.

  • Monitoring: Use the Kaiser test to check for reaction completion.

Visualizing the Coupling Process and Workflow

To aid in understanding the chemical transformations and experimental procedures, the following diagrams are provided.

G This compound This compound Activated_Ester Activated Ester Intermediate This compound->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU, PyBOP) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA, Collidine) Base->Activated_Ester Coupled_Product Fmoc-D-Tyr(Bzl)-Peptide-Resin Activated_Ester->Coupled_Product Coupling Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Coupled_Product

Caption: General mechanism of amino acid activation and coupling in SPPS.

G cluster_prep Preparation cluster_coupling Coupling cluster_post Post-Coupling swell 1. Swell Resin in DMF deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash Resin (DMF, DCM) deprotect->wash1 activate 4. Pre-activate This compound wash1->activate couple 5. Add to Resin & Agitate (1-4h) activate->couple wash2 6. Wash Resin (DMF, DCM) couple->wash2 monitor 7. Monitor Completion (Kaiser Test) wash2->monitor next_cycle 8. Proceed to next cycle monitor->next_cycle

Caption: Standard experimental workflow for a single coupling cycle.

G start Positive Kaiser Test (Incomplete Coupling) check_reagents Review Reagent Stoichiometry (3-5 eq. excess?) start->check_reagents double_couple Perform Double Coupling check_reagents->double_couple Stoichiometry OK change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) double_couple->change_reagent Still Incomplete end Negative Kaiser Test (Coupling Complete) double_couple->end Successful extend_time Extend Coupling Time (2-4 hours or overnight) change_reagent->extend_time Still Incomplete change_reagent->end Successful increase_temp Increase Temperature (e.g., to 40-50°C) extend_time->increase_temp Still Incomplete extend_time->end Successful increase_temp->end

Caption: Decision tree for troubleshooting incomplete couplings.

Troubleshooting Difficult Couplings of this compound

Even with optimized protocols, the coupling of sterically hindered amino acids can sometimes be challenging. Below are common issues and recommended solutions.

  • Incomplete Coupling (Positive Kaiser Test):

    • Double Coupling: This is the most common and effective solution. After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.

    • Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagents (e.g., 5 equivalents).

    • Extend Coupling Time: Increase the reaction time to 4 hours or even overnight.

    • Switch to a More Potent Reagent: If using a carbodiimide-based method, switching to HATU or COMU can significantly improve efficiency.[3][6]

    • Increase Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier, but should be used with caution as it can also increase the risk of racemization.

  • Aggregation:

    • Solvent Choice: If peptide aggregation is suspected, consider switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or using a mixture of DMF and DCM.

    • Microwave Synthesis: Microwave-assisted peptide synthesis can disrupt aggregation and significantly shorten coupling times.

Conclusion

The successful incorporation of this compound into a peptide sequence is readily achievable with the careful selection of a suitable coupling reagent and adherence to optimized protocols. For routine synthesis, carbodiimide-based methods with additives like OxymaPure® offer a reliable and economical option. For more challenging couplings, or to accelerate the synthesis and minimize racemization, uronium/aminium salts such as HATU and COMU, or phosphonium salts like PyBOP®, are highly recommended. By understanding the principles of different coupling methods and employing effective troubleshooting strategies, researchers can efficiently synthesize high-purity tyrosine-containing peptides for a wide range of applications in drug discovery and chemical biology.

References

Application Notes and Protocols for Fmoc Deprotection of Peptides Containing Tyr(Bzl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the predominant method for preparing synthetic peptides. This methodology relies on an orthogonal protection scheme where the Nα-amino group is protected by the base-labile Fmoc group, and side-chain functional groups are protected by acid-labile groups.[1] For the synthesis of peptides containing tyrosine, its reactive phenolic hydroxyl group must be protected to prevent side reactions such as O-acylation.[2]

While the tert-Butyl (tBu) group is most common for tyrosine side-chain protection in modern Fmoc SPPS, the Benzyl (Bzl) group is also utilized.[2] A critical consideration for Tyr(Bzl)-containing peptides is the distinction between the conditions for iterative Nα-Fmoc deprotection and the final, global side-chain deprotection and cleavage from the resin. The Tyr(Bzl) ether linkage is stable to the basic conditions used for Fmoc removal but presents challenges during the final acidolytic cleavage step.[2]

This document provides detailed protocols and notes on the appropriate conditions for handling Tyr(Bzl)-containing peptides throughout the Fmoc SPPS workflow.

Chemical Principles

Nα-Fmoc Group Deprotection

The Fmoc group is removed by a base-catalyzed β-elimination mechanism.[3] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorene ring system.[4] This leads to the formation of a reactive dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the peptide. The excess piperidine also serves as a scavenger for the DBF, forming a stable adduct that is removed during subsequent washing steps.[1][5]

Tyr(Bzl) Side-Chain Stability and Cleavage

The benzyl ether protecting group on the tyrosine side chain is stable under the mildly basic conditions of repeated Fmoc deprotection with piperidine.[2] However, during the final cleavage step, which is performed with a strong acid like trifluoroacetic acid (TFA), the Bzl group is removed. This process generates highly reactive benzyl carbocations.[6]

Without effective scavenging, these carbocations can re-alkylate the deprotected tyrosine residue, primarily at the ortho position, to form 3-benzyltyrosine as a major impurity.[6] Other nucleophilic residues within the peptide sequence, such as methionine (Met), cysteine (Cys), and tryptophan (Trp), are also susceptible to alkylation.[6] Therefore, the inclusion of appropriate scavengers in the final cleavage cocktail is mandatory to trap these reactive species and ensure high purity of the target peptide.[6][7]

Experimental Protocols

Protocol 1: Iterative Nα-Fmoc Deprotection

This protocol describes the standard manual procedure for the removal of the Fmoc group from the N-terminus of a resin-bound peptide.

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Initial Deprotection: Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully covered. Agitate gently for 3 minutes.

  • Reagent Removal: Drain the deprotection solution.

  • Final Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for 10-15 minutes.[8]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. Perform a series of washes, for example:

    • DMF (3 x 1 min)

    • DCM (3 x 1 min)

    • DMF (3 x 1 min)

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete Fmoc removal.[9] Blue-purple beads indicate a positive result.

  • The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Protocol 2: Final Cleavage and Global Deprotection of Tyr(Bzl)-Containing Peptides

This protocol details the procedure for cleaving the synthesized peptide from the resin while simultaneously removing the Tyr(Bzl) and other acid-labile side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Thioanisole, p-Cresol, Triisopropylsilane (TIS), Water)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon gas source

Procedure:

  • Resin Preparation: After the final Fmoc deprotection and washing steps, thoroughly dry the peptide-resin under vacuum for at least 2 hours.[9]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail by combining TFA and selected scavengers (see Table 2 for examples). A common effective cocktail for Tyr(Bzl) is 90% TFA, 5% p-Cresol, and 5% Thioanisole.[6]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[8] Gently agitate the slurry at room temperature for 2-4 hours.[8]

  • Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean centrifuge tube.

  • Resin Wash: Wash the resin with a small additional volume of fresh TFA to recover any remaining peptide and combine the filtrates.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume (approx. 10-fold excess) of cold diethyl ether. A white precipitate should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with fresh cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or under vacuum to yield the final product.

  • Analysis and Purification: Analyze the crude peptide using RP-HPLC and mass spectrometry. Purify the peptide as required.

Data Presentation

Table 1: Standard Conditions for Nα-Fmoc Deprotection
ParameterRecommended ConditionNotes
Deprotection Reagent PiperidineA secondary amine that effectively promotes β-elimination and scavenges the DBF byproduct.[1]
Concentration 20% (v/v) in DMFThe most common and effective concentration for routine Fmoc deprotection.[10]
Reaction Time 5-20 minutesA two-step procedure (e.g., 3 min + 15 min) with fresh reagent is standard to ensure completion.[11]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.[11]
Solvent N,N-dimethylformamide (DMF)A polar aprotic solvent that facilitates the reaction.[12]
Table 2: Comparison of Scavenger Cocktails for Final Cleavage of Tyr(Bzl)-Peptides
Cocktail IDComposition (% v/v)Expected Purity*Key Considerations
A 95% TFA, 2.5% TIS, 2.5% H₂O70-85%Standard cocktail, may be insufficient for complete scavenging of benzyl cations, leading to re-alkylation.[6][7]
B 92.5% TFA, 5% Thioanisole, 2.5% H₂O85-95%Thioanisole is an effective scavenger for benzyl cations, significantly reducing side products.[6]
C 90% TFA, 5% p-Cresol, 5% Thioanisole90-97%The combination of p-cresol and thioanisole provides robust scavenging for benzyl cations.[6]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT>95%A powerful, universal cocktail for complex peptides, but contains malodorous and toxic reagents.[6][7]

*Note: Expected purity is an estimate for a model peptide and can vary depending on the sequence and other sensitive residues present.[6]

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Fmoc Deprotection Peptide aggregation, steric hindrance.Increase deprotection time; use a stronger base system like 2% DBU / 2% piperidine in DMF.
Low Purity of Crude Peptide after Cleavage Ineffective scavenging of benzyl cations.Use a more robust scavenger cocktail, such as one containing thioanisole and/or p-cresol (Cocktails B or C).[6]
Presence of a Side Product with Mass Increase of +90 Da Alkylation of the tyrosine residue by a benzyl cation, forming 3-benzyltyrosine.Increase the concentration or effectiveness of scavengers in the cleavage cocktail.[6]
Multiple Unidentified Peaks in HPLC Non-specific alkylation of other sensitive residues (Met, Cys, Trp) by benzyl cations.Ensure a sufficient scavenger cocktail is used, such as Reagent K, especially if multiple sensitive residues are present.[6]

Visualization of Workflow

SPPS_Workflow_Tyr_Bzl SPPS Workflow for Tyr(Bzl) Peptides cluster_cycle Iterative Synthesis Cycle cluster_cleavage Final Cleavage & Deprotection start Start with Resin-Bound Peptide (N-term Fmoc) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF/DCM) deprotection->wash1 coupling 3. Couple Next Fmoc-AA-OH wash1->coupling wash2 4. Wash (DMF/DCM) coupling->wash2 check_completion All Residues Added? wash2->check_completion check_completion->deprotection No cleavage 5. Cleavage & Global Deprotection (TFA + Scavengers) check_completion->cleavage Yes note Critical Step for Tyr(Bzl)! Use Thioanisole/p-Cresol to trap Benzyl Cations. cleavage->note precipitation 6. Precipitate Peptide (Cold Ether) cleavage->precipitation purification 7. Purify & Analyze (RP-HPLC, MS) precipitation->purification

Caption: SPPS workflow highlighting the critical final cleavage step for Tyr(Bzl) peptides.

References

Application Notes and Protocols: Synthesis of Amyloid Beta Peptides Incorporating Fmoc-D-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyloid beta (Aβ) peptides, particularly the Aβ(1-42) isoform, are central to the pathology of Alzheimer's disease, primarily due to their propensity to aggregate into neurotoxic oligomers and fibrils.[1][2] The chemical synthesis of Aβ peptides is crucial for research into disease mechanisms and the development of therapeutic interventions. However, the synthesis of these peptides, especially Aβ(1-42), is notoriously challenging due to on-resin aggregation during solid-phase peptide synthesis (SPPS).[1][3]

The incorporation of D-amino acids into Aβ sequences is a strategy employed to investigate the mechanisms of Aβ neurotoxicity and to develop peptide-based inhibitors of Aβ aggregation.[4][5][6][7] D-amino acid-containing peptides are more resistant to proteolytic degradation and can modulate the aggregation kinetics and toxicity of Aβ.[7] Specifically, the substitution with a D-amino acid, such as D-Tyrosine, can alter the peptide's secondary structure and its ability to form β-sheets, which are characteristic of amyloid fibrils. This document provides detailed protocols and application notes for the synthesis of Aβ peptides containing Fmoc-D-Tyr(Bzl)-OH using 9-fluorenylmethoxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS).

Data Presentation

Table 1: Summary of Reported Yields and Purities for Aβ(1-42) Synthesis
Synthesis StrategyResinCoupling ReagentsCleavage CocktailCrude Yield (%)Crude Purity (%)Final Purity (%)Reference
Standard Fmoc/tBu SPPSChemMatrixHATU/NMMTFA/DTT/water (95:2.5:2.5)33--[8]
Microwave-assisted SPPSWangHCTU/DIPEATFA7214>95[2]
Microwave-assisted SPPS with Oxyma--TFA8767-[2]
Double Linker System with PseudoprolinesChemMatrixHATU/DIPEATFA/TIS/water (95:2.5:2.5)56-92[8]
O-acyl isopeptide method2-chlorotrityl chlorideDIC/HOBt, DIC/DMAPTFA/DTT/water-->96[1]

Experimental Protocols

Protocol 1: Fmoc-SPPS of Aβ(1-42) with D-Tyr(Bzl) Substitution

This protocol describes a representative manual Fmoc solid-phase peptide synthesis for Aβ(1-42) with a D-Tyrosine (protected with a Benzyl group) substitution, based on established methods for Aβ synthesis.[1][9] The specific position of the D-Tyr substitution should be determined by the researcher's experimental goals.

Materials:

  • Rink Amide ChemMatrix resin (or other suitable resin)

  • Fmoc-protected L-amino acids

  • This compound

  • Coupling reagents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

  • Activator base: DIPEA (N,N'-Diisopropylethylamine), NMM (N-Methylmorpholine)

  • Fmoc deprotection solution: 20% piperidine in DMF (v/v)

  • Solvents: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane), DMSO (Dimethyl sulfoxide)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), water, DTT (Dithiothreitol) (e.g., 95:2.5:2.5 v/v/v)

  • Precipitation solvent: Cold diethyl ether

  • Purification solvents: Acetonitrile (ACN), water, 0.1% TFA

Procedure:

  • Resin Swelling: Swell the Rink Amide ChemMatrix resin in DMF for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF, DCM, and then DMF again.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HATU (3.98 eq.) and DIPEA (8 eq.) in DMF or NMP for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, the reaction can be performed at a higher temperature (e.g., 40-50°C) or for a longer duration.[1]

    • To ensure complete coupling, especially for aggregation-prone sequences, a double coupling can be performed.[1]

    • Wash the resin with DMF, DCM, and DMF.

  • Incorporation of this compound: At the desired position in the peptide sequence, use this compound in the coupling step instead of the corresponding L-amino acid. The coupling procedure remains the same.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the Aβ(1-42) sequence. The use of DMSO as a co-solvent during coupling can help to disrupt on-resin aggregation.[9]

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry it under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the concentrated filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C4 or C18 column with a water/ACN gradient containing 0.1% TFA.[2]

  • Characterization:

    • Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC. The final product should have a purity of >95%.[10]

  • Lyophilization and Storage: Lyophilize the pure peptide fractions to obtain a fluffy white powder. Store the lyophilized peptide at -20°C or -80°C to prevent degradation and aggregation.[1][2]

Visualizations

Experimental Workflow

experimental_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection end_node End: Lyophilized Peptide coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) deprotection->coupling Wash repeat_cycle Repeat for all Amino Acids coupling->repeat_cycle Wash d_tyr_coupling This compound Coupling d_tyr_coupling->repeat_cycle Wash repeat_cycle->deprotection Next Amino Acid repeat_cycle->d_tyr_coupling At D-Tyr Position final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection Final Amino Acid Coupled cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage Wash & Dry precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Characterization (MS, HPLC) purification->characterization characterization->end_node

Caption: Workflow for Fmoc-SPPS of Aβ with D-Tyrone substitution.

Signaling Pathway/Logical Relationship

logical_relationship abeta_synthesis Aβ Peptide Synthesis (Fmoc-SPPS) l_tyr Incorporation of L-Tyrosine abeta_synthesis->l_tyr d_tyr Incorporation of D-Tyrosine (Bzl) abeta_synthesis->d_tyr native_abeta Native Aβ Peptide l_tyr->native_abeta d_tyr_abeta D-Tyr containing Aβ Peptide d_tyr->d_tyr_abeta aggregation Aggregation Pathway native_abeta->aggregation altered_aggregation Altered Aggregation Kinetics d_tyr_abeta->altered_aggregation proteolytic_resistance Increased Proteolytic Resistance d_tyr_abeta->proteolytic_resistance beta_sheet β-Sheet Formation aggregation->beta_sheet oligomers Toxic Oligomers beta_sheet->oligomers fibrils Amyloid Fibrils oligomers->fibrils neurotoxicity Neurotoxicity oligomers->neurotoxicity reduced_toxicity Potentially Reduced Neurotoxicity altered_aggregation->reduced_toxicity

Caption: Rationale for incorporating D-Tyrosine into Amyloid Beta peptides.

References

Application Notes and Protocols for the Incorporation of Fmoc-D-Tyr(Bzl)-OH in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The incorporation of unnatural amino acids, such as D-isomers, into peptide-based inhibitors offers a powerful strategy to enhance proteolytic stability, enforce specific conformations, and improve binding affinity. This document provides detailed application notes and protocols for the utilization of Fmoc-D-Tyr(Bzl)-OH in the solid-phase peptide synthesis (SPPS) of kinase inhibitors, with a focus on targeting the STAT3 and other SH2 domain-containing proteins.

Introduction

Tyrosine kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[1] Small molecule and peptide-based inhibitors that target the ATP-binding site or substrate-binding domains of kinases have emerged as effective therapeutics.[2] The introduction of D-amino acids, such as D-Tyrosine, into these inhibitors can confer significant advantages, including increased resistance to enzymatic degradation, which prolongs their biological half-life. The benzyl (Bzl) protecting group for the tyrosine side chain is stable under the basic conditions of Fmoc deprotection, making this compound a suitable building block for Fmoc-based solid-phase peptide synthesis.

This application note details the synthesis of a model peptide inhibitor targeting the SH2 domain of STAT3, a key signaling protein often constitutively activated in cancer.[3]

Data Presentation

Table 1: Reagent Stoichiometry for this compound Coupling
Reagent/ComponentEquivalents (relative to resin loading)Purpose
This compound3 - 5Amino acid to be coupled
Coupling Reagent (HBTU)2.9 - 4.9Uronium salt activator
Base (DIPEA)6 - 10Tertiary amine base for activation
Additive (HOBt)3 - 5Reduces racemization and improves efficiency
Table 2: Expected Yield and Purity for a Model STAT3 Inhibitor Peptide
ParameterExpected ValueNotes
Crude Peptide Yield70-85%Dependent on sequence length and complexity.
Purity after Cleavage (HPLC)60-80%Can be influenced by side reactions and aggregation.
Final Purity after HPLC Purification>95%Achievable with optimized purification protocols.
Table 3: Representative IC50 Values for STAT3 SH2 Domain Inhibitors
InhibitorTargetIC50 (µM)Reference
pYEEI TetrapeptideSrc SH2 Domain6.5[4]
N-terminal substituted pYEEISrc SH2 Domain2.7 - 8.6[4]
C-terminal substituted pYEEISrc SH2 Domain34 - 41[4]
S3I-201STAT386[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Model STAT3 Inhibitor Peptide

This protocol describes the manual solid-phase synthesis of a hypothetical hexapeptide inhibitor of the STAT3 SH2 domain with the sequence Ac-D-Tyr(Bzl)-Leu-Pro-Gln-Thr-Val-NH2.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Preparation:

    • Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).

  • Amino Acid Coupling (Example: Fmoc-Val-OH):

    • In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (5x).

    • Confirm complete coupling with a Kaiser test (optional).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Thr, Gln, Pro, Leu).

  • Incorporation of this compound:

    • Following the deprotection of the N-terminal Fmoc group of Leucine, couple this compound using the same activation and coupling protocol as in step 3.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection (from D-Tyr(Bzl)), wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Signaling Pathways and Experimental Workflows

STAT3 Signaling Pathway

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor (e.g., IL-6, EGF) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to DNA DNA Dimer->DNA Binds to promoter regions Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription Initiates Inhibitor Peptide Inhibitor (containing D-Tyr) Inhibitor->pSTAT3 Blocks Dimerization (Binds to SH2 domain)

Caption: The STAT3 signaling pathway is activated by cytokines and growth factors.

SH2 Domain-Mediated Signaling

SH2_Domain_Signaling RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK (pY) RTK->pRTK Autophosphorylation SH2_Protein SH2 Domain-Containing Protein (e.g., Grb2, PLCγ) pRTK->SH2_Protein Recruits via SH2 domain Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) SH2_Protein->Downstream Activates Inhibitor SH2 Domain Inhibitor (D-Tyr Peptide) Inhibitor->SH2_Protein Competitively Binds

Caption: SH2 domains mediate protein-protein interactions in tyrosine kinase signaling.

Experimental Workflow for Kinase Inhibitor Synthesis

Synthesis_Workflow Start Resin Preparation SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Start->SPPS Incorp Incorporation of This compound SPPS->Incorp Cleavage Cleavage & Deprotection (TFA Cocktail) SPPS->Cleavage Incorp->SPPS Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis End Pure Peptide Inhibitor Analysis->End

Caption: General workflow for the solid-phase synthesis of a peptide-based kinase inhibitor.

References

Orthogonal Protection Strategy Featuring Fmoc-D-Tyr(Bzl)-OH: Application Notes and Protocols for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to employing an orthogonal protection strategy in solid-phase peptide synthesis (SPPS) utilizing Nα-Fmoc-D-Tyrosine(Benzyl)-OH (Fmoc-D-Tyr(Bzl)-OH). These application notes and protocols are designed to assist in the synthesis of peptides containing this non-canonical amino acid, which is valuable for enhancing peptide stability and modulating biological activity.

Introduction to the Orthogonal Protection Strategy

In SPPS, an orthogonal protection strategy is crucial for the selective removal of protecting groups at different stages of the synthesis. The most widely used approach in modern peptide chemistry is the Fmoc/tBu strategy. This strategy relies on the base-labile Nα-Fmoc group for temporary protection of the amino terminus and acid-labile groups for the permanent protection of reactive amino acid side chains.[1]

The use of this compound introduces two key considerations within this strategy:

  • The D-Amino Acid Configuration: The incorporation of a D-amino acid can significantly increase the proteolytic stability of the resulting peptide, a desirable attribute for therapeutic peptide candidates.[2][3]

  • The Benzyl (Bzl) Side-Chain Protection: The benzyl ether protecting the tyrosine hydroxyl group is stable to the basic conditions used for Fmoc deprotection but requires strong acidic conditions for its removal, fitting within the orthogonal scheme.[4][5]

Data Presentation

Table 1: Reagent Stoichiometry for this compound Coupling
Reagent/ComponentEquivalents (relative to resin loading)Purpose
This compound2 - 5Amino acid to be coupled
Coupling Reagent (e.g., HATU, HCTU)1.9 - 4.9Uronium/Aminium salt activator for efficient coupling, especially for sterically hindered residues.
Base (e.g., DIPEA, 2,4,6-Collidine)4 - 10Tertiary amine base for activation. Collidine is recommended to minimize racemization.[6]
Table 2: Recommended Cleavage Cocktails for Deprotection of Tyr(Bzl)
Cocktail NameCompositionExpected Purity of Crude Peptide*Key Considerations
Standard TFA Cocktail 95% TFA, 2.5% TIS, 2.5% H₂O70-85%May be insufficient for complete Bzl deprotection and can lead to side reactions like re-alkylation of the tyrosine.[7]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT90-97%Highly recommended for peptides containing Tyr(Bzl) and other sensitive residues (e.g., Met, Cys, Trp). Phenol and thioanisole are effective scavengers for benzyl cations.[7][8]
"Odorless" Cocktail (Reagent B) 88% TFA, 5% Phenol, 5% H₂O, 2% TIS85-95%A lower-odor alternative to cocktails containing thiols.[9]

*Expected purity is an estimate for a model peptide and can vary depending on the sequence and the presence of other sensitive residues.[8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines a manual SPPS cycle on a pre-loaded resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).

1. Resin Swelling:

  • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the piperidine solution.
  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[10]
  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound (Difficult Coupling Protocol):

  • In a separate vial, dissolve this compound (3-5 equivalents), a suitable coupling reagent such as HATU (2.9-4.9 equivalents), in DMF.
  • Add a hindered base such as 2,4,6-collidine (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the D-amino acid and the Bzl group, a longer coupling time or double coupling may be necessary.

4. Monitoring the Coupling Reaction:

  • Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling with fresh reagents is recommended.[11]

5. Capping (Optional):

  • If the coupling remains incomplete after a second attempt, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF to prevent the formation of deletion sequences.

6. Washing:

  • After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Protocol 2: Cleavage and Global Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Bzl and other acid-labile side-chain protecting groups.

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.[12]

2. Cleavage Cocktail Preparation:

  • Prepare the chosen cleavage cocktail (e.g., Reagent K) fresh immediately before use in a well-ventilated fume hood. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[7]

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried resin.
  • Gently agitate the mixture at room temperature for 2-4 hours. The cleavage of the Bzl group can be slower than other protecting groups, so an extended reaction time may be necessary.[7]

4. Peptide Precipitation and Isolation:

  • Filter the cleavage solution to separate the resin and collect the filtrate.
  • Wash the resin with a small volume of fresh TFA and combine the filtrates.
  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.
  • Collect the precipitated peptide by centrifugation or filtration.
  • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and byproducts.
  • Dry the crude peptide under vacuum.

Protocol 3: HPLC Purification and Analysis

1. Sample Preparation:

  • Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA.

2. HPLC Purification:

  • Purify the peptide using a preparative reverse-phase HPLC (RP-HPLC) system with a C18 column.
  • Use a gradient of ACN in water (both containing 0.1% TFA) to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

3. Purity Analysis:

  • Analyze the purity of the collected fractions using an analytical RP-HPLC system.
  • Confirm the molecular weight of the purified peptide using mass spectrometry (MS).

Visualizations

Orthogonal_Protection_Strategy cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Cleavage Final Cleavage & Deprotection Resin Resin-NH2 Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-AA-OH Fmoc_AA->Coupling Fmoc_Peptide Resin-Peptide-Fmoc Coupling->Fmoc_Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Peptide->Deprotection Final_Peptide_Resin Resin-Peptide(Side-Chain Protected) Deprotected_Peptide Resin-Peptide-NH2 Deprotection->Deprotected_Peptide Deprotected_Peptide->Coupling Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Peptide_Resin->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Caption: Orthogonal protection strategy in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

SPPS_Workflow Start Start: Resin Swell 1. Resin Swelling (DMF) Start->Swell Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 3. Washing (DMF) Fmoc_Deprotection->Wash1 Coupling 4. Coupling (this compound, HATU, Collidine) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Final_Wash 7. Final Washing & Drying Final_Deprotection->Final_Wash Cleavage 8. Cleavage & Deprotection (Reagent K) Final_Wash->Cleavage Precipitation 9. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 10. HPLC Purification Precipitation->Purification Analysis 11. Purity Analysis (HPLC, MS) Purification->Analysis End End: Purified Peptide Analysis->End

Caption: Experimental workflow for the synthesis of a peptide containing this compound.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide D-Tyr Containing Neuropeptide Analog GPCR GPCR (e.g., Neuropeptide Y Receptor) Peptide->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha Dissociates Effector Effector Enzyme (e.g., Adenylyl Cyclase) cAMP cAMP (Second Messenger) Effector->cAMP Produces G_alpha->Effector Modulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, neurotransmitter release) PKA->Cellular_Response Phosphorylates Targets

References

Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis of Peptides Containing Fmoc-D-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids, such as D-isomers and those with side-chain protecting groups like Fmoc-D-Tyr(Bzl)-OH, is a critical strategy in modern peptide-based drug discovery. These modifications can enhance peptide stability, receptor affinity, and pharmacokinetic profiles. The choice between manual and automated solid-phase peptide synthesis (SPPS) for constructing such peptides is a crucial decision that impacts throughput, purity, cost, and overall project timelines. This document provides a detailed comparison of these two methodologies for the synthesis of peptides containing this compound, a sterically hindered and protected amino acid derivative.

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, revolutionized the field by anchoring the growing peptide chain to an insoluble resin, simplifying the purification process at each step.[1][2] The most prevalent method today is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection.[3]

This compound is an Fmoc-protected D-tyrosine derivative where the phenolic hydroxyl group is protected by a benzyl (Bzl) group.[4][5] This protection is essential to prevent side reactions during peptide synthesis.[6] The decision to employ manual or automated synthesis for peptides containing this building block depends on various factors, including the scale of synthesis, the number of peptides required, and the complexity of the target sequence.[3][7]

Data Presentation: Manual vs. Automated Synthesis Comparison

The following table summarizes the key quantitative differences between manual and automated SPPS for a representative peptide containing this compound. These values are typical and can vary based on the specific peptide sequence, coupling reagents, and reaction conditions.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase SynthesisNotes
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vesselManual synthesis is often more flexible for larger, single-peptide scales.[2][8]
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)Automation offers significant "walk-away" time, freeing up researcher availability.[8][9]
Total Time per Cycle 2 - 4 hours30 - 90 minutesAutomated systems, especially with heating options, drastically reduce cycle times.[3][7]
Typical Coupling Efficiency 95 - 99% (with optimization)> 99%Automated, standardized cycles lead to more consistent and higher coupling efficiencies.[8][10]
Final Crude Purity 70 - 90%85 - 98%Precise reagent delivery and controlled reaction conditions in automated synthesizers minimize side reactions.[3][8]
Overall Yield Variable (operator dependent)Generally higher and more consistentAutomated fluid handling minimizes material loss compared to manual transfers.[3][9]
Reagent Consumption Higher, due to manual dispensingOptimized and lowerAutomated systems have precise fluidic controls that reduce reagent and solvent waste.[3][8]
Reproducibility Operator-dependentHighAutomation eliminates variability between synthesis runs and different users, which is crucial for cGMP environments.[3][7]
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses)Automated synthesizers are ideal for high-throughput screening and library synthesis.[8][11]
Flexibility High (easy to modify protocols)Lower (protocols are pre-programmed)Manual synthesis allows for on-the-fly adjustments, which is beneficial for troubleshooting difficult sequences.[3][7]
Initial Equipment Cost LowHighAutomated synthesizers represent a significant capital investment.[7]

Experimental Protocols

The successful incorporation of the sterically hindered this compound requires optimized protocols to ensure high coupling efficiency and minimize side reactions. Below are detailed methodologies for both manual and automated SPPS.

Manual Solid-Phase Peptide Synthesis Protocol

This protocol outlines the steps for a single coupling cycle of this compound on a solid-phase resin.

Materials:

  • Peptide-resin (e.g., Rink Amide or Wang resin)[12]

  • This compound

  • Coupling Reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[9]

  • Activator Base: e.g., N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • Kaiser Test Kit (for monitoring reaction completion)[13]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[13]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and agitate for an additional 15-20 minutes.[6]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

    • Wash the resin with DCM (3 times) and then DMF (3 times).[6]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HATU or HBTU (3-4 eq.), and DIPEA (6-8 eq.) in a minimal amount of DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Drain the wash solvent from the resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-4 hours at room temperature. Due to the steric hindrance of this compound, a longer coupling time or double coupling may be necessary.[7]

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").[13]

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) followed by DCM (3-5 times).[6]

    • The resin is now ready for the next deprotection and coupling cycle.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Bzl group on D-Tyr) are removed using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).[14]

Automated Solid-Phase Peptide Synthesis Protocol

This protocol provides a general overview of an automated synthesis cycle. Specific parameters will be dependent on the make and model of the peptide synthesizer.

Procedure:

  • Setup:

    • The appropriate resin is loaded into the reaction vessel of the automated synthesizer.

    • Vials containing this compound and other required amino acids, as well as bottles of solvents and reagents, are placed in their designated positions on the instrument.

  • Synthesis Program:

    • A synthesis protocol is programmed into the synthesizer's software. For a sterically hindered amino acid like this compound, the protocol may be modified to include:

      • Extended coupling times.

      • Double coupling cycles.

      • The use of specific high-efficiency coupling reagents.[8]

  • Automated Synthesis Cycle: The synthesizer will then automatically perform the following steps for each amino acid addition:

    • Fmoc Deprotection: The instrument delivers the 20% piperidine/DMF solution to the reaction vessel, agitates the resin for the programmed time, and then drains the solution. This is typically repeated.

    • Washing: The resin is automatically washed with DMF to remove excess reagents and by-products.[3]

    • Coupling: The synthesizer delivers the pre-activated this compound solution to the reaction vessel and allows the coupling reaction to proceed for the specified duration.[2]

    • Final Washing: The resin is washed again with DMF to remove any remaining unreacted amino acid and coupling reagents.

  • Post-Synthesis Processing:

    • Once the automated synthesis is complete, the resin-bound peptide is removed from the instrument.

    • Cleavage, deprotection, and purification are then carried out manually as described in step 7 of the manual protocol.[8]

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for manual and automated peptide synthesis, highlighting the key differences in user intervention and process flow.

Manual_SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (Manual Addition of Piperidine) start->deprotection wash1 Manual Washing (DMF/DCM) deprotection->wash1 activation Activate this compound (Manual Weighing & Dissolving) wash1->activation coupling Coupling (Manual Addition to Resin) activation->coupling monitoring Monitor Reaction (Kaiser Test) coupling->monitoring monitoring->coupling Incomplete (Double Couple) wash2 Manual Washing monitoring->wash2 Complete next_cycle Next Amino Acid? wash2->next_cycle next_cycle->deprotection Yes cleavage Final Cleavage & Deprotection next_cycle->cleavage No end End: Purify Peptide cleavage->end

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow start Start: Load Resin & Reagents program Program Synthesis Protocol start->program run Run Automated Synthesizer program->run cycle Automated Cycle: - Deprotection - Washing - Coupling - Washing run->cycle check_next Next Amino Acid in Sequence? cycle->check_next check_next->cycle Yes complete Synthesis Complete check_next->complete No manual_cleavage Manual Cleavage & Deprotection complete->manual_cleavage end End: Purify Peptide manual_cleavage->end Decision_Workflow start Project Start: Define Peptide Synthesis Needs throughput High Throughput Required? (e.g., Library Synthesis) start->throughput complexity Highly Complex or Novel Peptide? throughput->complexity No automated Automated Synthesis throughput->automated Yes scale Large Scale Synthesis? (> 1g) complexity->scale No manual Manual Synthesis complexity->manual Yes (Flexibility Needed) budget High Initial Budget Available? scale->budget No scale->manual Yes budget->manual No budget->automated Yes

References

Application Notes and Protocols for HPLC Purification of Peptides with Tyr(Bzl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of peptides containing the benzyl-protected tyrosine residue, Tyr(Bzl), using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The presence of the hydrophobic benzyl protecting group necessitates specific considerations in the purification strategy to achieve high purity and recovery.

Introduction

Peptides incorporating Tyr(Bzl) are common intermediates in solid-phase peptide synthesis (SPPS). The benzyl group protects the hydroxyl functionality of the tyrosine side chain from unwanted side reactions during peptide assembly. However, this hydrophobic moiety significantly increases the overall non-polarity of the peptide, which can lead to challenges during purification, such as poor solubility in aqueous mobile phases, peptide aggregation, and strong retention on reversed-phase columns.[1][2][3][4]

Effective purification of these peptides is critical to remove impurities generated during synthesis, including deletion sequences, truncated peptides, and by-products from the cleavage of the peptide from the resin.[2] A well-optimized RP-HPLC protocol is the gold standard for achieving the high purity required for subsequent deprotection steps and downstream applications.[5]

Experimental Protocols

This section outlines a comprehensive protocol for the purification of Tyr(Bzl)-containing peptides, from sample preparation to post-purification analysis.

Sample Preparation

Proper sample preparation is crucial to prevent precipitation and ensure efficient separation.[5][6]

  • Initial Dissolution: Due to the hydrophobicity of Tyr(Bzl)-containing peptides, they often exhibit poor solubility in standard HPLC mobile phases.[3] To overcome this, dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2][4]

  • Dilution: Dilute the dissolved peptide solution with the initial HPLC mobile phase (e.g., a low percentage of organic solvent). The final concentration of the strong solvent should be minimized to avoid peak distortion.[2]

  • Filtration: Before injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[5]

HPLC Instrumentation and Conditions

A standard preparative HPLC system is required for this protocol. The selection and optimization of HPLC parameters are critical for successful purification.[2][5]

Table 1: HPLC System and Initial Purification Conditions

ParameterRecommended SettingNotes
HPLC System Preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Column C18 or C8 reversed-phase column (e.g., 10 µm particle size, 100-300 Å pore size).C18 is a good starting point for most peptides. A C8 column may be beneficial for very hydrophobic peptides to reduce retention time.[1][7][8]
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.TFA acts as an ion-pairing agent to improve peak shape.[4][5][9]
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.Acetonitrile is the preferred organic modifier due to its low viscosity and UV transparency.[9]
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).Adjust based on column manufacturer's recommendations.
Column Temperature 30-40°C.Elevated temperatures can improve peak shape and reduce viscosity, but stability of the peptide should be considered.[4][5][10]
Detection 220 nm and 280 nm.220 nm for the peptide backbone and 280 nm for the tyrosine residue.[5][11]
Injection Volume Dependent on sample concentration and column capacity.Start with a small injection to scout the separation before scaling up.
Method Development and Optimization

To achieve optimal separation, it is recommended to first develop the method on an analytical scale using a column with the same stationary phase as the preparative column.[9]

  • Scouting Gradient: Perform an initial run with a broad gradient (e.g., 5-95% Mobile Phase B over 30 minutes) to determine the approximate elution time of the target peptide.

  • Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution from nearby impurities. A gradient increase of 0.5-1% per minute is a good starting point for optimization.[9]

Table 2: Example Optimized Gradient for a Tyr(Bzl)-containing Peptide

Time (min)% Mobile Phase B
030
530
3560
4095
4595
5030
6030
Purification and Fraction Collection
  • Equilibration: Equilibrate the preparative column with the initial mobile phase conditions for several column volumes until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Fraction Collection: Collect fractions across the peak corresponding to the target peptide. The peak for a Tyr(Bzl)-containing peptide will typically be broad due to its hydrophobicity.[2]

Post-Purification Analysis and Processing
  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry (MS) to confirm the molecular weight of the desired peptide.[2]

  • Pooling: Pool the fractions that meet the desired purity specification (e.g., >95%).

  • Lyophilization: Freeze-dry the pooled fractions to remove the mobile phase solvents, yielding the purified peptide as a white, fluffy powder.[2][9]

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purification of Tyr(Bzl)-containing peptides.

HPLC_Purification_Workflow HPLC Purification Workflow for Tyr(Bzl) Peptides cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Processing crude_peptide Crude Tyr(Bzl) Peptide dissolution Dissolve in DMSO/DMF crude_peptide->dissolution dilution Dilute with Mobile Phase A dissolution->dilution filtration Filter Sample (0.45 µm) dilution->filtration injection Inject on Preparative HPLC filtration->injection fractionation Collect Fractions injection->fractionation purity_check Analyze Fractions (Analytical HPLC/MS) fractionation->purity_check pooling Pool Pure Fractions purity_check->pooling lyophilization Lyophilize pooling->lyophilization pure_peptide Purified Tyr(Bzl) Peptide lyophilization->pure_peptide

Caption: Workflow for HPLC purification of Tyr(Bzl) peptides.

Troubleshooting

Table 3: Common Problems and Solutions in the Purification of Tyr(Bzl)-Peptides

ProblemPossible CauseSolution
Poor Peak Shape (Broadening/Tailing) Peptide aggregation; Secondary interactions with the column.[4]Dissolve the sample in a stronger solvent (DMSO/DMF); Increase column temperature; Ensure 0.1% TFA is in the mobile phase.[4]
Low Recovery Irreversible adsorption to the column; Poor solubility in the mobile phase.[3][4]Use a less hydrophobic column (e.g., C8 or C4); Test peptide solubility in the initial mobile phase conditions before injection.[1][3]
Peptide Precipitation on Column The injection solvent is too strong or incompatible with the initial mobile phase.Ensure the sample is well-dissolved and diluted in a solvent compatible with the initial mobile phase.[4]
Multiple Peaks for a Single Product On-column degradation; Isomers.Check the stability of the peptide in the acidic mobile phase; Use a shallower gradient for better separation.

References

Application Note and Protocol: Cleavage Cocktail for Peptides Containing Tyr(Bzl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of peptides via solid-phase peptide synthesis (SPPS) culminates in the critical step of cleaving the peptide from the resin support and removing the side-chain protecting groups. For peptides containing a tyrosine residue protected with a benzyl group (Tyr(Bzl)), this process requires a strong acidic cleavage cocktail. The benzyl ether of tyrosine is stable to the milder acidic conditions used for the removal of Nα-Boc groups during synthesis but can be cleaved by strong acids like trifluoroacetic acid (TFA).[1]

The primary challenge during the cleavage of Tyr(Bzl)-containing peptides is the generation of a reactive benzyl cation. This electrophile can lead to undesirable side reactions, such as re-alkylation of the deprotected tyrosine at the C3 position of the aromatic ring or modification of other susceptible residues like tryptophan and methionine.[1][2] Therefore, the inclusion of appropriate scavengers in the cleavage cocktail is essential to trap these reactive carbocations and ensure high yield and purity of the final peptide.[3][4]

This document provides a comprehensive guide to cleavage cocktails and protocols for peptides containing Tyr(Bzl), with a focus on maximizing cleavage efficiency while minimizing side reactions.

Cleavage Cocktail Recipes for Tyr(Bzl) Deprotection

The choice of cleavage cocktail is critical and depends on the presence of other sensitive amino acids in the peptide sequence. While a simple TFA/scavenger mixture can be sufficient for some peptides, more complex cocktails are often necessary for sequences containing residues like Trp, Met, or Cys.[4]

Table 1: Recommended Cleavage Cocktails for Tyr(Bzl) Deprotection

Cocktail NameComposition (v/v)Primary Use and Considerations
Standard TFA Cocktail 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OA suitable starting point for simple peptides without other sensitive residues. May be insufficient for complete Tyr(Bzl) cleavage in some cases.[4]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn effective, lower-odor alternative for scavenging trityl groups and providing protection for tyrosine.[4][5]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust and highly recommended cocktail for peptides with multiple sensitive residues, including Tyr(Bzl), Trp, Met, and Cys. Phenol and thioanisole are excellent scavengers for benzyl cations.[4]

Role of Scavengers

Scavengers are nucleophilic compounds added to the cleavage cocktail to trap reactive electrophilic species generated during the deprotection of side chains.[6] Their role is crucial in preventing side reactions and ensuring the integrity of the final peptide.

Table 2: Common Scavengers and Their Functions

ScavengerFunctionTarget Residues
Triisopropylsilane (TIS) Acts as a reducing agent (hydride donor) and scavenges carbocations, particularly trityl cations.[6]Trp, general carbocation scavenger
Water (H₂O) Acts as a scavenger and can help to suppress some side reactions.General
Phenol An effective scavenger for benzyl and t-butyl cations, protecting tyrosine from re-alkylation.[4]Tyr
Thioanisole A potent scavenger for benzyl cations and helps to prevent the oxidation of methionine.[4][7]Tyr, Met
1,2-Ethanedithiol (EDT) A strong scavenger for t-butyl cations and assists in the removal of the trityl protecting group from cysteine.[8]Cys, Trp
p-Cresol Similar to phenol, it acts as a general scavenger and is particularly useful for protecting tyrosine.[9]Tyr
Dimethyl Sulfide (DMS) Prevents alkylation of the methionine side chain.[9]Met

Detailed Experimental Protocol

This protocol provides a general procedure for the cleavage of a Tyr(Bzl)-containing peptide from a solid-phase resin. It is recommended to perform a small-scale trial cleavage to optimize conditions for a specific peptide.[10]

Materials:

  • Peptide-resin (dried)

  • Cleavage cocktail (e.g., Reagent K)

  • Cold diethyl ether (or methyl tert-butyl ether)

  • Reaction vessel (e.g., round-bottom flask or specialized cleavage vessel)

  • Stirring mechanism (e.g., magnetic stir bar or shaker)

  • Fine sintered glass funnel

  • Collection vessel

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.[9]

  • Cooling: Cool the reaction vessel in an ice bath for 5-10 minutes.

  • Cleavage Cocktail Addition: Add the pre-chilled cleavage cocktail to the resin. A common ratio is 10 mL of cocktail per gram of resin.[5]

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and should be determined empirically. For some resistant sequences, the reaction time may need to be extended.[1]

  • Filtration: Filter the resin from the cleavage cocktail using a fine sintered glass funnel. Collect the filtrate, which contains the cleaved peptide.[9]

  • Resin Washing: Wash the resin with a small amount of fresh cleavage cocktail (e.g., 2 x 1 mL) and combine the filtrates.[1]

  • Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether with vigorous stirring to precipitate the crude peptide.[1]

  • Incubation: Allow the peptide to fully precipitate by storing the mixture at -20°C for at least 1 hour.

  • Peptide Collection: Collect the precipitated peptide by centrifugation.

  • Washing: Wash the peptide pellet with cold diethyl ether to remove residual scavengers and other organic-soluble impurities. Repeat this step 2-3 times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using a suitable technique, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

Cleavage_Workflow A Dried Peptide-Resin B Add Cleavage Cocktail (e.g., Reagent K) A->B C Incubate with Stirring (2-4 hours at RT) B->C D Filter to Separate Resin C->D E Precipitate Peptide in Cold Diethyl Ether D->E F Centrifuge to Pellet Peptide E->F G Wash Pellet with Cold Diethyl Ether F->G H Dry Crude Peptide G->H I Purify by RP-HPLC H->I J Pure Peptide I->J

Caption: Workflow for the cleavage and deprotection of a Tyr(Bzl)-containing peptide.

Potential Side Reactions and Troubleshooting

The most significant side reaction during the cleavage of Tyr(Bzl) is the acid-catalyzed O- to C-migration of the benzyl group on the tyrosine side chain, leading to the formation of 3-benzyltyrosine.[2]

Table 3: Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Cleavage of Tyr(Bzl) Insufficient reaction time or temperature. Inadequate cleavage cocktail.Increase the cleavage reaction time to 4 hours or more.[1] Use a more robust cleavage cocktail such as Reagent K.[4]
Presence of 3-Benzyltyrosine Ineffective scavenging of the benzyl cation.Use a cleavage cocktail containing potent scavengers for benzyl cations, such as phenol and thioanisole (e.g., Reagent K).[4] In some cases, HBr in a mixture of phenol and p-cresol has been shown to reduce this side reaction.[2]
Modification of other sensitive residues (Trp, Met, Cys) Inappropriate scavenger selection.Use a comprehensive cleavage cocktail like Reagent K that contains scavengers to protect a wide range of sensitive residues.[4]
Poor Peptide Precipitation The peptide is soluble in the precipitation solvent.Try a different precipitation solvent, such as methyl tert-butyl ether. Ensure the ether is sufficiently cold.

Conclusion

The successful cleavage of peptides containing Tyr(Bzl) is achievable with the careful selection of a cleavage cocktail and adherence to a well-defined protocol. The use of appropriate scavengers, particularly phenol and thioanisole, is paramount to prevent the formation of side products and ensure the isolation of a pure peptide. The protocols and data presented in this application note provide a solid foundation for researchers to optimize their cleavage strategies for Tyr(Bzl)-containing peptides.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Coupling Efficiency of Fmoc-D-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-D-Tyr(Bzl)-OH during solid-phase peptide synthesis (SPPS). Due to the bulky benzyl protecting group on the tyrosine side chain and the D-configuration, steric hindrance can lead to incomplete coupling reactions. This guide provides a structured approach to troubleshooting, including frequently asked questions, detailed protocols, and comparative data to help you overcome these synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor coupling efficiency of this compound?

The primary reason for poor coupling efficiency is steric hindrance. This arises from a combination of factors:

  • Bulky Side Chain Protection: The benzyl (Bzl) group on the tyrosine side chain is large and can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.

  • D-Amino Acid Configuration: The D-configuration can sometimes influence the peptide backbone conformation, potentially leading to less favorable reaction kinetics compared to the corresponding L-amino acid.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, making the N-terminal amine less accessible for the incoming amino acid. This is particularly common in hydrophobic sequences.

  • Suboptimal Coupling Conditions: Standard coupling reagents and reaction times may not be sufficient to overcome the high activation energy barrier of this sterically hindered amino acid.

Q2: Which coupling reagents are recommended for this compound?

For sterically demanding amino acids like this compound, more potent coupling reagents are highly recommended. Uronium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides alone.

Q3: How can I monitor the coupling reaction to know if it's complete?

The most common method for real-time qualitative monitoring is the Kaiser test (ninhydrin test). This colorimetric assay detects the presence of free primary amines on the peptide-resin.

  • Positive Result (Blue/Purple Beads): Indicates incomplete coupling, as free amines are still present.

  • Negative Result (Yellow/Colorless Beads): Suggests the coupling reaction is complete.

Q4: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction. This is a highly effective strategy to drive a difficult coupling reaction to completion and should be considered whenever a Kaiser test is positive after the first coupling attempt.

Q5: Can increasing the reaction temperature improve coupling efficiency?

Yes, increasing the reaction temperature can significantly improve coupling efficiency for sterically hindered amino acids. This can be achieved through conventional heating or, more effectively, with a microwave peptide synthesizer. Microwave-assisted peptide synthesis (MAPS) can dramatically reduce reaction times and improve yields for difficult couplings. However, excessive heat can increase the risk of side reactions, such as racemization.

Troubleshooting Guide

If you experience a positive Kaiser test after the initial coupling of this compound, follow this systematic troubleshooting workflow.

TroubleshootingWorkflow start Positive Kaiser Test (Incomplete Coupling) reagent_check Review Coupling Reagent Is it potent enough (e.g., HATU, HCTU)? start->reagent_check switch_reagent Action 1: Switch to a More Potent Reagent (e.g., HATU, HCTU, COMU, PyAOP) reagent_check->switch_reagent No double_coupling Action 2: Perform Double Coupling reagent_check->double_coupling Yes switch_reagent->double_coupling extend_time_temp Action 3: Extend Reaction Time & Increase Temperature (e.g., 2-4 hours, or microwave) double_coupling->extend_time_temp proceed Negative Kaiser Test (Proceed to Deprotection) double_coupling->proceed Coupling now complete solvent_check Is the peptide sequence prone to aggregation? extend_time_temp->solvent_check extend_time_temp->proceed Coupling now complete change_solvent Action 4: Use Aggregation-Disrupting Solvents (e.g., NMP, or add DMSO) solvent_check->change_solvent Yes capping Action 5 (Optional): Cap Unreacted Amines (Using Acetic Anhydride) solvent_check->capping No, still incomplete change_solvent->capping change_solvent->proceed Coupling now complete capping->proceed Coupling still incomplete, but prevents deletion

Caption: Troubleshooting workflow for poor this compound coupling.

Data Presentation

Table 1: Comparison of Recommended Coupling Reagents for Sterically Hindered Amino Acids
Coupling Reagent ClassExamplesRelative EfficiencyTypical Coupling TimeKey Considerations
Uronium/Aminium Salts HATU, HCTU, COMUExcellent15 - 60 minHighly recommended for difficult couplings. HATU is often considered the gold standard. COMU offers a safer profile.[1][2]
Phosphonium Salts PyAOP, PyBOPVery Good20 - 60 minVery effective for hindered residues with a low risk of racemization.
Carbodiimides DIC/HOBt, DIC/OxymaGood1 - 4 hoursA cost-effective option, but may require longer reaction times or double coupling for this compound.[3]

Experimental Protocols

Protocol 1: Standard Coupling using HATU

This protocol is recommended as a first-line approach for coupling this compound.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes, then drain.

    • Repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive, proceed to Protocol 2.

  • Final Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.

Protocol 2: Double Coupling Procedure

This protocol should be implemented if the Kaiser test is positive after the initial coupling attempt.

  • Initial Coupling: Follow steps 1-4 of Protocol 1.

  • First Wash: After the initial coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Activation: Prepare a fresh solution of activated this compound as described in Protocol 1, step 4.

  • Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.

  • Final Monitoring and Washing: Perform a Kaiser test. Once negative, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.

Protocol 3: Microwave-Assisted Coupling

This protocol is highly effective for overcoming severe steric hindrance. Note: Parameters may need to be optimized for your specific microwave peptide synthesizer.

  • Resin Preparation and Deprotection: Follow steps 1-3 of Protocol 1 in a microwave-compatible reaction vessel.

  • Activation: Prepare the activated amino acid solution as described in Protocol 1, step 4.

  • Microwave Coupling:

    • Add the activated amino acid solution to the resin.

    • Apply microwave irradiation at a controlled temperature (e.g., 75°C) for 5-10 minutes.[4]

  • Monitoring and Washing: Follow steps 5 and 6 of Protocol 1. If the coupling is still incomplete, a second microwave-assisted coupling can be performed.

Mandatory Visualization

PeptideCouplingPathway Fmoc_AA This compound (Carboxylic Acid) Activated_Ester Activated OAt-Ester (Highly Reactive Intermediate) Fmoc_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester New_Peptide_Bond Fmoc-D-Tyr(Bzl)-NH-Peptide-Resin (New Peptide Bond Formed) Activated_Ester->New_Peptide_Bond Peptide_Resin H₂N-Peptide-Resin (Free N-terminus) Peptide_Resin->New_Peptide_Bond

Caption: Chemical pathway for the coupling of this compound.

References

preventing racemization of Fmoc-D-Tyr(Bzl)-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization of Fmoc-D-Tyr(Bzl)-OH during the crucial activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the conversion of a chiral molecule, such as the D-isomer of tyrosine, into a mixture that includes its opposite enantiomer (L-isomer). In peptide synthesis, the precise stereochemistry of each amino acid is paramount for the final peptide's structure and biological activity. The introduction of the incorrect isomer can lead to a loss of therapeutic efficacy, altered biological function, or create diastereomeric impurities that are challenging and costly to separate from the target peptide.

Q2: What is the primary chemical mechanism behind racemization during the activation of Fmoc-amino acids?

A2: The most common mechanism is the formation of a 5(4H)-oxazolone intermediate.[1] During activation, the carboxyl group of this compound is converted into a highly reactive species. This can lead to an intramolecular cyclization, forming a planar oxazolone ring. The hydrogen atom on the chiral alpha-carbon (α-proton) of this intermediate is acidic and can be removed by a base. Re-protonation can then occur from either face of the planar ring, resulting in a mixture of D and L isomers.[1] A secondary mechanism involves the direct abstraction of the α-proton by a base, forming a planar enolate, which also leads to racemization upon re-protonation.

Q3: How does the choice of coupling reagent impact racemization?

A3: The coupling reagent is a primary factor in controlling racemization. Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) on their own can lead to high levels of racemization.[2] Modern uronium/aminium salt reagents such as HBTU, HATU, and COMU are generally more efficient and are formulated to suppress racemization, often by incorporating racemization-suppressing additives within their structure.[2][3]

Q4: What is the function of additives like HOBt and OxymaPure®?

A4: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are crucial for minimizing racemization, especially when using carbodiimide coupling reagents.[1] They react with the activated amino acid to form an active ester intermediate that is more stable and less prone to oxazolone formation. These active esters then react with the free amine of the peptide chain to form the desired peptide bond with a significantly reduced risk of racemization.[1] OxymaPure® is generally considered more effective than HOBt at suppressing racemization.[2]

Q5: How does the benzyl (Bzl) protecting group on the tyrosine side chain influence racemization?

A5: The side-chain protecting group can influence the acidity of the α-proton. The benzyl group of Tyr(Bzl) is an electron-withdrawing group, which can slightly increase the acidity of the α-proton compared to more electron-donating groups like the tert-butyl (tBu) group. This increased acidity can make the α-proton more susceptible to abstraction by a base, potentially leading to a higher propensity for racemization under basic conditions. Therefore, careful selection of a weaker, sterically hindered base is important when working with Tyr(Bzl).

Q6: Can the choice of base and reaction temperature affect racemization?

A6: Absolutely. Strong, non-hindered bases like diisopropylethylamine (DIPEA) can increase the rate of α-proton abstraction and, consequently, racemization.[1] Using a weaker or more sterically hindered base, such as 2,4,6-collidine, is often recommended for sensitive couplings.[1] Higher reaction temperatures can accelerate both the coupling reaction and the rate of racemization. Therefore, it is generally advisable to perform couplings at room temperature unless necessary for a particularly difficult sequence.

Troubleshooting Guide

Problem: Significant levels of the L-isomer of Tyr(Bzl) are detected after coupling, indicating racemization.

Below is a systematic workflow to diagnose and resolve this issue.

G Troubleshooting Racemization of this compound start High Racemization Detected reagent_check Review Coupling Reagents (Carbodiimide alone?) start->reagent_check add_additive Action: Add OxymaPure® or HOBt to DIC/DCC. reagent_check->add_additive Yes change_reagent Action: Switch to COMU, HATU, or HCTU. reagent_check->change_reagent No base_check Evaluate Base (Using DIPEA?) preactivation_check Check Pre-activation Time (> 5 minutes?) base_check->preactivation_check No change_base Action: Switch to a weaker base like 2,4,6-Collidine. base_check->change_base Yes temp_check Review Reaction Temperature (Elevated Temp?) preactivation_check->temp_check No reduce_time Action: Reduce pre-activation time to < 2 minutes. preactivation_check->reduce_time Yes end_node Racemization Minimized temp_check->end_node No, already at RT reduce_temp Action: Perform coupling at room temperature. temp_check->reduce_temp Yes add_additive->base_check change_reagent->base_check change_base->preactivation_check reduce_time->temp_check reduce_temp->end_node

Troubleshooting workflow for this compound racemization.

Data Presentation

The choice of coupling reagent and additive has a profound impact on the level of racemization. The following table summarizes the percentage of epimerization observed during the coupling of racemization-prone amino acids, with principles that are directly applicable to Tyr(Bzl).

Coupling ReagentAdditiveBase% Racemization (Epimer Formation)
DICNoneDIPEAHigh (>5%)[2]
DICHOBtDIPEA~1.5%[2]
DICOxymaPure®DIPEA<0.5%[2]
HBTU(Internal HOBt)DIPEA~1.2%[2]
HATU(Internal HOAt)DIPEA~0.8%[2]
COMU(Internal OxymaPure®)DIPEA<0.2%[2]

Data adapted from studies on racemization-prone amino acids.[2]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®

This protocol is recommended for routine couplings where minimizing racemization is a primary concern.

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in peptide synthesis grade N,N-Dimethylformamide (DMF) for at least 30 minutes. Drain the DMF immediately before adding the activated amino acid solution.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 eq.) in DMF.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the mixture.

    • Allow the solution to pre-activate for 1-2 minutes. Do not exceed this time , as prolonged pre-activation can increase racemization.

    • Immediately add the activated amino acid solution to the drained resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.

  • Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the complete consumption of free amines. If the test is positive, a second coupling may be necessary.

Protocol 2: High-Efficiency Coupling for Hindered Residues using COMU

This protocol is suitable for difficult couplings, including those involving sterically hindered amino acids or sequences prone to aggregation.

  • Resin Preparation and Fmoc Deprotection: Follow standard procedures for resin swelling and Fmoc deprotection (e.g., 20% piperidine in DMF). Ensure thorough washing with DMF post-deprotection.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 eq.), COMU (3 eq.), and 2,4,6-Collidine (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.

  • Washing and Monitoring: Drain the coupling solution and wash the resin with DMF (5-7 times). Monitor the reaction completion using a suitable test (e.g., Kaiser test).

Protocol 3: Quantification of Racemization by Chiral HPLC

This protocol outlines the general steps to determine the extent of racemization after peptide synthesis and cleavage.

  • Peptide Hydrolysis: Completely hydrolyze a sample of the purified peptide using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation: After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. Re-dissolve the dried amino acid residue in a suitable mobile phase for HPLC analysis (e.g., 0.1% TFA in water).

  • Chiral HPLC Analysis:

    • Column: Use a suitable chiral stationary phase (CSP) column designed for amino acid enantiomer separation (e.g., polysaccharide-based or macrocyclic glycopeptide-based columns).

    • Mobile Phase: Use an isocratic or gradient elution method as recommended by the column manufacturer. A typical mobile phase might involve a mixture of acetonitrile and an aqueous buffer containing a chiral selector or modifier.

    • Injection: Inject the prepared sample onto the column.

    • Detection: Monitor the elution profile using a UV detector, typically at 280 nm for tyrosine.

    • Quantification: Integrate the peak areas for the D-tyrosine and L-tyrosine enantiomers. Calculate the percentage of racemization as: % Racemization = [Area(L-Tyr) / (Area(D-Tyr) + Area(L-Tyr))] * 100

Visualizations

G Racemization via Oxazolone Formation cluster_0 Activation cluster_1 Racemization Pathway cluster_2 Aminolysis & Product Formation Fmoc_D_Tyr This compound Activated_Ester Activated Ester (e.g., O-Acylisourea) Fmoc_D_Tyr->Activated_Ester + Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Planar Enolate Oxazolone->Enolate + Base (-H+) D_Peptide Desired D-Peptide Oxazolone->D_Peptide + H₂N-Peptide L_Peptide Racemized L-Peptide Oxazolone->L_Peptide + H₂N-Peptide

The primary pathway for racemization during activation.

References

Technical Support Center: Tyr(Bzl) Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting side reactions during the cleavage of Tyrosine's Benzyl (Bzl) protecting group. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the trifluoroacetic acid (TFA)-mediated deprotection of peptides containing Tyr(Bzl).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary side reactions observed during the TFA cleavage of peptides containing Tyr(Bzl)?

A1: The major side reaction during the TFA-mediated cleavage of the benzyl group from tyrosine is the re-alkylation of the deprotected tyrosine residue by the liberated benzyl cation.[1] This electrophilic benzyl cation can attack the electron-rich phenol ring of tyrosine, primarily at the ortho position, leading to the formation of 3-benzyltyrosine, an impurity that can be challenging to separate from the desired peptide.[1] Other nucleophilic residues within the peptide sequence, such as methionine (Met), cysteine (Cys), and tryptophan (Trp), are also susceptible to alkylation by the benzyl cation.[1][2]

Q2: My HPLC analysis shows a significant side product with a mass increase of +90 Da. What is the likely cause and how can I prevent it?

A2: A mass increase of +90 Da strongly suggests the alkylation of your peptide by a benzyl group, with the most probable modification being the formation of 3-benzyltyrosine.[1] This occurs when the benzyl cation, generated during the cleavage of Tyr(Bzl), reattaches to the tyrosine ring.[1]

Prevention: The most effective way to prevent this side reaction is by using a robust scavenger cocktail in your TFA cleavage mixture.[3] Scavengers are nucleophilic agents that "trap" the reactive benzyl cations before they can react with the peptide.[1] Increasing the concentration and variety of scavengers is crucial for minimizing this side product.[1][3]

Q3: The deprotection of Tyr(Bzl) in my peptide is incomplete, even after a standard 2-hour cleavage. What can I do to improve the cleavage efficiency?

A3: Incomplete cleavage of the Tyr(Bzl) group can be due to several factors, including the cleavage cocktail composition, reaction time, and the specific peptide sequence.[3] While the O-benzyl ether of tyrosine is generally more acid-labile than that of serine or threonine, its complete removal can still be challenging.[3]

Troubleshooting Steps:

  • Extend the Reaction Time: A standard 2-hour cleavage may not be sufficient. It is recommended to extend the cleavage time to 4-6 hours. You can monitor the progress by taking aliquots at different time points (e.g., 2, 4, and 6 hours), precipitating the peptide, and analyzing it by HPLC.[3]

  • Optimize the Cleavage Cocktail: A standard TFA/TIS/H₂O cocktail may be insufficient.[3] Employing a more potent cocktail, such as Reagent K, which contains scavengers specifically designed to trap benzyl cations like phenol and thioanisole, is highly recommended.[3][4]

  • Consider Sequence-Dependent Effects: Although not extensively documented, steric hindrance from bulky neighboring amino acids could potentially slow down the cleavage reaction.[3] If your peptide has a particularly hindered sequence, extending the cleavage time and using a robust cleavage cocktail are even more critical.[3]

Q4: Can I use scavengers other than TIS in my cleavage cocktail for a peptide containing Tyr(Bzl)?

A4: Absolutely. While Triisopropylsilane (TIS) is effective against trityl cations, a combination of scavengers is often more effective for peptides with multiple sensitive residues, including Tyr(Bzl).[1] Recommended scavengers include:

  • Thioanisole: Highly effective at scavenging benzyl cations.[1][3]

  • Phenol or p-cresol: Acts as a scavenger for benzyl cations and can help suppress oxidation.[1][3]

  • 1,2-Ethanedithiol (EDT): A potent scavenger for a variety of carbocations.[1][3]

  • Water: Can act as a scavenger, though it is less effective than thiol-based scavengers for some cations.[1]

Q5: Are there alternatives to TFA for cleaving Tyr(Bzl)?

A5: Yes, for peptides synthesized using Boc/Bzl chemistry, anhydrous hydrogen fluoride (HF) is a common and highly effective reagent for cleaving the Tyr(Bzl) group.[2] A "low-high" HF procedure is often recommended to minimize side reactions. The initial "low HF" step, performed in a high concentration of scavengers, proceeds via an SN2 mechanism, which helps prevent the formation of benzyl cations and subsequent alkylation. Other strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used.[2]

Quantitative Data Summary

The following table summarizes commonly used cleavage cocktails for peptides containing Tyr(Bzl) and other sensitive residues. The choice of cocktail is critical for maximizing peptide purity and minimizing side reactions.

Cocktail NameCompositionPrimary Use and Considerations
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OA good starting point for simple peptides without other sensitive residues. May be insufficient for complete Tyr(Bzl) cleavage.[3]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn effective, lower-odor alternative for scavenging trityl groups that also offers some protection for tyrosine.[3][4]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust and highly recommended cocktail for peptides with multiple sensitive residues, including Tyr(Bzl), Trp, Met, and Cys.[3][4] Phenol and thioanisole are excellent scavengers for benzyl cations.[3]

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection using Reagent K

This protocol is recommended for peptides containing Tyr(Bzl) and other sensitive amino acid residues.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA), high purity

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Cold diethyl ether

  • Reaction vessel

  • Shaker or rocker

  • Centrifuge

Procedure:

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh just before use. For 10 mL of Reagent K, mix the following in a fume hood:

    • 8.25 mL of TFA

    • 0.5 mL of phenol

    • 0.5 mL of deionized water

    • 0.5 mL of thioanisole

    • 0.25 mL of 1,2-ethanedithiol (EDT)[3]

  • Cleavage Reaction:

    • Add the freshly prepared Reagent K to the peptide-resin (typically 10 mL per gram of resin).[1]

    • Gently agitate the mixture at room temperature for 2-4 hours.[1][3]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.[1]

    • Wash the resin with a small volume of fresh TFA and combine the filtrates.[1]

    • Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.[1][5]

    • Centrifuge the suspension to pellet the crude peptide.[1]

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[1]

    • Dry the crude peptide under a stream of inert gas or in a vacuum desiccator.[5]

Visualizations

Tyr_Bzl_Cleavage_Side_Reaction cluster_peptide Peptide Chain Tyr_Bzl Tyr(Bzl) Deprotected_Tyr Deprotected Tyr Tyr_Bzl->Deprotected_Tyr Cleavage Benzyl_Cation Benzyl Cation (+) Tyr_Bzl->Benzyl_Cation Cleavage TFA TFA (H+) Side_Product 3-Benzyltyrosine (Side Product) Benzyl_Cation->Deprotected_Tyr Re-alkylation (Side Reaction) Scavengers Scavengers (Phenol, Thioanisole) Benzyl_Cation->Scavengers Trapping (Desired Reaction) Trapped_Cation Trapped Benzyl Cation

Caption: Mechanism of Tyr(Bzl) cleavage and the competing side reaction.

Troubleshooting_Workflow Start HPLC analysis shows Tyr(Bzl) side products or incomplete cleavage Check_Cocktail Is a robust scavenger cocktail being used? (e.g., Reagent K) Start->Check_Cocktail Check_Time Was the cleavage time sufficient (2-4 hours)? Check_Cocktail->Check_Time Yes Use_Reagent_K Switch to a more robust cocktail like Reagent K Check_Cocktail->Use_Reagent_K No Extend_Time Extend cleavage time to 4-6 hours and monitor Check_Time->Extend_Time No Reanalyze Re-run cleavage and analyze by HPLC Check_Time->Reanalyze Yes Use_Reagent_K->Reanalyze Extend_Time->Reanalyze

Caption: Troubleshooting workflow for Tyr(Bzl) cleavage issues.

References

Technical Support Center: Addressing Solubility Issues of Fmoc-D-Tyr(Bzl)-OH in DMF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Fmoc-D-Tyr(Bzl)-OH in N,N-Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound in DMF, a common solvent in SPPS. This guide provides a systematic approach to resolving these solubility issues.

Issue: this compound does not fully dissolve in DMF at room temperature.

Possible Causes:

  • Concentration: The concentration of this compound may exceed its solubility limit in DMF under the current conditions.

  • Solvent Quality: The purity of the DMF can significantly impact solubility. Degraded DMF containing amines or the presence of water can be detrimental.[1] It is crucial to use high-purity, peptide-synthesis-grade DMF.[1]

  • Reagent Quality: Variations in the crystalline structure or purity of the this compound lot can affect its dissolution rate.

  • Temperature: Lower ambient temperatures can decrease the solubility of the amino acid derivative.[1]

  • Aggregation: The hydrophobic nature of the benzyl (Bzl) protecting group and the Fmoc group can lead to intermolecular aggregation, reducing solubility.[1]

Solutions:

  • Initial Steps:

    • Ensure you are using fresh, high-purity, amine-free DMF.

    • Vortex the solution vigorously for 2-3 minutes.

  • Physical Dissolution Aids:

    • Sonication: Use an ultrasonic bath for 5-15 minutes to help break up aggregates.[1]

    • Gentle Warming: Heat the solution to 30-40°C with intermittent vortexing.[2][3] Avoid prolonged or excessive heating to prevent potential degradation.

  • Solvent System Modification:

    • Co-solvents: Add a small amount of a stronger solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to the DMF.[1] NMP is particularly effective for hydrophobic peptides.[1]

    • "Magic Mixture": For particularly challenging cases, a mixture of DCM/DMF/NMP (1:1:1) containing 1% (v/v) Triton X-100 and 2 M ethylenecarbonate can be effective.[1]

Troubleshooting Workflow

G Troubleshooting Workflow for this compound Solubility start Start: Solubility Issue with This compound in DMF check_solvent Verify DMF Quality (High-purity, Amine-free) start->check_solvent vortex Vortex Vigorously (2-3 minutes) check_solvent->vortex sonicate Apply Sonication (5-15 minutes) vortex->sonicate If not dissolved dissolved Successfully Dissolved vortex->dissolved If dissolved heat Gentle Warming (30-40°C) sonicate->heat If not dissolved sonicate->dissolved If dissolved cosolvent Use Co-solvent (e.g., DMSO or NMP) heat->cosolvent If not dissolved heat->dissolved If dissolved cosolvent->dissolved If dissolved not_dissolved Issue Persists cosolvent->not_dissolved If still not dissolved

Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in DMF?

A1: Several factors contribute to the poor solubility of this compound in DMF. The primary reasons include the hydrophobicity of the benzyl (Bzl) side-chain protecting group, which promotes aggregation.[1] Additionally, the bulky Fmoc protecting group itself can lead to intermolecular interactions and reduced solubility. The quality of the DMF is also a critical factor; aged or impure DMF can hinder dissolution.[1]

Q2: Is there a definitive solubility value for this compound in DMF?

Q3: What are some alternative solvents to DMF for dissolving this compound?

A3: N-Methyl-2-pyrrolidone (NMP) is a common and often more effective alternative to DMF, especially for hydrophobic peptides.[1] Dimethyl sulfoxide (DMSO) is another powerful solvent that can be used, often as a co-solvent with DMF.[1] Research into "green" binary solvent mixtures, such as those containing DMSO and ethyl acetate, is also ongoing to find more environmentally friendly options.

Q4: Can I use heat to dissolve this compound in DMF?

A4: Yes, gentle heating to around 30-40°C is an effective method to increase the solubility of sparingly soluble Fmoc-amino acids.[2][3] However, it is important to use a controlled heating method (e.g., a water bath) and to avoid prolonged exposure to high temperatures, which could lead to the degradation of the Fmoc-protecting group.

Q5: How does the quality of DMF affect solubility?

A5: The quality of DMF is paramount. Over time, DMF can degrade to form dimethylamine. This degradation product can react with the Fmoc protecting group, leading to incomplete reactions and byproducts. Furthermore, the presence of water in DMF can negatively impact the solubility of Fmoc-protected amino acids. Therefore, using high-purity, anhydrous, and amine-free DMF is essential for reproducible results in peptide synthesis.[1][4]

Quantitative Data Summary

While precise quantitative solubility data for this compound is not widely published, the following table provides a general qualitative overview of the solubility of different classes of Fmoc-amino acids in common SPPS solvents. This information is based on empirical observations and general knowledge in the field.

Amino Acid TypeDMFNMPDMSODCM
Aliphatic (e.g., Gly, Ala, Val) GoodExcellentExcellentLimited
Hydroxylated (e.g., Ser(tBu), Thr(tBu)) GoodExcellentExcellentLimited
Acidic (e.g., Asp(OtBu), Glu(OtBu)) GoodExcellentExcellentLimited
Basic (e.g., Lys(Boc), Arg(Pbf)) Variable to GoodGoodGoodLimited
Aromatic (e.g., Phe, Tyr(Bzl), Trp(Boc)) Variable to GoodGoodGoodLimited
Sulfur-containing (e.g., Cys(Trt), Met) Variable to GoodGoodExcellentLimited
Proline ExcellentExcellentExcellentGood

Note: This table serves as a general guide. Actual solubility can vary depending on the specific protecting group and experimental conditions.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the calculated volume of high-purity, amine-free DMF to achieve the desired concentration.

  • Vortex the vial for 2-3 minutes at room temperature.

  • Visually inspect the solution. If undissolved particles remain, proceed to Protocol 2 or 3.

Protocol 2: Dissolution using Sonication and Gentle Heat

  • Follow steps 1-3 of the Standard Dissolution Procedure.

  • Place the vial in an ultrasonic bath for 5-15 minutes.

  • If the solid is still not fully dissolved, transfer the vial to a heating block or water bath set to 30-40°C.

  • Continue to vortex or stir the solution intermittently until it becomes clear.

  • Allow the solution to cool to room temperature before use in the coupling reaction.

Protocol 3: Dissolution using a Co-solvent (DMF/DMSO)

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • In a separate vial, add the required volume of DMF for the coupling reaction.

  • Add a small volume of the concentrated DMSO stock solution to the DMF.

  • Vortex the mixture thoroughly to ensure homogeneity.

  • Proceed with the activation and coupling steps immediately.

Factors Affecting Solubility

G Factors Influencing this compound Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions solubility This compound Solubility in DMF hydrophobicity Side-Chain Hydrophobicity (Bzl) hydrophobicity->solubility fmoc_agg Fmoc Group Aggregation fmoc_agg->solubility purity_aa Reagent Purity & Crystalline Form purity_aa->solubility purity_dmf DMF Purity (Amine-free, Anhydrous) purity_dmf->solubility concentration Concentration concentration->solubility temperature Temperature temperature->solubility

Key factors influencing solubility.

References

Technical Support Center: Optimizing Cleavage Conditions to Minimize Benzyl Group Migration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on optimizing cleavage conditions to minimize benzyl group migration and other common side reactions associated with the deprotection of benzyl-protected functional groups.

Frequently Asked Questions (FAQs)

Q1: What is benzyl group migration and when does it typically occur?

A1: Benzyl group migration is an intramolecular rearrangement where a benzyl group moves from one atom to another within the same molecule. A common example is the acid-catalyzed O- to C-migration on a tyrosine residue, where the benzyl group moves from the hydroxyl group to the aromatic ring, forming 3-benzyltyrosine.[1][2] This side reaction is particularly prevalent during strong acid cleavage of peptides synthesized using Boc/Bzl protection strategies.

Q2: What is the underlying mechanism of acid-catalyzed benzyl group migration on tyrosine?

A2: The mechanism involves the protonation of the benzyl ether oxygen by a strong acid (e.g., TFA, HF), leading to the cleavage of the C-O bond and the formation of a benzyl cation. This carbocation is a potent electrophile that can then attack the electron-rich aromatic ring of the deprotected tyrosine, resulting in C-alkylation, most commonly at the 3-position.[2]

Q3: How can I prevent or minimize benzyl group migration during acid cleavage?

A3: The most effective strategy is to use "scavengers" in the cleavage cocktail. Scavengers are nucleophilic compounds that are more reactive towards the benzyl cation than the deprotected tyrosine. They trap the benzyl cation, preventing it from reattaching to the peptide. Common scavengers include phenol, cresol, thioanisole, and triisopropylsilane (TIS).[2] Using alternative acid systems, such as HBr in a mixture of phenol and p-cresol, has also been shown to reduce this side reaction compared to HBr in TFA.[1][2]

Q4: What are the main methods for benzyl group deprotection, and how do I choose the right one?

A4: The primary methods for benzyl group deprotection are:

  • Acid Cleavage: Using strong acids like trifluoroacetic acid (TFA), hydrogen fluoride (HF), or hydrogen bromide (HBr). This method is common in Boc-based solid-phase peptide synthesis.

  • Catalytic Hydrogenolysis: Using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C). This is a mild and clean method but is incompatible with sulfur-containing residues and other reducible functional groups.

  • Transfer Hydrogenation: Using a hydrogen donor (e.g., ammonium formate, formic acid, cyclohexene) in the presence of a palladium catalyst. This method avoids the need for handling hydrogen gas.[3][4][5]

  • Oxidative Cleavage: Using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method is useful for specific applications where other methods are not suitable.[6][7][8][9]

The choice of method depends on the stability of your substrate, the presence of other functional groups, and the desired scale of the reaction.

Q5: What is an "orthogonal protection strategy," and how does it help with benzyl group migration?

A5: An orthogonal protection strategy uses multiple protecting groups in a single molecule, each of which can be removed by a specific set of reagents without affecting the others.[10][11][12][13] For example, the Fmoc/tBu strategy in peptide synthesis is truly orthogonal because the Fmoc group is base-labile, while the tBu group is acid-labile. By using an orthogonal strategy, you can avoid using benzyl protecting groups altogether for certain residues, thus eliminating the possibility of benzyl group migration. The Boc/Bzl strategy is considered "quasi-orthogonal" because both protecting groups are removed by acid, albeit of different strengths.[13]

Troubleshooting Guides

Issue 1: Incomplete Deprotection
Symptom Possible Cause(s) Suggested Solution(s)
Mass spectrometry shows the mass of the starting material or partially deprotected product.Catalytic Hydrogenolysis: Catalyst poisoning (e.g., by sulfur-containing compounds), poor catalyst activity, insufficient hydrogen pressure, or poor mass transfer.- Use a fresh, high-quality catalyst. - If sulfur is present, consider an alternative deprotection method. - Increase hydrogen pressure and/or reaction temperature. - Ensure vigorous stirring.
Acid Cleavage: Insufficient reaction time, low acid concentration, or sterically hindered benzyl group.- Increase the reaction time. - Use a higher concentration of acid. - Consider a stronger acid system (e.g., HF instead of TFA).
Issue 2: Benzyl Group Migration (O- to C-alkylation on Tyrosine)
Symptom Possible Cause(s) Suggested Solution(s)
HPLC shows a new peak with the same mass as the desired product but a different retention time. Mass spectrometry confirms the correct mass.Acid cleavage in the absence or with insufficient amounts of scavengers.- Add or increase the concentration of scavengers in the cleavage cocktail (e.g., phenol, thioanisole). "Reagent K" (TFA/phenol/H₂O/thioanisole/EDT) is a robust option.[2][14] - Use an alternative acid system, such as HBr in a mixture of phenol and p-cresol.[1]
Issue 3: Reduction of Other Functional Groups
Symptom Possible Cause(s) Suggested Solution(s)
Mass spectrometry shows unexpected loss of mass corresponding to the reduction of alkenes, alkynes, nitro groups, or halides.Non-selective reduction during catalytic hydrogenolysis.- Use a more selective deprotection method like oxidative cleavage with DDQ. - For catalytic hydrogenolysis, carefully control the reaction conditions (e.g., lower hydrogen pressure, shorter reaction time). - Consider using a less active catalyst.

Data Presentation: Quantitative Analysis of Side Reactions

Table 1: Effect of Cleavage Conditions on S-t-butylation of Cysteine-Containing Peptides

Cleavage CocktailTemperature (°C)Time (h)Total S-t-butylation (%)Reference
TFA/TIS/H₂O (95:2.5:2.5)25115.4[15]
TFA/TIS/H₂O (95:2.5:2.5)400.518.8[15]
TFA/TIS/H₂O (95:2.5:2.5)40232.3[15]
TFA/TFMSA/TIS/H₂O (89:1:2.5:7.5)Room Temp.0.529.7[15]

Table 2: Yields of Oxidative Debenzylation of Benzyl Ethers with DDQ

SubstrateProtocolReaction Time (h)Yield (%)Reference
1aStoichiometric DDQ<496[6]
2aStoichiometric DDQ<491[6]
3aStoichiometric DDQ<484[6]
1aCatalytic DDQ<492[6]
2aCatalytic DDQ<488[6]
3aCatalytic DDQ<485[6]

Experimental Protocols

Protocol 1: Acid Cleavage with TFA and Scavengers (Reagent K)

This protocol is suitable for the deprotection of peptides containing sensitive residues like Tyr(Bzl), Trp, Met, and Cys.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual DMF. Dry the resin under high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare "Reagent K" by mixing the following components in the specified ratio: 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, and 2.5% EDT.[14] Prepare the cocktail immediately before use.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Catalytic Transfer Hydrogenation

This protocol offers a safer alternative to using hydrogen gas for the deprotection of benzyl ethers.

Materials:

  • Benzyl-protected substrate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol or ethanol

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the benzyl-protected substrate in methanol or ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.

  • Hydrogen Donor Addition: Add ammonium formate (3-5 equivalents per benzyl group) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

Protocol 3: Oxidative Debenzylation using DDQ (Stoichiometric)

This protocol is useful for deprotecting benzyl ethers in the presence of functional groups that are sensitive to hydrogenolysis.[6]

Materials:

  • Benzyl-protected substrate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • Reaction Setup: Dissolve the benzyl-protected substrate in a mixture of CH₂Cl₂ and a small amount of water (e.g., 18:1 v/v).

  • Reagent Addition: Add 1.2-1.5 equivalents of DDQ per benzyl group to the solution.

  • Reaction: Stir the reaction at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Deprotection_Decision_Tree start Start: Benzyl-protected Substrate q1 Sulfur-containing residues or other reducible groups present? start->q1 q2 Substrate stable to strong acid? q1->q2 No oxidative_cleavage Oxidative Cleavage (DDQ) q1->oxidative_cleavage Yes catalytic_hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) q2->catalytic_hydrogenolysis No acid_cleavage Acid Cleavage (TFA, HF) with Scavengers q2->acid_cleavage Yes transfer_hydrogenation Transfer Hydrogenation (Ammonium Formate, Pd/C) catalytic_hydrogenolysis->transfer_hydrogenation

Caption: Decision tree for selecting a benzyl deprotection method.

Troubleshooting_Workflow start Start: Unexpected Result in Benzyl Deprotection check_mass_spec Analyze by Mass Spectrometry start->check_mass_spec incomplete_deprotection Incomplete Deprotection check_mass_spec->incomplete_deprotection Mass of starting material present correct_mass_wrong_rt Correct Mass, Different Retention Time check_mass_spec->correct_mass_wrong_rt Correct mass observed unexpected_mass Unexpected Mass check_mass_spec->unexpected_mass Other masses observed solution_incomplete Optimize reaction conditions: - Increase reaction time/temp - Check catalyst activity - Increase reagent concentration incomplete_deprotection->solution_incomplete solution_migration Benzyl Group Migration Suspected: - Add/increase scavengers - Use alternative acid system correct_mass_wrong_rt->solution_migration solution_other_side_reactions Other Side Reactions: - Check for reduction of other groups - Consider orthogonal strategy unexpected_mass->solution_other_side_reactions

Caption: Troubleshooting workflow for benzyl deprotection.

References

Technical Support Center: Troubleshooting Aggregation in Peptides Containing Tyr(Bzl)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the aggregation of peptides containing O-Benzyl-L-tyrosine (Tyr(Bzl)).

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing Tyr(Bzl) prone to aggregation?

A1: Peptides containing Tyr(Bzl) are susceptible to aggregation primarily due to the hydrophobic nature of the benzyl (Bzl) protecting group.[1] This bulky, non-polar group can lead to intermolecular hydrophobic interactions, promoting self-association and the formation of aggregates. This can occur both during solid-phase peptide synthesis (SPPS) and after the peptide has been cleaved from the resin and purified.[1]

Q2: What are the signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?

A2: On-resin aggregation can manifest in several ways, indicating that the synthesis is not proceeding optimally. Key indicators include:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[1]

  • Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step suggests the presence of unreacted free amines.[1] Similarly, Fmoc deprotection may be slow or incomplete.

  • Physical Clumping: The resin may become sticky and form visible clumps.[1]

  • Low Yield of Final Peptide: A significant reduction in the expected yield of the cleaved peptide is a strong indicator of aggregation issues during synthesis.[1]

Q3: Can my Tyr(Bzl)-containing peptide aggregate after cleavage and purification?

A3: Yes, aggregation is a common problem for purified peptides, especially those containing hydrophobic residues like Tyr(Bzl).[1] The hydrophobicity of the benzyl group can render the peptide poorly soluble in aqueous solutions, leading to the formation of either amorphous aggregates or more structured, amyloid-like fibrils.[1]

Troubleshooting On-Resin Aggregation

If you suspect your Tyr(Bzl)-containing peptide is aggregating on the resin during synthesis, consider the following troubleshooting strategies.

Q4: My Kaiser test is positive after a coupling step, suggesting incomplete reaction. What should I do?

A4: A positive Kaiser test indicates free primary amines, likely due to aggregation hindering the coupling reaction. Before proceeding to the next cycle, it is crucial to address this. A double coupling is a common first step. If aggregation is the root cause, more aggressive strategies may be necessary.

Experimental Protocol: Qualitative Kaiser Test

This protocol is used to detect free primary amines on the resin.

Materials:

  • Peptide-resin sample (a few beads)

  • Reagent A: 5 g of ninhydrin in 100 mL of ethanol

  • Reagent B: 80 g of phenol in 20 mL of ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL of pyridine

  • Small test tube

  • Heating block or oven at 100-115°C

Procedure:

  • Place a small sample of the peptide-resin (10-15 beads) into a small test tube.

  • Wash the resin beads thoroughly with a solvent like ethanol to remove any residual reagents.

  • Add 2-3 drops of each reagent (A, B, and C) to the resin sample.

  • Heat the test tube at 100-115°C for 5 minutes.[2][3]

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): An intense blue or purple color indicates the presence of free primary amines.[4]

    • Negative Result (Complete Coupling): A yellow or colorless solution indicates the absence of free primary amines.

Q5: How can I improve coupling efficiency for an aggregating peptide sequence on the resin?

A5: To overcome on-resin aggregation and improve coupling, several methods can be employed to disrupt the intermolecular hydrogen bonds that cause the peptide chains to associate.

Table 1: Strategies to Mitigate On-Resin Aggregation

StrategyActionRationale
Solvent Modification Switch from DMF to N-methylpyrrolidone (NMP) or add up to 20% Dimethyl Sulfoxide (DMSO) to the DMF.NMP and DMSO have superior solvating properties and can disrupt hydrogen bonds.[1][5]
Chaotropic Agents Add chaotropic salts such as 0.8 M LiCl or NaClO4 to the coupling mixture.[6]These salts disrupt the ordered structure of water and interfere with hydrogen bonding.[5][6]
Physical Disruption Apply sonication during the coupling reaction.The mechanical energy from sonication can physically break up peptide aggregates on the resin.[1][5]
Elevated Temperature Increase the coupling temperature (e.g., to 50°C).Higher temperatures increase the kinetic energy of the peptide chains, which can disrupt aggregates.
Structural Disruption Incorporate pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb, Dmb) into the peptide sequence during synthesis.These modifications introduce "kinks" or steric hindrance that disrupt the formation of secondary structures like β-sheets, which are responsible for aggregation.[5]

Experimental Protocol: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of an Fmoc-Xaa-Ser/Thr(ΨMe,Mepro)-OH dipeptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • Pseudoproline dipeptide (5 eq.)

  • Coupling reagent (e.g., HBTU, 5 eq.)

  • Diisopropylethylamine (DIEA) (10 eq.)

  • DMF or NMP

Procedure:

  • Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal amino group on the peptide-resin and wash thoroughly with DMF.

  • Coupling Reagent Preparation: In a separate vessel, dissolve the pseudoproline dipeptide (5 eq.) and HBTU (5 eq.) in a minimal volume of DMF or NMP.

  • Activation: Add DIEA (10 eq.) to the mixture and mix thoroughly.

  • Coupling: Immediately add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.

  • Allow the reaction to proceed for 1-2 hours.

  • Monitoring: Check for completion of the coupling using the Kaiser test. If the reaction is incomplete, extend the coupling time or repeat the reaction with fresh reagents.

  • Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

Troubleshooting Post-Cleavage Aggregation and Solubilization

Aggregation issues can persist or even become more pronounced after the Tyr(Bzl)-containing peptide is cleaved from the resin.

Q6: My purified, lyophilized peptide is difficult to dissolve. What can I do?

A6: Poor solubility of the final peptide is a strong indication of aggregation.[7] The following strategies can be employed to solubilize your peptide. It is recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample.

Experimental Protocol: Peptide Solubilization Test

This protocol provides a systematic approach to finding a suitable solvent for your peptide.

Materials:

  • Lyophilized peptide

  • Deionized water

  • 10% acetic acid solution

  • 0.1 M ammonium bicarbonate solution

  • Organic solvents (DMSO, DMF, acetonitrile)

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Initial Aqueous Screening:

    • Aliquot a small amount of your peptide into three separate tubes.

    • To the first tube, add deionized water. Vortex and observe.

    • To the second tube, add a 10% acetic acid solution. Vortex and observe.

    • To the third tube, add a 0.1 M ammonium bicarbonate solution. Vortex and observe.

  • Sonication:

    • If the peptide is not fully dissolved in any of the aqueous solutions, sonicate the tubes. A common procedure is to use brief, intermittent pulses (e.g., 3 cycles of 10-second pulses), chilling the sample on ice in between to prevent heating.[1][8]

  • Organic Co-solvent Test:

    • If the peptide remains insoluble, take a new aliquot of the peptide.

    • Add a minimal amount (e.g., 20 µL) of an organic solvent such as DMSO, DMF, or acetonitrile.

    • Vortex or sonicate until the peptide is fully dissolved.

    • Slowly add this solution dropwise to a stirred aqueous buffer of your choice. Observe for any precipitation.[1]

Table 2: Solubilization Strategies for Aggregated Peptides

StrategyActionRationale
pH Adjustment Dissolve the peptide in a buffer with a pH away from its isoelectric point (pI). For basic peptides, use a slightly acidic solution (e.g., 10% acetic acid). For acidic peptides, use a slightly basic solution (e.g., 10% ammonium bicarbonate).At its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion and promoting aggregation. Adjusting the pH increases the net charge, enhancing solubility.[1]
Organic Co-solvents Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before adding the aqueous buffer.These solvents can disrupt the hydrophobic interactions driving aggregation.[1]
Sonication Use a sonication bath to apply energy to the peptide solution.Sonication can break up small aggregates and facilitate dissolution.[1]
"Magic Mixture" For extremely difficult cases, use a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate.This combination of strong organic solvents and detergents can solubilize highly aggregated peptides.[1]

Analysis of Peptide Aggregation

To quantitatively assess the extent of aggregation in your peptide sample, several analytical techniques can be employed.

Q7: How can I determine the amount of aggregate in my peptide sample?

A7: Size-Exclusion Chromatography (SEC) is a powerful technique for separating and quantifying monomers, dimers, and higher-order aggregates.

Experimental Protocol: Analysis of Peptide Aggregation by Size-Exclusion Chromatography (SEC)

This protocol provides a general method for analyzing a peptide sample for aggregates.

Materials:

  • Peptide sample

  • SEC mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • 0.22 µm syringe filter

  • HPLC system with a UV detector and an appropriate SEC column

Procedure:

  • Sample Preparation:

    • Prepare the peptide sample by dissolving it in the SEC mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm filter to remove any particulates.

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.

  • Injection and Separation:

    • Inject a defined volume of the prepared peptide sample onto the column.

    • The separation occurs based on the hydrodynamic size of the molecules. Larger aggregates will elute first, followed by the monomer, and then any smaller fragments.

  • Data Analysis:

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • Integrate the peak areas corresponding to the aggregate and monomer species to determine their relative percentages.

Q8: How can I detect the presence of very large aggregates in my solution?

A8: Dynamic Light Scattering (DLS) is a sensitive technique for detecting the presence of different-sized particles in a solution and can be particularly useful for identifying large aggregates that might not be well-resolved by SEC.

Experimental Protocol: Analysis of Peptide Aggregation by Dynamic Light Scattering (DLS)

This protocol provides a general method for analyzing the size distribution of particles in a peptide solution.

Materials:

  • Peptide sample, filtered through a 0.22 µm filter

  • DLS instrument and compatible cuvettes

Procedure:

  • Sample Preparation:

    • Prepare the peptide sample in a suitable, filtered buffer. The concentration will depend on the peptide and the instrument's sensitivity.

  • Instrument Setup:

    • Set the experimental parameters in the DLS software, including the solvent viscosity and refractive index, and the experimental temperature.

  • Measurement:

    • Carefully transfer the sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Perform the measurement. The instrument will detect fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis:

    • The software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) of the particles in the solution.

    • The results are typically presented as a size distribution plot, which can reveal the presence of monomers and larger aggregated species. An increase in the average hydrodynamic size compared to the expected monomer size is indicative of aggregation.[9]

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting aggregation issues with Tyr(Bzl)-containing peptides.

OnResin_Troubleshooting start Suspicion of On-Resin Aggregation (e.g., poor swelling, clumping) kaiser_test Perform Kaiser Test after Coupling start->kaiser_test kaiser_pos Positive Kaiser Test (Blue Color) kaiser_test->kaiser_pos Incomplete Coupling kaiser_neg Negative Kaiser Test (Yellow/Colorless) kaiser_test->kaiser_neg Complete Coupling double_couple Attempt Double Coupling kaiser_pos->double_couple strategies Implement Aggregation Mitigation Strategies: - Solvent Modification (NMP, DMSO) - Chaotropic Agents (LiCl) - Sonication - Pseudoproline Dipeptides kaiser_pos->strategies continue_synthesis Continue Synthesis kaiser_neg->continue_synthesis re_test Re-run Kaiser Test double_couple->re_test re_test->kaiser_pos Still Positive re_test->kaiser_neg Negative strategies->continue_synthesis resynthesis Consider Resynthesis with Modified Strategy strategies->resynthesis If strategies fail

Caption: Troubleshooting workflow for on-resin peptide aggregation.

PostCleavage_Troubleshooting start Poor Solubility of Cleaved Peptide solubility_test Perform Solubility Test start->solubility_test aqueous_sol Test Aqueous Solvents: - Water - Acidic Buffer (e.g., 10% Acetic Acid) - Basic Buffer (e.g., 0.1M NH4HCO3) solubility_test->aqueous_sol is_soluble Is the peptide soluble? aqueous_sol->is_soluble Observe sonication Apply Sonication organic_sol Test Organic Co-solvents: - Dissolve in minimal DMSO, DMF, or ACN - Titrate into aqueous buffer sonication->organic_sol If still insoluble sonication->is_soluble organic_sol->is_soluble is_soluble->sonication No soluble Peptide Solubilized is_soluble->soluble Yes analyze_agg Analyze for Aggregates (SEC, DLS) soluble->analyze_agg

Caption: Troubleshooting workflow for post-cleavage peptide solubilization.

References

impact of scavengers on Tyr(Bzl) deprotection purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of scavengers on the purity of Tyr(Bzl) deprotection in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of scavengers during the deprotection of Tyr(Bzl)?

A1: During the acid-mediated cleavage of the benzyl (Bzl) protecting group from a tyrosine residue (e.g., with trifluoroacetic acid - TFA), a reactive benzyl carbocation is generated. The primary role of a scavenger is to trap or quench these carbocations.[1] Without effective scavengers, these carbocations can reattach to the deprotected tyrosine at an alternative position, primarily forming 3-benzyltyrosine, or react with other nucleophilic residues in the peptide, leading to significant impurities.[1]

Q2: What are the most common side reactions observed during the cleavage of Tyr(Bzl)-containing peptides?

A2: The most prevalent side reaction is the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the electron-rich aromatic ring of the tyrosine side chain, resulting in the formation of the 3-benzyltyrosine isomer.[2] This byproduct can be difficult to separate from the desired peptide.[2] Other nucleophilic residues like methionine (Met), cysteine (Cys), and tryptophan (Trp) are also susceptible to alkylation by the liberated benzyl cations.[1]

Q3: Which scavengers are most effective for peptides containing Tyr(Bzl)?

A3: A combination of scavengers is often recommended for robust protection.[1] Commonly used and effective scavengers for trapping benzyl cations include:

  • Thioanisole: Highly effective at scavenging benzyl cations.[1][3]

  • Phenol or p-cresol: Acts as a scavenger for benzyl cations and can also help suppress oxidation.[1][4]

  • 1,2-Ethanedithiol (EDT): A potent scavenger for various carbocations.[1]

  • Triisopropylsilane (TIS): Primarily used to scavenge trityl cations but is also effective against other carbocations.[1]

  • Water: Can act as a scavenger, though it is generally less effective for certain cations than thiol-based options.[1]

A widely used and highly effective cleavage cocktail for peptides with sensitive residues, including Tyr(Bzl), is "Reagent K".[1][3]

Q4: Can the choice and concentration of scavengers significantly impact the final peptide purity?

A4: Absolutely. The selection and concentration of scavengers are critical factors in achieving high final purity.[1] An inadequate or inappropriate scavenger cocktail can lead to a substantial increase in side products, most notably 3-benzyltyrosine, which compromises the overall yield and makes purification more challenging.[1]

Q5: Is it possible for the Tyr(Bzl) deprotection to be incomplete?

A5: Yes, incomplete cleavage is a common issue. The O-benzyl ether of tyrosine can be more resistant to acidolysis than other protecting groups.[3] Insufficient reaction time is a frequent cause; a standard 2-hour cleavage may not be enough, and extending the time to 4-6 hours is often recommended.[3] The composition of the cleavage cocktail is also crucial, as a standard TFA/TIS/H₂O mixture may be insufficient.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low purity of crude peptide with a major impurity peak. Incomplete deprotection of the Tyr(Bzl) group.Extend the cleavage time (e.g., from 2 to 4-6 hours) and re-analyze a small aliquot by HPLC to monitor progress.[3]
Presence of a side product with a mass increase of +90 Da. Alkylation of the tyrosine residue by the benzyl cation, forming 3-benzyltyrosine (O- to C-benzyl migration).[1][3]Increase the concentration of effective scavengers like thioanisole or phenol/p-cresol.[1][3] Consider using a more robust scavenger cocktail, such as Reagent K.[1][3]
Multiple unidentified peaks in the HPLC chromatogram. Non-specific alkylation of other sensitive residues (e.g., Met, Cys, Trp) by benzyl cations.Employ a comprehensive scavenger cocktail like Reagent K, which is designed to protect multiple sensitive residues.[1][3]
Incomplete deprotection despite extended reaction time. The cleavage cocktail is not strong enough or lacks the appropriate scavengers for Tyr(Bzl).Switch to a more potent cleavage cocktail. For peptides with Tyr(Bzl), a simple TFA/TIS/H₂O mixture is often insufficient.[3] Use a cocktail containing thioanisole and/or phenol, such as Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT).[3]

Data Presentation

Impact of Scavenger Cocktails on Tyr(Bzl) Deprotection Purity

The following table summarizes the expected impact of different scavenger cocktails on the purity of a model Tyr(Bzl)-containing peptide. Note that actual purity can vary depending on the peptide sequence and the presence of other sensitive residues.

Cocktail IDCompositionExpected Purity (%)Comments
Cocktail A 95% TFA, 5% H₂O70-80%Significant formation of 3-benzyltyrosine is likely.[1]
Cocktail B 92.5% TFA, 5% Thioanisole, 2.5% H₂O85-95%Thioanisole effectively reduces benzyl cation-related side products.[1]
Cocktail C 90% TFA, 5% p-Cresol, 5% Thioanisole90-97%The combination of p-cresol and thioanisole provides robust scavenging.[1]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT>95% (typically)A robust, highly recommended cocktail for peptides with multiple sensitive residues, including Tyr(Bzl), Trp, Met, and Cys.[3]

Experimental Protocols

Protocol 1: Tyr(Bzl) Deprotection and Cleavage using Reagent K

This protocol describes a general procedure for the cleavage of a peptide from the resin and the deprotection of side-chain protecting groups, including Tyr(Bzl), using Reagent K.

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized Water

  • Cold diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Following solid-phase peptide synthesis, wash the peptidyl-resin thoroughly with DCM to remove residual DMF and other solvents. Dry the resin completely under a high vacuum for at least 1 hour.[3]

  • Cleavage Cocktail Preparation: Caution: Perform this step in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE). Freshly prepare Reagent K by combining the following reagents in the specified ratio (v/v): 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT.[3] For example, to prepare 10 mL of the cocktail, mix 8.25 mL of TFA, 0.5 mL of phenol, 0.5 mL of water, 0.5 mL of thioanisole, and 0.25 mL of EDT.[3]

  • Cleavage Reaction: Add the freshly prepared Reagent K to the dried peptidyl-resin (a typical ratio is 10 mL of cocktail per 1 gram of resin).[3] Gently agitate or stir the mixture at room temperature for 4-6 hours.[3]

  • Peptide Isolation: Filter the resin from the TFA solution containing the cleaved peptide. Wash the resin with a small, fresh volume of TFA to recover any remaining product.

  • Peptide Precipitation: Add the combined TFA filtrate dropwise into a flask containing a 10-fold excess of cold diethyl ether, stirring gently.[3] A white precipitate of the crude peptide should form.

  • Washing and Drying: Pellet the precipitated peptide by centrifugation.[3] Carefully decant the ether. Wash the peptide pellet at least two more times with cold diethyl ether to remove residual scavengers and TFA.[3] After the final wash, dry the crude peptide pellet under a high vacuum.[3]

Protocol 2: Purity Analysis by RP-HPLC

This protocol outlines a standard method for analyzing the purity of the crude peptide.

Instrumentation & Materials:

  • Reverse-phase HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in deionized water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude peptide sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the dried crude peptide in a suitable solvent, such as 50% acetonitrile/water containing 0.1% TFA.[1]

  • Injection and Separation: Inject the sample onto the HPLC system. Elute the peptide using a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile using UV detection at 220 nm (for the peptide backbone) and 280 nm (for aromatic residues like tyrosine).

  • Analysis: Integrate the peak areas in the resulting chromatogram to determine the relative purity of the main product. Use mass spectrometry (MS) to confirm the identity of the main peak and any major impurity peaks (e.g., to confirm the presence of 3-benzyltyrosine).[1]

Visualizations

ScavengerMechanism cluster_0 TFA-Mediated Deprotection cluster_1 Potential Pathways for Benzyl Cation Tyr_Bzl Tyr(Bzl)-Peptide Protonated_Tyr Protonated Intermediate Tyr_Bzl->Protonated_Tyr + H+ H_plus H+ (from TFA) Deprotected_Tyr Deprotected Tyr-Peptide Protonated_Tyr->Deprotected_Tyr Bzl_cation Benzyl Cation (Reactive) Protonated_Tyr->Bzl_cation Cleavage Side_Product Side Product (3-Benzyltyrosine) Bzl_cation->Side_Product Undesired Reaction (No/Poor Scavenger) Trapped_Bzl Trapped Cation (Neutralized) Bzl_cation->Trapped_Bzl Desired Scavenging Scavenger Scavenger (e.g., Thioanisole, Phenol)

Caption: Mechanism of Tyr(Bzl) deprotection and scavenger action.

ExperimentalWorkflow start Synthesize Tyr(Bzl)-Peptide on Solid Support prep Divide Peptide-Resin into Aliquots start->prep cocktail_A Cleavage: Cocktail A (e.g., 95% TFA/H₂O) prep->cocktail_A cocktail_B Cleavage: Cocktail B (e.g., with Thioanisole) prep->cocktail_B cocktail_C Cleavage: Reagent K prep->cocktail_C precipitate Precipitate, Wash, and Dry Crude Peptides cocktail_A->precipitate cocktail_B->precipitate cocktail_C->precipitate analysis Analyze Crude Purity (RP-HPLC, LC-MS) precipitate->analysis compare Compare Purity and Side Product Formation analysis->compare TroubleshootingWorkflow start Impurity Detected After Tyr(Bzl) Deprotection check_mass Check Mass Spec Data (Impurity MW = Peptide MW + 90 Da?) start->check_mass is_alkylation Yes: 3-Benzyltyrosine Side Product Confirmed check_mass->is_alkylation Yes not_alkylation No: Other Impurity (e.g., incomplete deprotection) check_mass->not_alkylation No solution_alkylation Increase Scavenger Concentration (Thioanisole/Phenol) or Use Reagent K is_alkylation->solution_alkylation solution_incomplete Extend Cleavage Time (e.g., 4-6 hours) not_alkylation->solution_incomplete reanalyze Re-run Cleavage and Analyze Purity solution_alkylation->reanalyze solution_incomplete->reanalyze

References

Kaiser Test Troubleshooting for Hindered Amino Acids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who encounter challenges with the Kaiser test, particularly when working with sterically hindered amino acids. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), experimental protocols, and a comparative analysis of alternative methods to ensure accurate monitoring of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and its primary application in peptide synthesis?

The Kaiser test, or ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1] In the context of SPPS, it is a critical in-process control to monitor the completion of two key steps: the deprotection of the N-terminal protecting group (e.g., Fmoc) and the subsequent coupling of the next amino acid. A positive test, indicated by a deep blue or purple color, confirms the presence of a free amine, signifying a successful deprotection or an incomplete coupling reaction. Conversely, a negative test (yellow or colorless) indicates the absence of a primary amine, suggesting a complete coupling.[2]

Q2: Why does the Kaiser test often fail or give misleading results with hindered amino acids?

Sterically hindered amino acids, such as those with bulky side chains (e.g., Valine, Isoleucine) or α,α-disubstituted amino acids (e.g., Aib), can present significant challenges for the standard Kaiser test. The bulky chemical structure surrounding the nitrogen atom of the amine can physically obstruct the ninhydrin reagent, slowing down or preventing the reaction that produces the characteristic blue color. This steric hindrance can lead to a weak or even a false-negative result, even when the N-terminal amine is free.[3][4] This can erroneously suggest that a coupling reaction is complete when, in fact, it is not, leading to the synthesis of truncated or deletion peptide sequences.

Q3: What are the primary causes of false-positive and false-negative Kaiser test results?

False Positives (a blue/purple color after a coupling step that is actually complete):

  • Fmoc Group Lability: The Fmoc protecting group can be unstable under the heating conditions of the Kaiser test, especially in the presence of pyridine in the reagent solutions. This can lead to premature deprotection and a false-positive result.[5][6]

  • Inefficient Washing: Residual unreacted amino acids or coupling reagents that contain primary amines can lead to a false positive result.[7]

  • Resin Degradation: Certain types of resins, particularly PEG-based resins, can be less stable and may expose amine-like functionalities, causing a false positive.[6][7]

False Negatives (a yellow/colorless result even when a primary amine is present):

  • Steric Hindrance: As mentioned, this is a primary cause when working with hindered amino acids.[3][4]

  • Secondary Amines: The Kaiser test is unreliable for detecting secondary amines, such as in N-alkylated amino acids like proline.[1][5]

  • Incomplete Deprotection: If the deprotection step itself is incomplete, there will be no free primary amine to detect.

Q4: What are the recommended alternative tests for hindered amino acids?

When the Kaiser test is unreliable, the chloranil test and the isatin test are commonly used alternatives. The chloranil test is particularly effective for detecting secondary amines and can also be used for hindered primary amines.[5][8] The isatin test is another sensitive method, especially for detecting the presence of proline and other N-alkylated amino acids.[5]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered with the Kaiser test when synthesizing peptides with hindered amino acids.

Problem: A weak or ambiguous color is observed after the deprotection of a hindered amino acid.

  • Possible Cause: The reaction between ninhydrin and the sterically hindered amine is slow.

    • Solution: Increase the heating time of the Kaiser test to 10-15 minutes and/or increase the temperature to 110-120°C. However, be cautious of potential Fmoc group lability at higher temperatures.[4]

  • Possible Cause: Incomplete deprotection of the Fmoc group.

    • Solution: Repeat the deprotection step. For particularly difficult sequences, consider using a stronger deprotection solution or increasing the deprotection time.

Problem: The Kaiser test is negative after coupling a hindered amino acid, but subsequent steps suggest the coupling was incomplete.

  • Possible Cause: A false-negative result due to steric hindrance.[3]

    • Solution 1: Always consider a "double coupling" strategy for hindered amino acids, even if the Kaiser test is negative. This involves repeating the coupling step with fresh reagents.

    • Solution 2: Utilize an alternative test, such as the chloranil test, which may be more sensitive to the hindered amine.[8]

Problem: The Kaiser test is consistently positive even after multiple coupling attempts with a hindered amino acid.

  • Possible Cause: The coupling reaction is genuinely incomplete due to the challenging nature of the amino acid.

    • Solution 1: Switch to a more potent coupling reagent, such as HATU or HBTU.[6]

    • Solution 2: Alter the solvent system. Solvents like N-methyl-2-pyrrolidone (NMP) or the addition of dimethyl sulfoxide (DMSO) can help to disrupt peptide aggregation on the resin and improve coupling efficiency.[6]

    • Solution 3: If the coupling cannot be driven to completion, "cap" the unreacted amines by acetylation using acetic anhydride. This will prevent the formation of deletion peptides.[5]

Data Presentation: Comparison of Qualitative Tests

TestTarget AmineTypical Reaction TimeTypical TemperatureCommon False NegativesCommon False Positives
Standard Kaiser Test Primary Amines5 minutes100-110°C[1]Hindered primary amines (e.g., Aib, Val, Ile), N-alkylated amino acids (e.g., Proline)[3][4]Overheating leading to Fmoc deprotection, inefficient washing[6]
Chloranil Test Primary & Secondary Amines5 minutesRoom Temperature[5]Can be less sensitive for some primary amines compared to the Kaiser test.-
Isatin Test Proline & other N-alkylated amino acids5 minutes100°C[5]--

Experimental Protocols

Standard Kaiser Test Protocol

Reagents:

  • Solution A (Ninhydrin): 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B (Phenol): 80 g of phenol in 20 mL of ethanol.

  • Solution C (KCN in Pyridine): Dilute 1.0 mL of a 0.001 M aqueous KCN solution with 49 mL of pyridine.

Procedure:

  • Place a small sample of resin (10-15 beads) into a small test tube.

  • Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.[1]

  • Heat the test tube at 110°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

    • Positive: Intense blue/purple color.

    • Negative: Yellow/colorless.

Chloranil Test Protocol

Reagents:

  • Solution A (Acetaldehyde/DMF): Mix 1 mL of acetaldehyde with 49 mL of N,N-dimethylformamide (DMF).[5]

  • Solution B (Chloranil/DMF): Dissolve 1 g of p-chloranil in 49 mL of DMF.[5]

Procedure:

  • Place 1 to 5 mg of resin in a small test tube.[5]

  • Add 1 drop of Reagent A and 1 drop of Reagent B.[5]

  • Let the mixture stand at room temperature for 5 minutes.[5]

  • Observe the color of the beads.

    • Positive: Blue or greenish-blue color indicates the presence of a secondary or hindered primary amine.

    • Negative: Colorless or yellowish beads.

Isatin Test Protocol

Reagents:

  • Isatin Solution: Add 2 g of isatin to 60 mL of benzyl alcohol and stir at room temperature for 2 hours. Filter to remove any undissolved isatin. Dissolve 2.5 g of Boc-Phe-OH in the filtrate.[5]

Procedure:

  • Place a small amount of the test sample (4-5 mg of resin-peptide) in a small test tube.[5]

  • Add 2 to 3 drops of the isatin solution.[5]

  • Heat at 100°C for 5 minutes.[5]

  • Observe the color of the beads.

    • Positive: A blue color indicates an incomplete coupling reaction.

Mandatory Visualization

KaiserTestTroubleshooting Start Kaiser Test on Hindered Amino Acid Result Observe Result Start->Result StrongPositive Strong Blue/Purple (Incomplete Coupling) Result->StrongPositive Positive WeakOrAmbiguous Weak / Ambiguous Color Result->WeakOrAmbiguous Ambiguous Negative Yellow / Colorless Result->Negative Negative Recouple Perform Double Coupling StrongPositive->Recouple Troubleshoot Troubleshoot Test: - Increase heat/time - Check reagents WeakOrAmbiguous->Troubleshoot AlternativeTest Use Alternative Test (Chloranil or Isatin) Negative->AlternativeTest Troubleshoot->Recouple StillPositive Still Positive? Recouple->StillPositive AlternativeTest->Recouple Positive Proceed Proceed to Next Step AlternativeTest->Proceed Negative Capping Cap Unreacted Amines StillPositive->Capping Yes StillPositive->Proceed No Capping->Proceed

Caption: A troubleshooting workflow for the Kaiser test when dealing with hindered amino acids.

References

Validation & Comparative

A Head-to-Head Comparison: Fmoc-D-Tyr(Bzl)-OH vs. Fmoc-D-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of protected amino acids is a critical decision that dictates the efficiency, purity, and overall success of solid-phase peptide synthesis (SPPS). When incorporating D-tyrosine into a peptide sequence using the prevalent Fmoc/tBu strategy, the choice of the side-chain protecting group is paramount. This guide provides an objective, data-supported comparison of two key derivatives: the historically used Fmoc-D-Tyr(Bzl)-OH and the current industry standard, Fmoc-D-Tyr(tBu)-OH.

The core of the Fmoc/tBu strategy lies in its orthogonality: the temporary Nα-Fmoc group is labile to mild base (e.g., piperidine), while the "permanent" side-chain protecting groups are stable to this base but are cleaved by strong acid (e.g., trifluoroacetic acid, TFA) during the final step.[1][2] This fundamental principle ensures the integrity of the growing peptide chain.

Executive Summary: The Clear Advantage of the Tert-Butyl Group

For standard Fmoc-based SPPS, Fmoc-D-Tyr(tBu)-OH is the overwhelmingly preferred reagent. [3][4] Its tert-butyl (tBu) ether protecting group offers excellent stability to the repetitive basic conditions required for Fmoc deprotection.[5] It is efficiently and cleanly removed during the final TFA cleavage step, fitting perfectly within the orthogonal scheme of the Fmoc/tBu strategy.[2]

In contrast, the benzyl (Bzl) ether of This compound is not fully compatible with the standard Fmoc-SPPS workflow. The Bzl group is partially labile to TFA, making its use in this context problematic and leading to potential side reactions and incomplete deprotection.[4][6] Complete cleavage of the Bzl group requires harsh acidic conditions, such as hydrogen fluoride (HF), which are characteristic of the older Boc/Bzl synthesis strategy and negate the benefits of the milder Fmoc approach.[7][8]

Performance Comparison: A Tale of Two Protecting Groups

The choice between the tBu and Bzl protecting groups for the D-tyrosine side chain has significant implications for the synthesis process, from cleavage conditions to the purity of the final peptide.

FeatureFmoc-D-Tyr(tBu)-OHThis compound
Protecting Group tert-Butyl (tBu) etherBenzyl (Bzl) ether
Orthogonality in Fmoc-SPPS Fully Orthogonal: Stable to piperidine, labile to strong TFA.[4]Quasi-Orthogonal: Stable to piperidine, but partially labile to TFA.[4][6]
Standard Cleavage Condition 90-95% Trifluoroacetic Acid (TFA).[3][9]Anhydrous Hydrogen Fluoride (HF).[7][8]
Cleavage Mildness Relatively mild acidic conditions.Extremely harsh and hazardous acidic conditions.[8]
Primary Application The standard for incorporating D-Tyr in Fmoc/tBu SPPS.[3]Primarily used in Boc/Bzl SPPS; not recommended for Fmoc-SPPS.[1]
Potential Side Reactions During Cleavage: Formation of t-butyl cations can lead to alkylation of sensitive residues (e.g., Trp, Met). This is manageable with scavengers.[4][9]During Cleavage (TFA): Incomplete deprotection and potential for side reactions on the partially exposed phenol. During Cleavage (HF): Benzyl cations can cause similar alkylation side reactions.[8]

Experimental Data and Observations

While direct, quantitative, side-by-side comparisons in the literature are scarce due to the general unsuitability of this compound for Fmoc-SPPS, the established chemical principles and extensive use of Fmoc-D-Tyr(tBu)-OH allow for a clear performance assessment.

The use of Fmoc-D-Tyr(tBu)-OH within a well-optimized Fmoc/tBu protocol consistently yields high-purity crude peptides. The primary concern is the potential for t-butylation of nucleophilic residues during the final TFA cleavage. However, this is a well-understood phenomenon that is effectively mitigated by the inclusion of scavengers in the cleavage cocktail.

Conversely, subjecting a peptide containing Tyr(Bzl) to a standard TFA cleavage cocktail would be expected to result in a mixture of products: fully deprotected peptide, peptide with the Bzl group still attached, and potentially side products resulting from reactions at the prematurely deprotected phenol. To ensure complete deprotection, the much harsher and hazardous HF cleavage is necessary, which requires specialized equipment and stringent safety protocols.[8]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle with Fmoc-D-Tyr(tBu)-OH

This protocol outlines a single coupling cycle on a 0.1 mmol scale.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[1]

  • Drain and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (3-4 eq.), a coupling reagent like HBTU (3-4 eq.), and an activator base like DIPEA (6-8 eq.) in a minimal amount of DMF.[1]

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor reaction completion with a colorimetric test (e.g., Kaiser test).

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times). The resin is now ready for the next cycle.

Protocol 2: Final Cleavage and Deprotection

A. For Peptides with Tyr(tBu): Standard TFA Cleavage

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. For most sequences, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is effective.[9] For peptides with multiple sensitive residues, a more robust cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) may be used.

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.[1]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

  • Dry the crude peptide pellet under vacuum.

B. For Peptides with Tyr(Bzl): Harsh HF Cleavage Warning: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.

  • Dry the peptide-resin thoroughly and place it in the reaction vessel of the HF apparatus.

  • Add scavengers (e.g., anisole or p-cresol) to the vessel.[10]

  • Cool the vessel to -5 to 0 °C.

  • Carefully condense anhydrous HF into the vessel.

  • Stir the mixture at 0 °C for 1 hour.[1]

  • Remove the HF by vacuum distillation.

  • Wash the residue with cold diethyl ether to remove organic scavengers.

  • Extract the crude peptide from the resin using a suitable solvent (e.g., 10% acetic acid).

  • Lyophilize the aqueous extract to obtain the crude peptide.

Visualizing the Workflow and Chemical Logic

spss_workflow cluster_tBu Fmoc-D-Tyr(tBu)-OH Workflow cluster_Bzl This compound (Hypothetical Workflow) start_tBu Peptide-Resin deprotection_tBu Fmoc Deprotection (20% Piperidine/DMF) start_tBu->deprotection_tBu 1 coupling_tBu Couple Fmoc-D-Tyr(tBu)-OH deprotection_tBu->coupling_tBu 2 coupling_tBu->deprotection_tBu Repeat n times cleavage_tBu Final Cleavage (95% TFA + Scavengers) coupling_tBu->cleavage_tBu Final Cycle product_tBu High-Purity Crude Peptide cleavage_tBu->product_tBu start_Bzl Peptide-Resin deprotection_Bzl Fmoc Deprotection (20% Piperidine/DMF) start_Bzl->deprotection_Bzl 1 coupling_Bzl Couple This compound deprotection_Bzl->coupling_Bzl 2 coupling_Bzl->deprotection_Bzl Repeat n times cleavage_Bzl Final Cleavage (Requires HF) coupling_Bzl->cleavage_Bzl Final Cycle product_Bzl Impure Mixture with TFA Requires Harsh HF cleavage_Bzl->product_Bzl Orthogonality cluster_Fmoc_tBu Fmoc/tBu Strategy (Orthogonal) cluster_Fmoc_Bzl Fmoc/Bzl Strategy (Problematic) Fmoc_tBu Resin-Peptide-Tyr(tBu)-Fmoc Piperidine_tBu Piperidine/DMF Fmoc_tBu->Piperidine_tBu Deprotected_tBu Resin-Peptide-Tyr(tBu)-H Piperidine_tBu->Deprotected_tBu Removes Fmoc TFA_tBu TFA/Scavengers Cleaved_tBu H-Peptide-Tyr-OH (Final Product) TFA_tBu->Cleaved_tBu Removes tBu & Cleaves Resin Deprotected_tBu->TFA_tBu Fmoc_Bzl Resin-Peptide-Tyr(Bzl)-Fmoc Piperidine_Bzl Piperidine/DMF Fmoc_Bzl->Piperidine_Bzl Deprotected_Bzl Resin-Peptide-Tyr(Bzl)-H Piperidine_Bzl->Deprotected_Bzl Removes Fmoc TFA_Bzl TFA/Scavengers Cleaved_Bzl Mixture: - H-Peptide-Tyr(Bzl)-OH - H-Peptide-Tyr-OH TFA_Bzl->Cleaved_Bzl Partially Removes Bzl & Cleaves Resin Deprotected_Bzl->TFA_Bzl

References

A Comparative Guide to HPLC Analysis of Fmoc-D-Tyr(Bzl)-OH Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of amino acid derivatives is paramount. Fmoc-D-Tyr(Bzl)-OH, a key building block, requires rigorous purity assessment to ensure the integrity and quality of the final peptide product. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the gold standard for this analysis. This guide provides an objective comparison of HPLC methods for determining the chemical and enantiomeric purity of this compound, complete with supporting experimental data and detailed protocols.

Data Presentation: Comparison of HPLC Methods

The following tables summarize key parameters for two representative RP-HPLC methods for the purity analysis of this compound and a chiral HPLC method for assessing its enantiomeric purity. These methods are designed to separate the main compound from potential impurities such as starting materials, by-products from synthesis (e.g., incomplete protection), degradation products, and the L-enantiomer.

Table 1: Comparison of Reversed-Phase HPLC Methods for Chemical Purity Analysis

ParameterMethod A: Rapid AnalysisMethod B: High-Resolution Analysis
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 30-90% B in 15 min50-80% B in 30 min
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 35 °C40 °C
Detection (UV) 265 nm265 nm
Injection Vol. 10 µL10 µL
Expected Rt ~10.5 min~18.2 min
Resolution (Rs) > 2.0 for critical pairs> 3.0 for critical pairs

Table 2: Chiral HPLC Method for Enantiomeric Purity Analysis

ParameterChiral Method
Column Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-1), 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection (UV) 265 nm
Injection Vol. 10 µL
Expected Rt (D) ~12.6 min
Expected Rt (L) ~15.4 min
Selectivity (α) > 1.2
Resolution (Rs) > 2.0

Experimental Protocols

Adherence to detailed methodologies is crucial for obtaining reproducible and reliable results.

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to obtain a concentration of ~1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

RP-HPLC Method for Chemical Purity (Method B: High-Resolution)
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 250 mm, 3.5 µm.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • UV Detection: 265 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 50
    30 80
    31 95
    35 95
    36 50

    | 40 | 50 |

Chiral HPLC Method for Enantiomeric Purity
  • HPLC System: As described for the RP-HPLC method.

  • Column: Lux Cellulose-1, 4.6 x 250 mm, 5 µm, or equivalent polysaccharide-based chiral column.

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% TFA in water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • UV Detection: 265 nm.

  • Injection Volume: 10 µL.

Potential Impurities in this compound

During the synthesis and storage of this compound, several impurities can arise. A robust HPLC method should be able to resolve the main peak from these potential impurities:

  • D-Tyrosine(Bzl)-OH: Incomplete Fmoc protection of the starting material.

  • Fmoc-D-Tyr-OH: Incomplete benzylation of the tyrosine side chain.

  • Dibenzylated Fmoc-D-Tyrosine: Over-alkylation during the benzylation step.

  • Fmoc-L-Tyr(Bzl)-OH: The L-enantiomer, a critical impurity to control for stereospecific applications.

  • Degradation Products: Resulting from hydrolysis of the Fmoc group or other degradation pathways.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Weighing Weigh Sample & Standard Dissolving Dissolve in Diluent Weighing->Dissolving Filtering Filter through 0.45 µm Dissolving->Filtering Autosampler Autosampler (Injection) Filtering->Autosampler Column HPLC Column Autosampler->Column Pump Pump (Mobile Phase) Pump->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Caption: General workflow for HPLC purity analysis of this compound.

A Comparative Guide to the Mass Spectrometry Characterization of Tyr(Bzl)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of peptide synthesis and therapeutics, the accurate characterization of synthetic peptides is a critical quality control step. The use of protecting groups, such as the benzyl group for the tyrosine side chain (Tyr(Bzl)), is essential during synthesis to prevent unwanted side reactions. However, the presence of these protecting groups introduces unique analytical challenges. This guide provides an objective comparison of mass spectrometry (MS)-based techniques for the characterization of Tyr(Bzl)-containing peptides and evaluates alternative analytical methodologies, supported by experimental protocols and data.

Mass Spectrometry: The Cornerstone of Protected Peptide Analysis

Mass spectrometry is the primary analytical technique for the characterization of protected peptides due to its high sensitivity, speed, and ability to provide detailed structural information from minute sample quantities. The choice of ionization and fragmentation methods is paramount for the successful analysis of Tyr(Bzl) peptides, as the stability of the benzyl protecting group can significantly influence the resulting mass spectra.

A key feature in the tandem mass spectrometry (MS/MS) analysis of Tyr(Bzl)-containing peptides is the characteristic neutral loss of the benzyl group (C₇H₇, approximately 91 Da) or the entire benzyloxy group (C₇H₇O, approximately 107 Da).[1] The observation of this neutral loss serves as a diagnostic marker for the presence of the Tyr(Bzl) modification. However, the lability of this group under certain fragmentation conditions can also present challenges in obtaining complete peptide sequence information.

Comparison of Tandem Mass Spectrometry (MS/MS) Fragmentation Techniques

The three most common fragmentation techniques employed for peptide analysis are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD). Each method offers distinct advantages and disadvantages for the characterization of Tyr(Bzl) peptides.

  • Collision-Induced Dissociation (CID): As a widely available and utilized fragmentation method, CID is effective at breaking the peptide backbone bonds to generate b- and y-type fragment ions, which are used for sequence determination.[2] However, for peptides containing labile modifications like Tyr(Bzl), CID can lead to a predominant neutral loss of the benzyl group. This can result in spectra that are dominated by the peak corresponding to this loss, potentially obscuring the fragment ions necessary for complete sequence confirmation.[1]

  • Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type fragmentation method that generally provides a more balanced fragmentation of the peptide. Compared to CID, HCD often results in better preservation of backbone fragment ions alongside the diagnostic neutral loss of the benzyl group.[1] This makes HCD a superior choice over CID for obtaining both confirmation of the Tyr(Bzl) modification and comprehensive sequence information. For modified peptides, HCD can provide more informative fragment ion spectra.[2][3]

  • Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that primarily cleaves the peptide backbone at the N-Cα bond, generating c- and z-type fragment ions. A significant advantage of ETD is that it tends to preserve labile post-translational modifications and protecting groups.[2] For Tyr(Bzl) peptides, this means that the benzyl group is less likely to be lost during fragmentation, making ETD the ideal technique for unambiguous sequencing of the peptide backbone, especially for larger and more complex peptides.[1] However, the absence of a prominent neutral loss peak means that ETD may not be the best choice for solely confirming the presence of the Tyr(Bzl) group.

Quantitative Performance Comparison of MS/MS Techniques

Performance MetricCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron-Transfer Dissociation (ETD)
Primary Fragment Ion Types b, yb, yc, z
Sequence Coverage ModerateHighVery High
Observation of Tyr(Bzl) Neutral Loss ProminentObservedMinimal to Absent
Suitability for Sequence Confirmation GoodExcellentIdeal
Suitability for Confirming Tyr(Bzl) ExcellentGoodPoor
Overall Recommendation Good for initial screening and confirmation of modification.Recommended for a balance of sequence coverage and modification confirmation.The method of choice for unambiguous sequence determination of the peptide backbone.

Alternative Methods for Characterization

While mass spectrometry is a powerful tool, a multi-faceted analytical approach employing alternative techniques can provide a more complete characterization of Tyr(Bzl) peptides.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is an indispensable tool for assessing the purity of synthetic peptides, including those with protecting groups. By employing a C18 column and a gradient of an organic solvent like acetonitrile in water with an ion-pairing agent such as trifluoroacetic acid (TFA), one can effectively separate the target Tyr(Bzl) peptide from impurities and by-products of the synthesis. UV detection at 220 nm and 254 nm is typically used to monitor the peptide backbone and the aromatic benzyl group, respectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the detailed structural elucidation of peptides in solution. While it requires larger sample amounts and longer acquisition times compared to MS, 2D NMR experiments like COSY, TOCSY, and NOESY can provide unambiguous confirmation of the peptide sequence, including the stereochemistry of the amino acids. Furthermore, specific NMR signals from the benzyl group can definitively confirm its presence and location on the tyrosine residue.

  • Edman Degradation: This classical method for peptide sequencing involves the sequential removal and identification of amino acids from the N-terminus. While largely superseded by mass spectrometry for routine analysis, Edman degradation can still be a valuable orthogonal technique for confirming the N-terminal sequence of a peptide. However, it is a slower, less sensitive method and may not be suitable for long peptides or those with N-terminal modifications.

Experimental Protocols

I. Sample Preparation for Mass Spectrometry
  • Dissolution: Dissolve the lyophilized Tyr(Bzl)-containing peptide in a 50:50 (v/v) solution of acetonitrile and deionized water containing 0.1% formic acid to a stock concentration of 1 mg/mL.

  • Dilution: For infusion or LC-MS analysis, dilute the stock solution with 0.1% formic acid in deionized water to a final working concentration of 10-100 fmol/µL.

II. LC-MS/MS Analysis Protocol
  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical starting gradient is a linear increase from 5% to 40% Mobile Phase B over 30 minutes. This should be optimized based on the specific peptide's hydrophobicity.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer (Orbitrap or Q-TOF):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan Parameters:

      • Mass Range: m/z 300–2000.

      • Resolution: 60,000.

    • MS/MS Scan Parameters (Data-Dependent Acquisition):

      • Isolation Window: 1.2–2.0 m/z.

      • CID: Normalized collision energy of approximately 35%.

      • HCD: Stepped normalized collision energy (e.g., 25%, 30%, 35%).

      • ETD: Calibrated charge-dependent ETD reaction times.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Lyophilized Tyr(Bzl) Peptide dissolve Dissolution (ACN/H2O/FA) start->dissolve dilute Dilution to Working Concentration dissolve->dilute lc LC Separation (C18 Column) dilute->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS1 Scan (Precursor Ion) esi->ms1 ms2 MS/MS Fragmentation (CID/HCD/ETD) ms1->ms2 detector Mass Analyzer (Orbitrap/Q-TOF) ms2->detector data_analysis Sequence Confirmation & Modification Analysis detector->data_analysis

Caption: Experimental workflow for the LC-MS/MS characterization of Tyr(Bzl) peptides.

fragmentation_comparison cluster_cid Collision-Induced Dissociation (CID) cluster_hcd Higher-Energy Collisional Dissociation (HCD) cluster_etd Electron-Transfer Dissociation (ETD) peptide Tyr(Bzl)-Peptide Precursor Ion cid_fragments b/y ions + Prominent Neutral Loss of Bzl peptide->cid_fragments hcd_fragments b/y ions + Neutral Loss of Bzl peptide->hcd_fragments etd_fragments c/z ions (Preserved Bzl group) peptide->etd_fragments

Caption: Comparison of fragmentation pathways for Tyr(Bzl) peptides in MS/MS.

References

A Comparative Guide to the Stability of Tyrosine Protecting Groups: Benzyl (Bzl) vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of peptide synthesis, the judicious selection of a protecting group for the phenolic hydroxyl function of tyrosine (Tyr) is a critical determinant of synthesis efficiency, yield, and final peptide purity. This guide provides an objective comparison of the widely used Benzyl (Bzl) protecting group with other common alternatives, supported by experimental data and detailed methodologies.

The primary challenge in synthesizing tyrosine-containing peptides is preventing unwanted side reactions at the phenolic hydroxyl group. These include O-acylation during coupling steps and alkylation by carbocations generated during the cleavage of other protecting groups.[1][2] The stability of the chosen tyrosine protecting group, particularly during the repetitive deprotection steps of the α-amino protecting group, is therefore paramount.[3]

Executive Summary of Stability Comparison

The choice of a protecting group for the tyrosine side chain is intrinsically linked to the overall solid-phase peptide synthesis (SPPS) strategy, primarily differentiated by the use of either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) for Nα-protection.

  • Boc/Bzl Strategy: The traditional choice for this strategy has been the Benzyl (Bzl) ether. However, the Bzl group exhibits partial lability to the trifluoroacetic acid (TFA) used for Boc deprotection.[1][2] This can lead to premature deprotection and subsequent side reactions, such as O-acylation of the newly exposed hydroxyl group or acid-catalyzed rearrangement.[4] A significant side product upon final cleavage with strong acids like hydrogen fluoride (HF) is 3-benzyltyrosine.[5] To mitigate these issues, more acid-stable alternatives like the 2,6-dichlorobenzyl (2,6-Cl2Bzl) and 2-bromobenzyloxycarbonyl (2-Br-Z) groups have been developed. These electron-withdrawing substituents enhance the stability of the protecting group to repetitive acid treatments.[2][3]

  • Fmoc/tBu Strategy: The gold standard for the Fmoc strategy is the tert-butyl (tBu) ether.[3][4] The tBu group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal and is cleanly cleaved during the final acidolytic cleavage from the resin.[2][4] While generally robust, a potential side reaction is the alkylation of the tyrosine aromatic ring by the released tert-butyl cation, though this can be minimized with the use of scavengers.[4]

Quantitative Stability Data

The following table summarizes the stability and cleavage conditions for common tyrosine protecting groups.

Protecting GroupStructureNα-Strategy CompatibilityStability to Nα-DeprotectionFinal Cleavage ConditionsPotential Side Reactions
Benzyl (Bzl) O-BzlBocPartially labile to TFA.[1][2]Strong acids (e.g., HF, TFMSA).[4]O- to C-migration of the benzyl group under acidic conditions; formation of 3-benzyltyrosine upon final cleavage.[4][5]
2,6-Dichlorobenzyl (2,6-Cl2Bzl) O-2,6-Cl2BzlBocStable to 50% TFA in DCM.[2][3]Stronger acids than for Bzl (e.g., HF).[4]Increased stability minimizes side reactions seen with Bzl.[3]
2-Bromobenzyloxycarbonyl (2-Br-Z) O-Z(2-Br)BocHighly stable to 50% TFA in CH2Cl2 (only 1% loss after 24h).[5]Strong acids (e.g., HF).[5]Stable and gives no significant side products upon HF removal.[5]
tert-Butyl (tBu) O-tBuFmocStable to bases (e.g., piperidine) used for Fmoc removal.[2][4]Strong acids (e.g., TFA).[4]Alkylation of the tyrosine aromatic ring by the released tert-butyl cation (can be minimized with scavengers).[4]
Trityl (Trt) O-TrtOrthogonalLabile to very mild acid.Very mild acid (e.g., 1% TFA in DCM).[4][6]Prone to premature cleavage if exposed to weak acids during synthesis.[4]

Experimental Protocols

Protocol 1: Assessing Protecting Group Stability under Simulated Boc-SPPS Deprotection Conditions

This protocol outlines a method to quantify the stability of a protected tyrosine derivative to the acidic conditions used for Nα-Boc group removal.

1. Sample Preparation: a. Dissolve a known concentration of the protected tyrosine derivative (e.g., Boc-Tyr(Bzl)-OH, Boc-Tyr(2,6-Cl2Bzl)-OH) in dichloromethane (DCM). b. Prepare a solution of 50% trifluoroacetic acid (TFA) in DCM. c. Mix the protected tyrosine solution with the 50% TFA/DCM solution at a defined ratio (e.g., 1:1 v/v) at room temperature.

2. Time-Course Analysis: a. At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture. b. Quench the reaction by neutralizing the acid, for example, with a solution of N,N-diisopropylethylamine (DIEA) in DCM. c. Analyze the composition of the mixture by High-Performance Liquid Chromatography (HPLC) to quantify the remaining protected tyrosine and the formation of any deprotected or side products.

Protocol 2: Final Cleavage from Resin and Analysis

This protocol describes the final step of SPPS, where the peptide is cleaved from the resin and all protecting groups are removed, followed by analysis to assess the integrity of the tyrosine residue.

1. Peptide-Resin Preparation: a. Synthesize a model peptide containing the tyrosine derivative of interest using the appropriate SPPS strategy (Boc/Bzl or Fmoc/tBu). b. After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

2. Cleavage Procedure: a. Treat the dried peptide-resin with a suitable cleavage cocktail. For example, for Boc/Bzl strategies, this could be HF with scavengers like anisole. For Fmoc/tBu strategies, a common cocktail is TFA/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v).[7] b. Stir the mixture at room temperature for a specified duration (e.g., 1-2 hours). c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the peptide from the filtrate by adding cold diethyl ether. e. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether to remove scavengers and by-products.

3. Analysis: a. Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetonitrile). b. Analyze the peptide by HPLC and mass spectrometry to determine the purity and identify the presence of any side products, such as 3-benzyltyrosine in the case of Bzl protection.

Signaling Pathways and Experimental Workflows

The choice of protecting group is a critical decision in the workflow of solid-phase peptide synthesis. The following diagrams illustrate the decision-making process and the consequences of protecting group stability.

spss_strategy cluster_spss Solid-Phase Peptide Synthesis (SPPS) Strategy cluster_tyr_boc Tyr Protection in Boc Strategy cluster_tyr_fmoc Tyr Protection in Fmoc Strategy Start Start Choose Nα-Protection Choose Nα-Protection Start->Choose Nα-Protection Boc Strategy Boc Strategy Choose Nα-Protection->Boc Strategy Acid Labile Fmoc Strategy Fmoc Strategy Choose Nα-Protection->Fmoc Strategy Base Labile Tyr_Bzl Bzl Boc Strategy->Tyr_Bzl Tyr_26Cl2Bzl 2,6-Cl2Bzl Boc Strategy->Tyr_26Cl2Bzl Tyr_2BrZ 2-Br-Z Boc Strategy->Tyr_2BrZ Tyr_tBu tBu Fmoc Strategy->Tyr_tBu Tyr_Trt Trt (Orthogonal) Fmoc Strategy->Tyr_Trt stability_comparison Protecting_Groups Tyr Protecting Group Bzl 2,6-Cl2Bzl tBu Conditions Condition Repetitive TFA (Boc Deprotection) Piperidine (Fmoc Deprotection) Final Cleavage (HF or high % TFA) Protecting_Groups:f1->Conditions:f1 Exposed to Protecting_Groups:f2->Conditions:f1 Exposed to Protecting_Groups:f3->Conditions:f2 Exposed to Protecting_Groups:f1->Conditions:f3 Exposed to Protecting_Groups:f2->Conditions:f3 Exposed to Protecting_Groups:f3->Conditions:f3 Exposed to Outcome Outcome Partial Cleavage / Side Reactions Stable Complete Deprotection Conditions:f1->Outcome:f1 Conditions:f1->Outcome:f2 Conditions:f2->Outcome:f2 Conditions:f3->Outcome:f3

References

A Comparative Guide to the Validation of Synthesis Purity with Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate assessment of peptide and protein purity is a critical determinant of experimental success and therapeutic safety. This guide provides an objective comparison of Amino Acid Analysis (AAA) with other widely used analytical techniques for validating the purity of synthesized biomolecules. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document serves as a practical resource for selecting the most appropriate purity validation strategy.

Comparison of Key Purity Analysis Methods

The selection of a suitable analytical method for purity validation depends on the specific requirements of the study, including the desired level of accuracy, the nature of the sample, and the available instrumentation. The following table summarizes the key performance characteristics of Amino Acid Analysis and its common alternatives.

ParameterAmino Acid Analysis (AAA)Reversed-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)Elemental Analysis (CHN)
Primary Application Net peptide content, Absolute protein quantification, Amino acid compositionPurity assessment, Quantification of impuritiesMolecular weight confirmation, Impurity identification, Sequence verificationNet peptide content
Principle Hydrolysis of peptide bonds followed by quantification of individual amino acids.[1]Separation based on hydrophobicity.[2]Measurement of mass-to-charge ratio of ionized molecules.Combustion of the sample to determine the percentage of Carbon, Hydrogen, and Nitrogen.
Information Provided Molar ratios of amino acids, Net peptide content (typically 60-90%).[3][4]Retention time, Peak area (% purity).Molecular weight, Structural information of impurities.Percentage of C, H, N, which is used to calculate net peptide content.[5]
Limit of Detection (LOD) pmol to nmol range.ng to µg range.fmol to pmol range.µg range.
Limit of Quantification (LOQ) pmol to nmol range.ng to µg range.fmol to pmol range.µg range.
Linearity Range Typically 1-2 orders of magnitude.2-3 orders of magnitude.3-4 orders of magnitude.[6]Narrower range compared to other methods.
Precision (CV%) <5% under optimal conditions.[7]<2% for cGMP methods.[7]Variable; can be <15% with internal standards.[1]<2%.[7]
Sample Throughput Lower; involves hydrolysis and derivatization steps.High; well-suited for automated systems.High, especially with direct infusion or rapid LC methods.Moderate.
Strengths Gold standard for absolute quantification; provides compositional information.High resolution for separating closely related impurities; robust and reproducible.High sensitivity and specificity for impurity identification; provides molecular weight information.High accuracy for net peptide content if the sample is pure.[3]
Limitations Destructive to the sample; does not provide information on sequence or structural integrity; can be time-consuming.[5]Relative quantification based on UV absorbance; may not resolve all impurities.Quantification can be complex without isotopic labeling; ion suppression effects can occur.Does not provide information on peptide-related impurities; requires a larger sample amount.[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results in peptide purity analysis.

Amino Acid Analysis (AAA) Protocol

This protocol outlines the general steps for determining the amino acid composition and net peptide content of a synthesized peptide.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the lyophilized peptide into a hydrolysis tube.

    • Add a known amount of an internal standard (e.g., norleucine) to correct for variations in hydrolysis and derivatization.

  • Acid Hydrolysis:

    • Add 1 mL of 6 M HCl to the tube.

    • Seal the tube under vacuum to prevent oxidation of sensitive amino acids.

    • Heat the sample at 110°C for 24 hours to hydrolyze the peptide bonds.[8]

  • Derivatization:

    • After hydrolysis, evaporate the HCl under a stream of nitrogen.

    • Reconstitute the dried amino acid mixture in a suitable buffer.

    • Derivatize the amino acids with a reagent (e.g., phenylisothiocyanate, PITC) to make them detectable by UV or fluorescence.[2]

  • Chromatographic Separation:

    • Inject the derivatized amino acid mixture onto an amino acid analyzer or a reversed-phase HPLC system.

    • Separate the amino acids using a gradient elution program.

  • Data Analysis:

    • Identify and quantify each amino acid by comparing its retention time and peak area to those of a standard amino acid mixture.

    • Calculate the molar ratio of each amino acid.

    • Determine the net peptide content by comparing the total moles of the recovered amino acids to the initial weight of the peptide sample, accounting for the molecular weight of the peptide and the added water molecule during hydrolysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

This protocol describes a standard method for assessing the purity of a synthetic peptide.

  • Sample Preparation:

    • Dissolve the peptide sample in an appropriate solvent (e.g., 0.1% trifluoroacetic acid in water) to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[9]

  • HPLC System Setup:

    • Equilibrate a C18 reversed-phase column with the initial mobile phase conditions.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.[2]

  • Chromatographic Separation:

    • Inject 10-20 µL of the prepared sample onto the column.

    • Elute the peptides using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution profile using a UV detector at 214 nm or 280 nm.[9]

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the peptide by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.[9]

Elemental Analysis (CHN) Protocol

This protocol details the procedure for determining the net peptide content through the analysis of carbon, hydrogen, and nitrogen content.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the lyophilized peptide into a tin capsule.

  • Combustion:

    • Place the capsule into the autosampler of the elemental analyzer.

    • The sample is dropped into a high-temperature furnace (around 900-1000°C) and combusted in a stream of pure oxygen.

  • Gas Separation and Detection:

    • The combustion gases (CO₂, H₂O, and N₂) are passed through a series of columns to separate them.

    • The amount of each gas is measured by a thermal conductivity detector.

  • Data Analysis:

    • The instrument software calculates the percentage of carbon, hydrogen, and nitrogen in the sample.

    • The net peptide content is calculated based on the theoretical nitrogen content of the peptide sequence and the measured nitrogen percentage.

Visualizing the Workflow and Logic

To further clarify the processes and relationships discussed, the following diagrams illustrate the experimental workflow of Amino Acid Analysis and the logical framework for how it validates synthesis purity.

AAA_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Interpretation start Start: Lyophilized Peptide weigh Accurately Weigh Peptide start->weigh add_is Add Internal Standard weigh->add_is add_hcl Add 6M HCl add_is->add_hcl seal Seal Under Vacuum add_hcl->seal heat Heat at 110°C for 24h seal->heat evaporate Evaporate HCl heat->evaporate reconstitute Reconstitute in Buffer evaporate->reconstitute derivatize Add Derivatizing Agent reconstitute->derivatize inject Inject into HPLC/Analyzer derivatize->inject separate Chromatographic Separation inject->separate detect UV/Fluorescence Detection separate->detect quantify Quantify Amino Acids detect->quantify calculate Calculate Molar Ratios & Net Peptide Content quantify->calculate end End: Purity Report calculate->end

Amino Acid Analysis Experimental Workflow

Purity_Validation_Logic cluster_aaa Amino Acid Analysis cluster_comparison Purity Assessment theoretical_seq Theoretical Peptide Sequence (Known Amino Acid Ratios) synthesized_peptide Synthesized Peptide Product (Unknown Purity) compare Compare Measured vs. Theoretical Ratios theoretical_seq->compare aaa_process Hydrolysis & Quantification synthesized_peptide->aaa_process measured_ratios Measured Amino Acid Ratios aaa_process->measured_ratios measured_ratios->compare conclusion Conclusion on Purity compare->conclusion

Logical Framework for Purity Validation by AAA

References

Assessing the Impact of Tyr(Bzl) on Peptide Secondary Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate amino acid-protecting groups is a critical decision in solid-phase peptide synthesis (SPPS). This choice can significantly influence the yield, purity, and ultimately, the conformational integrity of the final peptide. This guide provides a comparative analysis of using O-benzyl-L-tyrosine (Tyr(Bzl)) versus other common tyrosine-protecting groups, with a focus on the indirect impact on peptide secondary structure through its effect on synthesis purity.

The primary role of the benzyl group in Tyr(Bzl) is to protect the hydroxyl side chain of tyrosine during peptide synthesis. It is typically removed during the final cleavage step. Therefore, the direct impact of the benzyl group on the secondary structure of the final, deprotected peptide is negligible. However, the choice of Tyr(Bzl) can lead to side reactions during synthesis, resulting in impurities that can interfere with the peptide's ability to adopt its native secondary structure. This guide will explore these indirect effects and provide experimental protocols for assessing them.

Comparative Analysis of Tyrosine Protecting Groups

The choice of protecting group for the tyrosine side chain is crucial and often depends on the synthesis strategy (Boc or Fmoc chemistry). The stability of the protecting group to the repeated deprotection steps of the α-amino group is paramount.

Protecting GroupChemical StructureSynthesis StrategyStability & CompatibilityPotential Side Reactions Affecting Purity
Benzyl (Bzl) O-BzlPrimarily BocSusceptible to partial cleavage by TFA, requiring strong acid (e.g., HF) for complete removal.[1][2]Benzyl group migration: The benzyl carbocation generated during cleavage can re-attach to the tyrosine ring, forming 3-benzyltyrosine, an impurity that can alter peptide conformation.[3][4]
2,6-Dichlorobenzyl (2,6-Cl2Bzl) O-CH₂-C₆H₃Cl₂BocMore stable to TFA than Bzl due to electron-withdrawing chlorine atoms, minimizing premature deprotection.[1][2]Reduced risk of side reactions compared to Bzl, leading to higher purity of the final peptide.[1]
tert-Butyl (tBu) O-tBuFmocStable to the basic conditions (e.g., piperidine) used for Fmoc removal; cleaved with strong acids like TFA.[5]Alkylation of the tyrosine ring: The tert-butyl cation released during deprotection can alkylate the tyrosine ring, though this can be minimized with scavengers.[5]
Boc (tert-Butoxycarbonyl) O-BocBocMore resistant to TFA than the Nα-Boc group, but some premature deprotection can occur with repeated exposure.[6]Premature deprotection can lead to side-chain acylation.[6]

Experimental Protocols

This protocol outlines the general steps for incorporating a Tyr(Bzl) residue into a peptide sequence using Boc chemistry.

Materials:

  • Merrifield resin or other suitable solid support

  • Boc-protected amino acids, including Boc-Tyr(Bzl)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Anhydrous hydrofluoric acid (HF) or other cleavage cocktail (e.g., Reagent K)[7]

  • Scavengers (e.g., anisole, thioanisole)[4]

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • Deprotection: Remove the Nα-Boc group with a solution of TFA in DCM (typically 25-50%).[7]

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM or DMF.[7]

  • Coupling: Couple the next Boc-protected amino acid (e.g., Boc-Tyr(Bzl)-OH) using a suitable activating agent. Monitor the reaction completion with a Kaiser test.[6]

  • Washing: Wash the resin thoroughly with DMF and DCM after coupling.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.[6]

  • Final Cleavage and Deprotection: After the final synthesis cycle, cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group from Tyr) using a strong acid like anhydrous HF with scavengers.[6][7]

  • Peptide Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether and collect it by filtration or centrifugation.[6]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

CD spectroscopy is a rapid method to assess the overall secondary structure content of a peptide in solution.[8]

Materials:

  • Purified peptide

  • Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • CD spectrometer

  • Quartz cuvette (0.1 cm path length)

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the buffer to a final concentration of 50-100 µM. For peptides with low aqueous solubility, a co-solvent like trifluoroethanol (TFE) may be used to induce secondary structure.[8][9]

  • Instrumentation Setup: Calibrate the CD spectrometer and set the wavelength range to 190-260 nm for far-UV CD.[8]

  • Data Acquisition:

    • Record the CD spectra at a controlled temperature (e.g., 25°C).[8]

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.[8]

    • Record a spectrum of the buffer alone for baseline correction.[8]

  • Data Analysis: The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. Characteristic CD spectra show a negative band at ~222 nm and a positive band at ~195 nm for α-helices, and a negative band around 218 nm for β-sheets.

NMR spectroscopy provides detailed, atomic-level information about the peptide's secondary structure and three-dimensional fold.[8]

Materials:

  • Purified peptide

  • Deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O)

  • High-field NMR spectrometer (e.g., 600 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the peptide in the deuterated solvent to a concentration of 1-5 mM.[8]

  • Data Acquisition: Perform a series of 1D and 2D NMR experiments. Key experiments include:

    • ¹H 1D NMR: Provides an overview of the peptide's folding state.[8]

    • TOCSY (Total Correlation Spectroscopy): Identifies amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.

  • Data Analysis: The pattern of NOE connectivities, along with chemical shift values and coupling constants, can be used to identify secondary structure elements and calculate a high-resolution 3D structure of the peptide.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_assessment Impact Assessment SPPS Solid-Phase Peptide Synthesis (Boc-Tyr(Bzl)-OH vs. Alternatives) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification CD Circular Dichroism (CD) Spectroscopy Purification->CD NMR NMR Spectroscopy Purification->NMR Purity Purity Analysis (HPLC/MS) Purification->Purity Structure Secondary Structure Determination CD->Structure NMR->Structure Purity->Structure Purity impacts conformational homogeneity

Caption: Workflow for assessing the impact of Tyr(Bzl) on peptide secondary structure.

Side_Reaction_Pathway Tyr_Bzl Peptide-Tyr(Bzl) Cleavage Strong Acid Cleavage (e.g., HF, TFA) Tyr_Bzl->Cleavage Deprotected_Tyr Peptide-Tyr Cleavage->Deprotected_Tyr Benzyl_Cation Benzyl Carbocation (Bzl+) Cleavage->Benzyl_Cation Side_Product 3-Benzyltyrosine Impurity Deprotected_Tyr->Side_Product Benzyl_Cation->Side_Product Re-alkylation Trapped_Cation Trapped Bzl+ Benzyl_Cation->Trapped_Cation Scavenger Scavenger (e.g., Thioanisole) Scavenger->Trapped_Cation

Caption: Formation of 3-benzyltyrosine side product during cleavage of Tyr(Bzl).

Conclusion

While the benzyl protecting group of Tyr(Bzl) is removed before the final analysis of a peptide's secondary structure, its use can have a significant indirect impact. The primary concern is the potential for side reactions, such as benzyl group migration, during the cleavage step of Boc-based SPPS.[3][4] The formation of impurities like 3-benzyltyrosine can lead to a heterogeneous peptide sample, which can complicate structural analysis and potentially inhibit the formation of the desired secondary structure.

In contrast, more acid-stable protecting groups like 2,6-dichlorobenzyl for Boc synthesis, or the use of an orthogonal Fmoc/tBu strategy, can minimize these side reactions, leading to a purer final product that is more likely to adopt its native conformation.[1][5] Therefore, when assessing the impact of Tyr(Bzl), it is crucial to perform rigorous purification and characterization of the synthetic peptide to ensure that any observed structural effects are due to the peptide sequence itself and not a consequence of synthesis-related impurities. The experimental protocols provided herein offer a robust framework for such an assessment.

References

A Comparative Guide to Boc vs. Fmoc Strategy for Tyr(Bzl) Incorporation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group strategy is a critical determinant of success in solid-phase peptide synthesis (SPPS), directly influencing the yield, purity, and overall efficiency of peptide production. This guide provides an objective, data-supported comparison of the two most prevalent methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, with a specific focus on the incorporation of Tyrosine protected with a Benzyl group (Tyr(Bzl)).

At a Glance: Key Performance Characteristics

The choice between Boc and Fmoc strategies for incorporating Tyr(Bzl) involves a trade-off between the robustness of the Boc/Bzl approach and the milder conditions of the Fmoc/tBu strategy. While Tyr(Bzl) is traditionally associated with Boc chemistry, it can also be utilized in Fmoc SPPS, although Fmoc-Tyr(tBu)-OH is the more conventional choice. This comparison will focus on the incorporation of the Tyr(Bzl) moiety within the context of its primary compatible strategy (Boc) versus the overarching Fmoc alternative.

FeatureBoc Strategy for Tyr(Bzl)Fmoc Strategy (typically with Tyr(tBu))
Nα-Deprotection Reagent Strong Acid (e.g., 25-50% TFA in DCM)Mild Base (e.g., 20% Piperidine in DMF)
Side-Chain Deprotection Strong Acid (e.g., HF, TFMSA)Strong Acid (e.g., TFA)
Key Advantage for Tyr(Bzl) Historically robust and well-established.[1]Milder Nα-deprotection avoids repeated acidolysis of the Bzl group.[2]
Potential Side Reaction for Tyr(Bzl) Acid-catalyzed benzyl group migration from the phenolic oxygen to the aromatic ring of Tyrosine.[1]Less prevalent due to the absence of repeated strong acid treatment for Nα-deprotection.
Crude Peptide Yield ~60-71%[3][4]~75-85%[3]
Crude Peptide Purity ~70%[4]~46-65% (for Fmoc/tBu strategy in a specific SMPS comparison)[4]
Overall Synthesis Time Can be longer due to neutralization steps.[3]Generally shorter and more amenable to automation.[3]

Quantitative Data Presentation

The following table summarizes representative data from a comparative study on the synthesis of a model peptide using both Boc/Bzl and Fmoc/tBu strategies, providing an insight into the expected outcomes.

Table 1: Representative Data for the Synthesis of a Model Peptide (Leu-enkephalin) [3]

ParameterBoc Strategy (using Boc-Tyr(tBu)-OH)Fmoc Strategy (using Fmoc-Tyr(tBu)-OH)
Crude Peptide Yield~60-70%~75-85%
Crude Peptide Purity~70-80%~85-95%
Overall Synthesis TimeLongerShorter

Table 2: Comparison of T-bags and Cotton in Simultaneous Multiple Peptide Synthesis (SMPS) [4]

Synthesis Strategy & SupportYield of Crude Peptide (%)HPLC Purity at 222 nm (%)
Boc/Bzl strategy (T-bags) 71 70
Fmoc/tBu' strategy (T-bags)6046
Fmoc/tBu' strategy (cotton)3865

Note: The data in Table 2 is from a study comparing different solid supports and strategies in a simultaneous multiple peptide synthesis context. The "average" conditions used in SMPS may influence the results.

Experimental Protocols

Detailed methodologies for the key steps of Tyr(Bzl) incorporation using both Boc and Fmoc strategies are provided below.

Boc-SPPS Protocol for Tyr(Bzl) Incorporation

This protocol outlines a manual cycle for the incorporation of Boc-Tyr(Bzl)-OH.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.[1]

2. Nα-Boc Deprotection:

  • Wash the resin with DCM.

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for a 1-2 minute pre-wash.[2]

  • Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes.[2]

  • Wash the resin sequentially with DCM, isopropanol, and dimethylformamide (DMF).

3. Neutralization:

  • Neutralize the resin-bound peptide TFA salt with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF for 2-5 minutes (x2).

  • Wash the resin with DCM and DMF to remove excess base.

4. Coupling of Boc-Tyr(Bzl)-OH:

  • Dissolve Boc-Tyr(Bzl)-OH (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.

  • Add DIEA (4-8 equivalents) to the activation mixture.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

  • Wash the resin with DMF and DCM.

5. Final Cleavage and Deprotection:

  • Dry the fully assembled peptide-resin under vacuum.

  • Treat the resin with anhydrous hydrogen fluoride (HF) in the presence of a scavenger (e.g., anisole) at 0°C for 1 hour in a specialized HF apparatus.[2]

  • Remove the HF by vacuum distillation.

  • Wash the resin with cold diethyl ether.

  • Extract the crude peptide from the resin with a suitable solvent (e.g., 10% acetic acid).

  • Lyophilize the aqueous extract to obtain the crude peptide.

Fmoc-SPPS Protocol for Tyr(Bzl) Incorporation

While Fmoc-Tyr(tBu)-OH is more common, Fmoc-Tyr(Bzl)-OH can also be used. This protocol outlines a manual cycle for its incorporation.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 30 minutes.[2]

2. Nα-Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.[2]

  • Drain the solution.

  • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.[2]

  • Wash the resin thoroughly with DMF.

3. Coupling of Fmoc-Tyr(Bzl)-OH:

  • Dissolve Fmoc-Tyr(Bzl)-OH (2-4 equivalents), a coupling agent such as HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in DMF.

  • Add DIEA (4-8 equivalents) to the activation mixture.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Wash the resin with DMF.

4. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers (e.g., water, triisopropylsilane), for 2-4 hours at room temperature.[2]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

  • Dry the crude peptide under vacuum.

Mandatory Visualizations

The following diagrams illustrate the workflows for the Boc and Fmoc strategies for Tyr(Bzl) incorporation.

Boc_SPPS_Workflow start Start: Resin-NH2 deprotection Boc Deprotection (25-50% TFA/DCM) start->deprotection wash Wash (DCM/DMF) deprotection->wash neutralization Neutralization (DIEA/DCM) coupling Coupling: Boc-Tyr(Bzl)-OH + Coupling Reagents neutralization->coupling wash_after wash_after coupling->wash_after wash->neutralization cycle Repeat for next amino acid cycle->deprotection final_cleavage Final Cleavage (HF/Anisole) cycle->final_cleavage After last cycle end_peptide Crude Peptide: Tyr(Bzl)-Peptide final_cleavage->end_peptide wash_after->cycle

Caption: Workflow for a single coupling cycle of Boc-Tyr(Bzl)-OH in Boc-SPPS.

Fmoc_SPPS_Workflow start Start: Resin-NH-Fmoc deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash Wash (DMF) deprotection->wash coupling Coupling: Fmoc-Tyr(Bzl)-OH + Coupling Reagents wash_after wash_after coupling->wash_after wash->coupling cycle Repeat for next amino acid cycle->deprotection final_cleavage Final Cleavage (TFA/Scavengers) cycle->final_cleavage After last cycle end_peptide Crude Peptide: Tyr(Bzl)-Peptide final_cleavage->end_peptide wash_after->cycle

Caption: Workflow for a single coupling cycle of Fmoc-Tyr(Bzl)-OH in Fmoc-SPPS.

Discussion and Recommendations

The choice between the Boc and Fmoc strategies for incorporating Tyr(Bzl) is highly dependent on the specific requirements of the peptide being synthesized, including its length, sequence, and the presence of other sensitive residues.

Boc Strategy:

  • Advantages: The Boc/Bzl strategy is a classic and robust method.[1] It can be advantageous for the synthesis of long or "difficult" peptides that are prone to aggregation, as the repeated TFA treatments can help to disrupt secondary structures.[] For the synthesis of multiple peptides under "average" conditions, the Boc/Bzl strategy has been shown to be reliable and can produce higher yields and purity compared to the Fmoc/tBu' strategy in certain contexts.[4]

  • Disadvantages: The primary drawback of using Boc-Tyr(Bzl)-OH is the potential for acid-catalyzed migration of the benzyl group from the phenolic oxygen to the C-3 position of the tyrosine aromatic ring.[1] This side reaction is more pronounced in the synthesis of long peptides where the Tyr(Bzl) residue is exposed to numerous TFA deprotection cycles. The use of strong, hazardous acids like HF for final cleavage requires specialized equipment and handling procedures.[2]

Fmoc Strategy:

  • Advantages: The Fmoc strategy employs milder, basic conditions for Nα-deprotection, which avoids the repeated acidolysis of the acid-labile benzyl protecting group on the tyrosine side chain.[2] This generally leads to higher crude purity and fewer side products. The final cleavage with TFA is also less harsh than HF cleavage.[] The Fmoc strategy is more amenable to automation and is often considered a "greener" chemistry due to the potential for recycling of the piperidine base.[]

  • Disadvantages: While Tyr(Bzl) can be used, the standard for Fmoc-SPPS is Tyr(tBu), which offers better compatibility with the overall strategy. If Fmoc-Tyr(Bzl)-OH is used, the final TFA cleavage will also remove the benzyl group. The primary challenge with the Fmoc strategy can be the aggregation of the growing peptide chain, which can hinder coupling and deprotection steps.[]

For the synthesis of short to moderate-length peptides where the risk of benzyl group migration is minimal, the Boc strategy with Tyr(Bzl) remains a viable and cost-effective option.[1] However, for longer peptides, or for syntheses where minimizing side reactions and using milder conditions are priorities, the Fmoc strategy is generally the preferred choice. In the context of Fmoc-SPPS, while Fmoc-Tyr(Bzl)-OH is an option, the use of Fmoc-Tyr(tBu)-OH is the standard and recommended approach due to the optimal compatibility of the tBu side-chain protecting group with the overall TFA-based final cleavage.

Researchers should carefully consider the specific characteristics of their target peptide and the available resources when selecting the most appropriate strategy for incorporating a protected tyrosine residue.

References

Safety Operating Guide

Personal protective equipment for handling Fmoc-D-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of Fmoc-D-Tyr(Bzl)-OH.

This document provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a solid, powdered substance, a thorough risk assessment is paramount. The following personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

Personal Protective Equipment (PPE) Specifications and Use
Respiratory Protection A NIOSH-approved N95 or P1 dust mask is required for handling small quantities. For larger quantities or where dust generation is significant, a full-face or half-mask air-purifying respirator should be used.[1][2]
Eye and Face Protection Safety glasses with side shields are the minimum requirement. For splash hazards or when handling larger quantities, chemical safety goggles or a face shield are necessary.[1][2]
Skin and Body Protection A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron or coveralls should be worn.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are essential.[1][2] Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after handling.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

  • Preparation :

    • Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling :

    • Wear the appropriate PPE as specified in the table above.

    • Avoid the formation of dust and aerosols.[4] Use non-sparking tools to prevent ignition sources.[4]

    • Weigh the required amount of this compound in a designated area, minimizing dust generation.

    • When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Storage :

    • Store this compound in a tightly closed container.[1]

    • Keep in a cool, dry, and well-ventilated area, with a recommended storage temperature of 2-8°C.[2]

    • Store away from incompatible materials and sources of heat or ignition.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused or Waste this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.
Contaminated Labware (e.g., gloves, weigh boats) Place in a designated, sealed hazardous waste container for solid chemical waste.
Empty Containers Triple rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste.[5] After thorough rinsing and air drying, the container can be disposed of as non-hazardous waste, with the label defaced.[5]
Solutions Containing this compound Collect in a designated, labeled hazardous waste container for liquid chemical waste. Do not dispose of down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water.[4] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, carefully scoop the solid material into a labeled hazardous waste container. Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
Major Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency prep_area Prepare Well-Ventilated Work Area check_safety Verify Eyewash/Shower Accessibility prep_area->check_safety gather_materials Assemble Equipment and Reagents check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound (Minimize Dust) don_ppe->weigh Proceed to Handling exposure Exposure don_ppe->exposure dissolve Dissolve in Solvent weigh->dissolve dispose_solid Dispose of Solid Waste weigh->dispose_solid For waste material spill Spill weigh->spill store Store in Tightly Closed Container at 2-8°C dissolve->store If not for immediate use dispose_liquid Dispose of Liquid Waste dissolve->dispose_liquid After use dissolve->spill dispose_containers Dispose of Empty Containers store->dispose_containers When empty

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.